molecular formula C19H25NO2 B1670210 DE(isopropyl)desfesoterodine CAS No. 194482-42-3

DE(isopropyl)desfesoterodine

Cat. No.: B1670210
CAS No.: 194482-42-3
M. Wt: 299.4 g/mol
InChI Key: CCZYBOXFQXWQIF-QGZVFWFLSA-N
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Description

DE(isopropyl)desfesoterodine is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYBOXFQXWQIF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194482-42-3
Record name DE(isopropyl)desfesoterodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DE(ISOPROPYL)DESFESOTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N5W2H7L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to DE(isopropyl)desfesoterodine: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of DE(isopropyl)desfesoterodine, a metabolite of the antimuscarinic agent fesoterodine. Synthesizing data from publicly available resources, this document details its chemical identity, physicochemical properties, metabolic pathway, and pharmacological significance. Particular emphasis is placed on providing a rationale for experimental approaches and methodologies relevant to its study in a drug development context.

Introduction: Situating this compound in the Context of Fesoterodine Metabolism

Fesoterodine is a prodrug developed for the treatment of overactive bladder (OAB).[1] Upon oral administration, it is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT).[1][2] Desfesoterodine is a potent muscarinic receptor antagonist and is the primary moiety responsible for the therapeutic effects of fesoterodine.[3][4]

Desfesoterodine undergoes further metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[2] This secondary metabolism gives rise to several metabolites, including this compound. Understanding the characteristics of these metabolites is crucial for a complete assessment of the drug's disposition and for identifying any potential off-target effects or contributions to the overall pharmacological profile.

Chemical Identity and Physicochemical Properties

This compound, also known by its systematic IUPAC name (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a secondary amine derivative of desfesoterodine.[5][6] It is also referred to as N-desisopropyl desfesoterodine or by the code SPM-7789.[7][8]

Chemical Structure

The chemical structure of this compound is presented below:

(R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol

  • Molecular Formula: C₁₉H₂₅NO₂[5]

  • Molecular Weight: 299.41 g/mol [4][5]

  • CAS Number: 194482-42-3[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Please note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Weight 299.41 g/mol [4][5]
Molecular Formula C₁₉H₂₅NO₂[5]
CAS Number 194482-42-3[5]
Predicted Relative Density 1.094 g/cm³[9]
Storage Temperature Powder: -20°C (3 years); In solvent: -80°C (1 year)[9]

Metabolism and Metabolic Pathway

This compound is formed from the active metabolite of fesoterodine, desfesoterodine (5-HMT), through N-dealkylation. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] The metabolic cascade from the parent drug, fesoterodine, is illustrated in the diagram below.

fesoterodine_metabolism fesoterodine Fesoterodine (Prodrug) desfesoterodine Desfesoterodine (5-HMT) (Active Metabolite) fesoterodine->desfesoterodine de_isopropyl This compound (SPM-7789) desfesoterodine->de_isopropyl CYP3A4 (N-dealkylation) other_metabolites Other Metabolites (e.g., Carboxy, Carboxy-N-desisopropyl) desfesoterodine->other_metabolites CYP2D6 & CYP3A4

Metabolic pathway of fesoterodine.

Pharmacological Profile

Mechanism of Action and Receptor Binding

The primary therapeutic effect of fesoterodine is mediated by its active metabolite, desfesoterodine, which acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4] By blocking these receptors in the bladder, desfesoterodine reduces detrusor muscle contractions, thereby alleviating the symptoms of overactive bladder.

The signaling pathway for muscarinic receptor antagonism, the primary mechanism of fesoterodine's active metabolite, is depicted below.

muscarinic_antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3_receptor Muscarinic M3 Receptor ACh->M3_receptor Binds to Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Desfesoterodine Desfesoterodine (Active Metabolite) Desfesoterodine->M3_receptor Blocks

Signaling pathway of muscarinic receptor antagonism.

Experimental Protocols

For researchers investigating the metabolism and pharmacological properties of fesoterodine and its metabolites, including this compound, the following experimental workflows are recommended.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be approached as a fesoterodine impurity. The synthesis would likely involve a multi-step process starting from precursors of desfesoterodine, followed by a selective N-dealkylation or by building the molecule with a single isopropyl group on the nitrogen atom. A general conceptual workflow is outlined below.

synthesis_workflow start Starting Materials (e.g., protected phenols and phenylpropanol derivatives) step1 Multi-step synthesis of (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol backbone start->step1 step2 Introduction of the isopropylamino group step1->step2 step3 Deprotection steps step2->step3 purification Purification (e.g., Column Chromatography, Recrystallization) step3->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Conceptual synthesis workflow for this compound.
Quantification by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying low levels of drug metabolites in biological matrices. A general protocol, adaptable for this compound, is provided below.

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS) of this compound (if available) or a structurally similar compound

  • Human plasma

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • SPE cartridges or protein precipitation plates

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 10 µL of internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient Elution: A suitable gradient to separate the analyte from matrix components. e. Flow Rate: 0.4 mL/min. f. Injection Volume: 5 µL. g. MS Detection: ESI in positive ion mode. h. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These would need to be determined experimentally by infusing the analytical standard.

  • Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Determine the concentration of this compound in the unknown samples from the calibration curve.

Conclusion

This compound is a minor, and likely pharmacologically inactive, metabolite of fesoterodine's active metabolite, desfesoterodine. Its formation is mediated by CYP3A4. While it is not a primary contributor to the therapeutic effect of fesoterodine, its characterization is an important aspect of a comprehensive understanding of the drug's metabolism and disposition. The experimental approaches outlined in this guide provide a framework for researchers to synthesize, quantify, and further investigate the properties of this metabolite.

References

The Synthesis and Purification of DE(isopropyl)desfesoterodine: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DE(isopropyl)desfesoterodine, chemically known as (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a significant compound in the pharmaceutical landscape, primarily recognized as a key impurity and metabolite in the synthesis of Fesoterodine.[1][2] Fesoterodine is a widely used antimuscarinic agent for the treatment of overactive bladder.[1] The stringent requirements for drug purity necessitate a thorough understanding and control of related substances like this compound. This technical guide provides an in-depth exploration of the synthesis and purification of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Significance of this compound

This compound emerges as a critical molecule of interest due to its close structural relationship with Desfesoterodine, the active metabolite of Fesoterodine.[3] Desfesoterodine, or (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, is the pharmacologically active entity responsible for the therapeutic effects of Fesoterodine.[3][4][5] this compound, lacking one of the N-isopropyl groups, is often formed as a process-related impurity or a metabolite.[2] Its effective identification, synthesis, and purification are paramount for several reasons:

  • Reference Standard: A pure sample of this compound is essential for its use as a reference standard in analytical method development and validation for Fesoterodine drug substance and drug product testing.

  • Impurity Profiling: Understanding the formation and fate of this impurity is crucial for controlling the quality of Fesoterodine.

  • Pharmacological and Toxicological Assessment: Characterizing the biological activity and potential toxicity of impurities is a regulatory requirement to ensure patient safety.

This guide will delineate a plausible synthetic pathway for this compound and detail robust purification strategies to obtain the compound in high purity.

Synthetic Strategy: A Reductive Amination Approach

The synthesis of this compound can be logically approached through a reductive amination pathway, a cornerstone of amine synthesis in medicinal chemistry. This strategy leverages a key intermediate in the Fesoterodine synthesis, a keto-precursor, and reacts it with isopropylamine.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to a precursor aldehyde or ketone that can undergo reductive amination with isopropylamine to furnish the target secondary amine. The overall synthetic pathway can be visualized as a multi-step process starting from readily available materials.

Synthesis_Pathway cluster_0 Reductive Amination A Precursor Aldehyde C This compound A->C Reaction B Isopropylamine B->C Reaction D Sodium Triacetoxyborohydride D->C Reaction

Caption: Reductive amination workflow for this compound synthesis.

Step-by-Step Experimental Protocol

This protocol outlines a plausible method for the synthesis of this compound.

Step 1: Synthesis of the Aldehyde Precursor

The synthesis often starts from a protected phenol derivative to avoid unwanted side reactions. A common starting point is a chromanone derivative, which can be opened and modified to yield the required aldehyde.[6]

Step 2: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde precursor in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: To this solution, add a stoichiometric equivalent of isopropylamine.

  • Imine Formation: Allow the mixture to stir at room temperature for a period to facilitate the formation of the intermediate imine.

  • Reduction: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The use of STAB is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification: Achieving High Purity

The crude this compound will likely contain unreacted starting materials, byproducts from side reactions, and residual reagents. A multi-step purification strategy is typically required to achieve the high purity necessary for a reference standard.

Purification Workflow

The purification process generally involves a combination of chromatographic and crystallization techniques.

Purification_Workflow A Crude Product B Column Chromatography A->B Loading C Fraction Collection & Analysis B->C Elution D Solvent Evaporation C->D Pooling of Pure Fractions E Crystallization D->E Dissolution & Precipitation F Pure this compound E->F Isolation & Drying

Caption: A typical multi-step workflow for the purification of this compound.

Detailed Purification Protocol

Step 1: Column Chromatography

  • Stationary Phase: Prepare a silica gel column using a suitable slurry packing method. The choice of silica gel (e.g., 60-120 mesh or 230-400 mesh) will depend on the scale of the purification.

  • Mobile Phase: A gradient elution system is often effective. A common mobile phase system for amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with the addition of a small amount of a basic modifier like triethylamine (typically 0.1-1%) to prevent peak tailing of the amine on the acidic silica gel.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Begin elution with a low polarity mobile phase and gradually increase the polarity to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Step 2: Crystallization

  • Solvent Selection: Combine the pure fractions from chromatography and evaporate the solvent. The resulting residue can be further purified by crystallization. An ideal crystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for crystallization of polar compounds include ethanol, isopropanol, acetone, or mixtures with anti-solvents like water or hexane.

  • Procedure: Dissolve the compound in a minimal amount of the hot solvent. If necessary, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the synthesized and purified this compound must be confirmed by a battery of analytical techniques.

Analytical Technique Purpose Expected Outcome
HPLC Purity assessment and quantificationA single major peak corresponding to the product with purity >99%.
Mass Spectrometry (MS) Molecular weight determinationThe observed molecular ion should match the calculated molecular weight (C19H25NO2: 299.41 g/mol ).[7]
Nuclear Magnetic Resonance (NMR) Structural elucidationThe 1H and 13C NMR spectra should be consistent with the proposed chemical structure.
Infrared (IR) Spectroscopy Functional group identificationPresence of characteristic peaks for O-H, N-H, and aromatic C-H bonds.

Conclusion

The synthesis and purification of this compound are critical for the quality control and safety assessment of Fesoterodine. The reductive amination of a suitable aldehyde precursor with isopropylamine provides a reliable route to this important reference compound. Subsequent purification by column chromatography and crystallization is essential to achieve the high purity required for its use as an analytical standard. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

DE(isopropyl)desfesoterodine mechanism of formation from fesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Metabolic Formation of DE(isopropyl)desfesoterodine from Fesoterodine

Introduction

Fesoterodine is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB) syndrome, a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][2] Structurally, fesoterodine is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its pharmacological effect.[3][4] This bioactivation is a critical first step in its mechanism of action.

Following its conversion to the active metabolite, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT), the molecule undergoes further biotransformation as part of its clearance from the body.[5][6] One of these key secondary metabolic pathways leads to the formation of this compound.

This technical guide provides a detailed examination of the multi-step mechanism governing the formation of this compound from the parent drug, fesoterodine. We will dissect the enzymatic processes, the chemical transformations, and the key intermediates involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of fesoterodine metabolism.

The Two-Stage Metabolic Conversion Pathway

The transformation of fesoterodine to this compound is not a direct conversion but a sequential, two-stage process mediated by distinct enzyme systems.

  • Stage 1: Bioactivation (De-esterification). Fesoterodine is rapidly and extensively hydrolyzed by ubiquitous esterases to form its active metabolite, desfesoterodine (5-HMT).[7][8][9]

  • Stage 2: N-Dealkylation. The active metabolite, desfesoterodine, is subsequently metabolized by Cytochrome P450 enzymes, primarily CYP3A4, which removes one of the N-isopropyl groups to yield this compound.[5][10]

Fesoterodine Fesoterodine (Inactive Prodrug) Desfesoterodine Desfesoterodine (5-HMT) (Active Metabolite) Fesoterodine->Desfesoterodine Stage 1: De-esterification (Non-specific Esterases) Deisopropyl This compound (Inactive Metabolite) Desfesoterodine->Deisopropyl Stage 2: N-Deisopropylation (CYP3A4)

Caption: High-level overview of the two-stage metabolic pathway.

Stage 1: Bioactivation of Fesoterodine to Desfesoterodine

Mechanism: Hydrolysis of the Isobutyrate Ester

Fesoterodine's chemical structure features an isobutyrate ester group.[2][11] The first and most critical metabolic step is the cleavage of this ester bond. This hydrolysis reaction replaces the isobutyryl group with a hydroxyl group, yielding the pharmacologically active molecule, desfesoterodine.[12][13] Fesoterodine itself is essentially undetectable in plasma, indicating this conversion is both rapid and complete.[1][7]

Enzymology: The Role of Non-Specific Esterases

The bioactivation of fesoterodine is catalyzed by a class of enzymes known as non-specific esterases, which are ubiquitously present in plasma and various tissues.[10][14][15] This enzymatic process offers a significant pharmacokinetic advantage:

  • CYP-Independence: The formation of the active metabolite bypasses the Cytochrome P450 (CYP) enzyme system.[6][9][16] This is crucial because CYP enzymes, particularly CYP2D6, are subject to significant genetic polymorphism, leading to wide inter-individual variability in drug metabolism.[7][8]

  • Consistency: Since esterase activity is generally consistent across the population, the conversion of fesoterodine to its active form is predictable and less prone to variations due to genetic factors or drug-drug interactions involving the CYP system.[1][9]

The bioavailability of the resulting active metabolite, desfesoterodine, is approximately 52%.[5][11]

Stage 2: Formation of this compound

Once formed, the active metabolite desfesoterodine (5-HMT) undergoes further metabolism for elimination. This phase is primarily mediated by the hepatic Cytochrome P450 system.[5][17]

Mechanism: N-Dealkylation

This compound is the N-desisopropyl metabolite of desfesoterodine.[5] Its formation occurs via an N-dealkylation reaction, a common metabolic pathway for compounds containing N-alkyl groups. In this reaction, one of the two isopropyl groups attached to the nitrogen atom is oxidatively cleaved and removed.

Enzymology: The Role of Cytochrome P450 3A4 (CYP3A4)

The N-deisopropylation of desfesoterodine is predominantly catalyzed by the CYP3A4 isoenzyme.[5][10] While the active metabolite is also a substrate for CYP2D6, that pathway leads to different metabolites, such as the carboxy and carboxy-N-desisopropyl metabolites.[5][18] The formation of this compound is specifically a major route of CYP3A4-mediated clearance.[10]

This metabolite, along with others, does not contribute significantly to the overall antimuscarinic activity of the drug and is considered part of the inactivation and excretion pathway.[5] Approximately 70% of the administered fesoterodine dose is eventually recovered in the urine as various metabolites, with the N-desisopropyl metabolite (this compound) accounting for about 1% of the total.[5]

Integrated Metabolic Pathway

The complete transformation from the inactive prodrug to the cleared metabolite can be visualized as a sequential process involving two distinct enzymatic steps.

Caption: Chemical structures and enzymes in the metabolic cascade.

Experimental Methodologies

The elucidation of this metabolic pathway relies on established in vitro and in vivo experimental techniques.

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes (HLMs)
  • Incubation: Incubate fesoterodine (or desfesoterodine) at a specified concentration (e.g., 1-10 µM) with pooled HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Incubate at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their retention times and mass-to-charge ratios.

Protocol 2: Reaction Phenotyping with Recombinant CYP Isoforms
  • Incubation: Incubate desfesoterodine separately with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, etc.) and a control (insect cell microsomes without expressed CYP).

  • Reaction Conditions: Use conditions similar to the HLM assay, including buffer, temperature, and an NADPH-regenerating system.

  • Analysis: After a set incubation time (e.g., 60 minutes), quench the reactions and analyze the samples by LC-MS/MS.

  • Causality: The formation of this compound in the presence of a specific recombinant enzyme (CYP3A4) but not in others or the control definitively identifies it as the catalyzing enzyme.

cluster_workflow Experimental Workflow start Substrate (Fesoterodine or Desfesoterodine) incubation Incubate with Enzyme Source (HLMs or Recombinant CYPs) + NADPH at 37°C start->incubation quench Quench Reaction (Acetonitrile) incubation->quench analyze LC-MS/MS Analysis quench->analyze result Identify & Quantify Metabolites analyze->result

Caption: Workflow for in vitro metabolism studies.

Quantitative Data Summary

The pharmacokinetic properties of fesoterodine are dictated by the rapid formation and subsequent clearance of its active metabolite, desfesoterodine.

ParameterValueSignificanceReference
Bioavailability (of Active Metabolite) 52%Represents the fraction of the dose that becomes available as the active drug.[5][11]
Time to Peak Plasma Concentration (Tmax) ~5 hoursReflects the time taken to reach maximum concentration of the active metabolite.[5]
Apparent Terminal Half-life (t½) ~7 hoursThe time it takes for the plasma concentration of the active metabolite to reduce by half.[5][11]
Primary Bioactivation Enzyme Non-specific EsterasesCYP-independent activation leads to low pharmacokinetic variability.[6][7][9]
Primary Clearance Enzymes CYP2D6 and CYP3A4Dual pathways contribute to the elimination of the active metabolite.[5][17][18]
Urinary Excretion of Metabolites ~70% of doseThe majority of the drug is cleared renally after metabolic conversion.[5]

Conclusion

The formation of this compound from its parent prodrug, fesoterodine, is a sophisticated two-stage metabolic process. The initial, rapid bioactivation is mediated by ubiquitous, non-specific esterases, which hydrolyze fesoterodine to its pharmacologically active metabolite, desfesoterodine (5-HMT). This crucial first step is independent of the highly variable Cytochrome P450 system, ensuring consistent therapeutic exposure. Subsequently, desfesoterodine undergoes further metabolism for clearance, where the Cytochrome P450 isoenzyme CYP3A4 plays a key role in its N-deisopropylation to form the inactive metabolite, this compound. A thorough understanding of this complete pathway is fundamental for predicting drug efficacy, potential drug-drug interactions, and overall disposition in drug development and clinical practice.

References

An In-Depth Technical Guide to the In Vitro Metabolism of DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro metabolism of DE(isopropyl)desfesoterodine, a significant metabolite in the biotransformation of fesoterodine. Fesoterodine, a competitive muscarinic receptor antagonist, is extensively hydrolyzed to its active metabolite, desfesoterodine (5-hydroxymethyl tolterodine), which is then further metabolized.[1][2][3][4] Understanding the metabolic fate of this compound is crucial for a complete characterization of fesoterodine's disposition, potential drug-drug interactions (DDIs), and inter-individual variability in patient populations. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals. We will delve into metabolic stability assays, cytochrome P450 (CYP) reaction phenotyping, and metabolite identification, grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7]

Introduction: The Scientific Imperative

Fesoterodine is a prodrug rapidly converted by non-specific esterases to its active moiety, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT).[2][3][8] This active metabolite is responsible for the therapeutic antimuscarinic effects used in the treatment of overactive bladder.[1][3] The clearance of desfesoterodine is complex, involving two primary metabolic pathways mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][9] These pathways lead to the formation of several downstream metabolites, including the carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[1]

This compound, also known as N-desisopropyl desfesoterodine, is one of these key metabolites.[1][10] Its formation represents a significant step in the inactivation and elimination of the active therapeutic agent. A thorough in vitro investigation is paramount for several reasons:

  • Predicting In Vivo Clearance: In vitro metabolism data is foundational for in vitro-in vivo extrapolation (IVIVE), a critical tool used to predict human pharmacokinetic parameters like metabolic clearance.[11][12][13][14][15]

  • Identifying DDI Potential: By pinpointing the specific enzymes responsible for this compound metabolism, we can anticipate potential DDIs with co-administered drugs that inhibit or induce these enzymes.

  • Understanding Pharmacogenetic Variability: The primary enzymes metabolizing desfesoterodine, CYP2D6 and CYP3A4, are known for significant genetic polymorphisms.[1][2] Investigating the downstream metabolism helps to fully map the consequences of this variability.

  • Regulatory Compliance: Regulatory agencies like the FDA require comprehensive metabolic profiling to ensure the safety and efficacy of new drugs.[5][6][7][16][17]

This guide provides the technical details and strategic insights necessary to conduct a robust in vitro evaluation of this compound.

Foundational Knowledge: The Metabolic Context

The metabolic cascade originating from fesoterodine is a multi-step process. Understanding this pathway is essential for designing relevant in vitro experiments.

fesoterodine_metabolism Fesoterodine Fesoterodine Desfesoterodine Desfesoterodine (Active Metabolite, 5-HMT) Fesoterodine->Desfesoterodine Non-specific Esterases DE_isopropyl This compound (N-desisopropyl metabolite) Desfesoterodine->DE_isopropyl CYP2D6 & CYP3A4 Carboxy Carboxy Metabolite Desfesoterodine->Carboxy CYP2D6 & CYP3A4 Metabolites Further Metabolites Carboxy_DE Carboxy-N-desisopropyl Metabolite DE_isopropyl->Carboxy_DE Oxidation Carboxy->Carboxy_DE N-dealkylation in_vitro_workflow cluster_stability Phase 1: Stability Assessment cluster_phenotyping Phase 2: Enzyme Identification cluster_metid Phase 3: Metabolite Characterization Stability Metabolic Stability Assay (HLM, Hepatocytes) Calc Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) Stability->Calc Phenotyping CYP Reaction Phenotyping (Recombinant CYPs, Chemical Inhibition) Stability->Phenotyping ID Identify Primary Metabolizing Enzymes Phenotyping->ID MetID Metabolite Identification (LC-MS/MS) Phenotyping->MetID Structure Elucidate Structures of Downstream Metabolites MetID->Structure

References

An In-depth Technical Guide on the Pharmacological Activity of N-Desisopropyl desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fesoterodine is a widely prescribed antimuscarinic agent for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] As a prodrug, fesoterodine itself is pharmacologically inactive.[3][4] Following oral administration, it undergoes rapid and extensive hydrolysis by non-specific plasma esterases to its principal active metabolite, desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT).[3][4][5][6][7] This active moiety is responsible for the therapeutic effects of the drug.[6][8][9]

Desfesoterodine is further metabolized in the body through pathways involving cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[10][11] One of the metabolites formed is N-desisopropyl desfesoterodine.[12][13] Understanding the pharmacological profile of this and other metabolites is crucial for a comprehensive assessment of a drug's overall activity, potential for drug-drug interactions, and contribution to the therapeutic and adverse effect profiles. This guide provides a detailed technical overview of the pharmacological activity of N-desisopropyl desfesoterodine, focusing on its mechanism of action, receptor binding affinity, and functional activity.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for the active metabolite of fesoterodine, desfesoterodine, is competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[5][8][14][15] These receptors are pivotal in mediating the contraction of the urinary bladder's detrusor smooth muscle.[5][6][15] By blocking the binding of the neurotransmitter acetylcholine to these receptors, particularly the M2 and M3 subtypes which are predominant in the bladder, desfesoterodine leads to muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[8][9][15]

N-desisopropyl desfesoterodine, as a derivative of the active metabolite, is also characterized as a muscarinic receptor antagonist. Its pharmacological activity is a direct extension of the properties of its parent compound, though with potentially different potency and selectivity. The core of its action lies in its ability to competitively inhibit cholinergic stimulation of the bladder smooth muscle.

Quantitative Pharmacology: Receptor Binding and Functional Activity

A thorough understanding of a compound's pharmacological activity requires quantitative assessment of its interaction with its molecular target. This is achieved through in vitro receptor binding assays and functional assays.

Muscarinic Receptor Binding Affinity

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced at various concentrations to measure its ability to displace the radiolabeled ligand. The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity.

For the parent active metabolite, desfesoterodine (5-HMT), extensive binding studies have been conducted. It demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5), with Ki values in the low nanomolar range, indicating a non-selective binding profile.[14][16]

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Desfesoterodine (5-HMT)

Receptor SubtypeKi (nM)
M12.3
M22.0
M32.5
M42.8
M52.9
(Data sourced from MedChemExpress.[14])

While specific Ki values for N-desisopropyl desfesoterodine are not as widely published in readily available literature, it is understood to be a less potent metabolite compared to desfesoterodine. The structural modification, specifically the removal of an isopropyl group from the nitrogen atom, can influence the molecule's interaction with the binding pocket of the muscarinic receptors, generally leading to a decrease in affinity.

Functional Antagonism

While binding affinity indicates how well a compound binds to a receptor, it does not describe the functional consequence of that binding. Functional assays are therefore essential to characterize a compound as an agonist, antagonist, or inverse agonist. For a competitive antagonist like N-desisopropyl desfesoterodine, a key parameter is the equilibrium dissociation constant (KB) or its logarithmic form, the pA2 value, which quantifies the concentration of the antagonist required to produce a two-fold rightward shift in the concentration-response curve of an agonist.

Functional studies on desfesoterodine have confirmed its competitive antagonist profile. In isolated guinea pig bladder strips, desfesoterodine produces a concentration-dependent inhibition of carbachol-induced contractions with a KB of 0.84 nM (pA2 of 9.14).[14] Similar studies in rat bladder strips have also demonstrated a rightward shift in the carbachol concentration-response curve with no depression of the maximum response, which is characteristic of competitive antagonism.[17][18]

Experimental Protocols

To provide a practical context for the characterization of compounds like N-desisopropyl desfesoterodine, a detailed methodology for a competitive radioligand binding assay is outlined below.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of N-desisopropyl desfesoterodine for human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: N-desisopropyl desfesoterodine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Reference Compound: Atropine or desfesoterodine, for validation.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Vials.

  • Liquid Scintillation Counter.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Manifold.

Procedure:

  • Preparation: Thaw the cell membrane preparations on ice. Dilute to the desired concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • Test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Radioligand Addition: Add [³H]-NMS to all wells at a final concentration close to its dissociation constant (Kd).

  • Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway Diagram

The therapeutic effect of N-desisopropyl desfesoterodine stems from its ability to block the G-protein coupled signaling pathway of muscarinic receptors in the bladder detrusor muscle. The M3 receptor, in particular, couples to Gq/11, leading to the activation of phospholipase C (PLC), which ultimately increases intracellular calcium and causes smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Antagonist N-Desisopropyl desfesoterodine (Antagonist) Antagonist->M3R Blocks Gq11 Gαq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_Release->Contraction Leads to

Caption: M3 receptor signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive radioligand binding assay described in the protocol.

Binding_Assay_Workflow Start Start Prep Prepare Reagents: - Membranes - [³H]-NMS Radioligand - Test Compound Dilutions Start->Prep Assay Set Up Assay Plate: - Total Binding (Vehicle) - Non-Specific Binding (Atropine) - Test Compound Wells Prep->Assay Incubate Add Membranes & Incubate to Equilibrium Assay->Incubate Filter Terminate by Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Quantify Radioactivity (Liquid Scintillation) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

N-Desisopropyl desfesoterodine is a metabolite of the active moiety of fesoterodine. Its pharmacological activity is defined by its role as a competitive muscarinic receptor antagonist. While it contributes to the overall antimuscarinic load of fesoterodine therapy, it is generally considered less potent than its precursor, desfesoterodine (5-HMT). The characterization of such metabolites through rigorous in vitro binding and functional assays is a cornerstone of drug development, providing critical insights into the complete pharmacological profile, potential for off-target effects, and the overall safety and efficacy of a therapeutic agent. Further studies to precisely quantify the binding affinities and functional potencies of N-desisopropyl desfesoterodine across all muscarinic receptor subtypes would provide a more complete picture of its contribution to the clinical effects of fesoterodine.

References

DE(isopropyl)desfesoterodine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to DE(isopropyl)desfesoterodine

Introduction

This compound is a molecule of significant interest in the fields of pharmacology and drug metabolism. It is recognized primarily as a metabolite of fesoterodine, a clinically important antimuscarinic agent used for the treatment of overactive bladder (OAB)[1][2]. Fesoterodine itself is a prodrug, rapidly and extensively hydrolyzed by non-specific esterases to its principal active moiety, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT)[3][4]. This compound represents a further step in the metabolic cascade of fesoterodine. Understanding the chemical properties, metabolic fate, and analytical quantification of this compound is crucial for comprehensive pharmacokinetic and safety profiling of the parent drug, fesoterodine. This guide provides a detailed technical overview of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, systematically named (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a derivative of desfesoterodine where one of the N-isopropyl groups is removed.[5][6] Its chemical identity is well-defined, and it is often used as a reference standard in metabolic studies of fesoterodine.

PropertyValueSource(s)
CAS Number 194482-42-3[5][7][8]
Molecular Formula C₁₉H₂₅NO₂[5][9]
Molecular Weight 299.41 g/mol [5][7][9]
IUPAC Name (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol[5][6]
Synonyms N-Desisopropyl desfesoterodine, DE(ISOPROPYL)-5-HYDROXYMETHYLTOLTERODINE, SPM-7789[7][8][9]
InChI Key CCZYBOXFQXWQIF-QGZVFWFLSA-N[9]
SMILES CC(C)NCC--INVALID-LINK--c2cc(ccc2O)CO[9]

Pharmacology and Metabolic Pathway

Mechanism of Action

As a derivative of desfesoterodine, this compound is expected to retain antimuscarinic activity. Desfesoterodine is a potent and competitive antagonist of muscarinic receptors, which mediate the contraction of the detrusor muscle in the bladder[2][10]. By blocking these receptors, it leads to bladder relaxation and a reduction in the symptoms of OAB[2]. While the primary pharmacological activity of fesoterodine treatment is attributed to desfesoterodine, the characterization of all metabolites, including this compound, is essential for a complete understanding of the drug's disposition and to rule out any off-target effects or contributions to the overall clinical profile.

Metabolic Fate of Fesoterodine

The metabolic pathway of fesoterodine is a multi-step process.

  • Activation: Fesoterodine, a prodrug, is rapidly and almost completely hydrolyzed by ubiquitous, non-specific esterases in the blood and tissues to its active metabolite, desfesoterodine (5-HMT)[3][4]. This conversion is not dependent on the cytochrome P450 (CYP) enzyme system.

  • Primary Metabolism of Desfesoterodine: The active metabolite, desfesoterodine, is then further metabolized through two main pathways involving CYP enzymes[2][4]:

    • Oxidation by CYP2D6 to a carboxy metabolite.

    • Oxidation by CYP3A4 to carboxy-N-desisopropyl and this compound.

  • Formation of this compound: this compound is formed via oxidative N-dealkylation of the tertiary amine in desfesoterodine, a reaction primarily mediated by CYP3A4[2][11].

The following diagram illustrates the metabolic conversion of Fesoterodine.

fesoterodine_metabolism fesoterodine Fesoterodine (Prodrug) desfesoterodine Desfesoterodine (5-HMT) (Active Metabolite) fesoterodine->desfesoterodine Non-specific Esterases deisopropyl This compound desfesoterodine->deisopropyl CYP3A4 (N-dealkylation) carboxy Carboxy Metabolite (Inactive) desfesoterodine->carboxy CYP2D6 (Oxidation) carboxy_deisopropyl Carboxy-N-desisopropyl Metabolite (Inactive) deisopropyl->carboxy_deisopropyl CYP2D6 (Oxidation)

Caption: Metabolic pathway of Fesoterodine to its metabolites.

Analytical Methodology: Quantification in Biological Matrices

The quantification of this compound is typically required for pharmacokinetic studies and is performed using highly sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This protocol outlines a general procedure for the extraction and quantification of this compound from human plasma. The method involves protein precipitation to extract the analyte and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol
  • Sample Preparation (Protein Precipitation)

    • Pipette 100 µL of human plasma (containing unknown concentrations of the analyte), calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of the analyte) and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC-MS/MS Analysis

    • Chromatographic Conditions:

      • LC System: A standard HPLC or UPLC system.

      • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol.

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Mass Spectrometer: A triple quadrupole mass spectrometer.

      • Ionization Source: Electrospray Ionization (ESI), positive mode.

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its IS. For example, for Fesoterodine, a transition of 412.2→223.0 has been used[12]. Similar optimization would be required for this compound.

      • Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized to achieve maximum sensitivity.

  • Data Analysis

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Apply a linear regression model with appropriate weighting to the calibration curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the analytical workflow.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract evaporate Evaporation (Nitrogen) extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc HPLC/UPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: Workflow for quantification of this compound.

Role in Drug Development and Research

The study of this compound is vital for several reasons in the context of drug development:

  • Metabolite Profiling: Regulatory agencies require a thorough characterization of all significant metabolites of a new drug candidate. Identifying and quantifying metabolites like this compound is a standard part of preclinical and clinical development.

  • Pharmacokinetic Variability: Since this compound is formed via CYP3A4, variations in the activity of this enzyme due to genetics or co-administered drugs could influence the metabolite's concentrations. Studying its formation helps in understanding inter-individual variability in drug response.

  • Safety Assessment: It is crucial to determine if a metabolite has any pharmacological activity or toxicity. By synthesizing and testing this compound in vitro, researchers can assess its potential to contribute to the parent drug's efficacy or to cause adverse effects.

Conclusion

This compound is a key N-dealkylated metabolite of the active moiety of fesoterodine. Its chemical properties are well-established, and its formation is an integral part of the metabolic clearance of its parent compound, primarily mediated by the CYP3A4 enzyme. The ability to accurately quantify this metabolite using sensitive analytical techniques like LC-MS/MS is fundamental for comprehensive drug development programs. A thorough understanding of its pharmacology and disposition ensures a complete picture of the safety and efficacy profile of fesoterodine, reinforcing the principles of scientific integrity and trustworthiness in pharmaceutical research.

References

A Technical Guide to the Pharmacokinetics of Fesoterodine: The Central Role of its Active Metabolite, DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fesoterodine is a potent and competitive antimuscarinic agent indicated for the treatment of overactive bladder (OAB).[1][2] However, the therapeutic activity of fesoterodine is not derived from the parent compound itself. Instead, it functions as a prodrug, designed for efficient and consistent delivery of its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as DE(isopropyl)desfesoterodine. Following oral administration, fesoterodine is so rapidly and completely metabolized that it is undetectable in plasma.[3][4] This conversion is mediated by ubiquitous nonspecific esterases, a key design feature that bypasses the cytochrome P450 (CYP) system for its initial activation. The resulting metabolite, 5-HMT, is entirely responsible for the clinical antimuscarinic effects.[2][4][5] This guide provides an in-depth analysis of the pivotal role of 5-HMT in the pharmacokinetic profile of fesoterodine, from its formation and distribution to its subsequent metabolism and elimination, offering field-proven insights into the causality behind its clinical utility.

The Prodrug Imperative: Overcoming Bioavailability Challenges

The development of fesoterodine was a strategic solution to a classic pharmaceutical challenge. The active moiety, 5-HMT, is a potent antimuscarinic agent, but its direct oral administration results in poor systemic bioavailability.[6][7] A prodrug approach was therefore necessary. By esterifying the phenolic hydroxyl group of 5-HMT to create fesoterodine, its lipophilicity was significantly increased, enhancing its absorption profile.[6]

This design offers a distinct advantage over its predecessor, tolterodine. Tolterodine is metabolized to 5-HMT via the genetically polymorphic enzyme CYP2D6.[4][7][8] This leads to variable exposure to the active moieties (tolterodine and 5-HMT) depending on a patient's genetic makeup.[7] Fesoterodine's design circumvents this issue. Its activation is not dependent on CYP2D6 but on nonspecific esterases found throughout the body.[7][9] This results in more consistent, genotype-independent exposure to a single active molecule, 5-HMT, thereby providing a more predictable pharmacokinetic and pharmacodynamic profile.[7]

Metabolic Activation: A Rapid and Ubiquitous Conversion

The pharmacokinetic journey of fesoterodine is characterized by its swift and efficient conversion to 5-HMT.

  • Oral Administration and Absorption : After oral administration, the extended-release formulation of fesoterodine is well absorbed.[10]

  • Esterase-Mediated Hydrolysis : Immediately following absorption, fesoterodine undergoes rapid and extensive hydrolysis by nonspecific esterases in the blood and tissues.[4][5][6][7][8][9] This conversion is so complete that the parent fesoterodine is not detected in plasma.[3][4][10] The cytochrome P450 enzymes are not involved in this critical activation step.[5][9]

This simple and direct activation pathway is a cornerstone of fesoterodine's design, ensuring that the therapeutic effect is initiated reliably across diverse patient populations.

fesoterodine_activation fesoterodine Fesoterodine (Oral ER Tablet) absorption GI Absorption fesoterodine->absorption hydrolysis Rapid & Extensive Hydrolysis (Nonspecific Esterases) absorption->hydrolysis hmt 5-HMT (this compound) (Active Moiety in Plasma) hydrolysis->hmt Systemic Circulation

Caption: Metabolic activation of the prodrug fesoterodine.

Pharmacokinetic Profile of this compound (5-HMT)

Once formed, the pharmacokinetic characteristics of 5-HMT define the clinical behavior of fesoterodine. The bioavailability of 5-HMT following oral administration of fesoterodine is 52%.[4][6][11][12] Plasma concentrations of 5-HMT are dose-proportional after single or multiple doses of fesoterodine ranging from 4 mg to 28 mg.[9][10]

Pharmacokinetic ParameterValueSource(s)
Bioavailability 52%[4][6][11][12]
Time to Peak (Tmax) ~5 hours[4][9][10][11]
Terminal Half-Life (t½) ~7-8 hours[9][12][13]
Plasma Protein Binding ~50% (to albumin and α1-acid glycoprotein)[4][10]
Volume of Distribution (Vss) 169 L (following IV infusion of 5-HMT)[5][10]

Subsequent Metabolism and Elimination of 5-HMT

While the formation of 5-HMT is CYP-independent, its subsequent clearance is not. The elimination of 5-HMT involves two major, parallel pathways, providing metabolic redundancy.

  • Dual CYP Pathways : 5-HMT is further metabolized in the liver by both CYP2D6 and CYP3A4.[4][5][9][14] This dual pathway ensures that impairment of one enzyme system does not halt metabolite clearance.

  • Formation of Inactive Metabolites : These CYP-mediated reactions form several downstream metabolites, including carboxy, carboxy-N-desisopropyl, and N-desisopropyl derivatives.[4][5][15] Crucially, none of these metabolites contribute significantly to the overall antimuscarinic activity of the drug.[4][5]

  • Excretion : Elimination occurs through both hepatic metabolism and renal excretion.[5][10] Approximately 70% of an administered fesoterodine dose is recovered in the urine.[5][10] The primary components found in urine are the carboxy metabolite (34%), the carboxy-N-desisopropyl metabolite (18%), and unchanged active 5-HMT (16%).[5] A smaller fraction (7%) is recovered in feces.[5][11]

hmt_metabolism cluster_0 Systemic Circulation cluster_1 Hepatic Metabolism hmt 5-HMT (Active) cyp2d6 CYP2D6 hmt->cyp2d6 cyp3a4 CYP3A4 hmt->cyp3a4 urine Renal Excretion (~70% of dose) hmt->urine 16% as unchanged 5-HMT metabolites Inactive Metabolites (Carboxy, Carboxy-N-desisopropyl, N-desisopropyl) cyp2d6->metabolites cyp3a4->metabolites metabolites->urine ~53% as metabolites feces Fecal Excretion (~7% of dose) metabolites->feces

Caption: Metabolism and elimination pathways of 5-HMT.

Factors Influencing 5-HMT Pharmacokinetics

The predictable nature of 5-HMT exposure can be influenced by several intrinsic and extrinsic factors, primarily related to its clearance pathways.

  • CYP2D6 Genetic Polymorphism : Individuals who are "poor metabolizers" (PMs) for CYP2D6 exhibit a 1.7- to 2-fold increase in Cmax and AUC of 5-HMT compared to "extensive metabolizers" (EMs).[4][5][9][10] Because CYP3A4 provides an alternative clearance pathway, this increase is modest and does not significantly affect the metabolite's half-life.[8][9]

  • Drug-Drug Interactions :

    • Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Co-administration can double the Cmax and AUC of 5-HMT.[16][17] In these situations, the daily dose of fesoterodine should not exceed 4 mg.[14][17][18] Grapefruit juice, a strong CYP3A4 inhibitor, should also be avoided.[19]

    • CYP3A4 Inducers (e.g., rifampin, carbamazepine): These agents can substantially decrease exposure to 5-HMT, reducing Cmax and AUC by approximately 70-75%.[16][17][18]

  • Renal and Hepatic Impairment :

    • Severe Renal Impairment (CrCl <30 mL/min): Can increase 5-HMT Cmax and AUC by 2.0- and 2.3-fold, respectively.[4]

    • Moderate Hepatic Impairment (Child-Pugh B): Can increase 5-HMT Cmax and AUC by 1.4- and 2.1-fold, respectively.[4]

  • Food : There is no clinically significant effect of food on the pharmacokinetics of 5-HMT.[4][9]

Experimental Protocol: Quantification of 5-HMT in Human Plasma via LC-MS/MS

A self-validating system for quantifying 5-HMT is critical for any pharmacokinetic study. The protocol below outlines a robust, industry-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Objective: To accurately and precisely determine the concentration of 5-HMT in human plasma samples.

Methodology:

  • Sample Collection:

    • Collect whole blood samples in K2-EDTA tubes at predetermined time points post-fesoterodine administration (e.g., pre-dose, 1, 2, 4, 5, 6, 8, 12, 24, 48 hours).[13]

    • Centrifuge immediately at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma aliquots at -70°C or lower until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and an internal standard (IS) stock solution (e.g., a stable isotope-labeled 5-HMT) on ice.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A time-programmed gradient elution to separate 5-HMT from endogenous plasma components.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 5-HMT and its IS to ensure specificity and accurate quantification.

  • Data Analysis:

    • Construct a calibration curve by analyzing standards of known 5-HMT concentrations.

    • Calculate the peak area ratio of the analyte (5-HMT) to the IS.

    • Determine the concentration of 5-HMT in unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.

protocol_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample_collection 1. Plasma Sample Collection (K2-EDTA tubes) add_is 2. Add Internal Standard (IS) sample_collection->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer lc_separation 6. LC Separation (Reverse-Phase C18) transfer->lc_separation ms_detection 7. MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis 8. Data Analysis (Quantification vs. Calibration Curve) ms_detection->data_analysis

Caption: Bioanalytical workflow for 5-HMT quantification.

Conclusion

The pharmacokinetic profile of fesoterodine is fundamentally the story of its active metabolite, this compound or 5-HMT. The design of fesoterodine as a prodrug that is rapidly and extensively converted to 5-HMT by nonspecific esterases is a highly effective strategy. It ensures consistent, predictable systemic exposure to the single active moiety, thereby minimizing the pharmacokinetic variability associated with CYP2D6 polymorphism that affects its predecessor, tolterodine. Understanding the central role of 5-HMT—from its formation and subsequent metabolism via dual CYP pathways to the factors that influence its clearance—is essential for optimizing the clinical application of fesoterodine and for the continued development of targeted therapies for overactive bladder.

References

A Comprehensive Technical Guide to the Discovery and Identification of Fesoterodine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and characterization of fesoterodine metabolites. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic fate of this important therapeutic agent for overactive bladder. This document delves into the enzymatic pathways, bioanalytical methodologies, and structural elucidation techniques that form the cornerstone of fesoterodine metabolism studies.

Part 1: The Metabolic Journey of Fesoterodine: From Prodrug to Inactive Metabolites

Fesoterodine is a competitive muscarinic receptor antagonist, but the parent compound itself is not the primary active entity.[1] It was strategically designed as a prodrug to overcome certain pharmacokinetic limitations and to ensure more consistent therapeutic effects.[2]

Section 1.1: The Prodrug Concept and Esterase-Mediated Activation

The therapeutic efficacy of fesoterodine is attributable to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3] Fesoterodine was developed as a prodrug of 5-HMT to enhance its systemic bioavailability following oral administration.[2] Upon oral intake, fesoterodine undergoes rapid and extensive hydrolysis by ubiquitous, nonspecific carboxylesterases in the body.[1][4][5] This enzymatic conversion is a critical first step in its metabolic pathway and is not dependent on the cytochrome P450 (CYP) enzyme system for the formation of its active moiety.[6][7] This independence from the often-variable CYP system contributes to a more predictable pharmacokinetic profile across different patient populations.[2][6] The parent compound, fesoterodine, is so rapidly metabolized that it is not detectable in plasma.[1][6]

Carboxylesterases are a family of enzymes that are widely distributed throughout the body and are responsible for the hydrolysis of various esters, amides, and thioesters.[4][5] Their high efficiency in converting fesoterodine to 5-HMT ensures a swift onset of therapeutic action.[1]

fesoterodine_activation Fesoterodine Fesoterodine (Prodrug) 5-HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Fesoterodine->5-HMT Non-specific Carboxylesterases (Rapid Hydrolysis)

Caption: Fesoterodine's conversion to its active metabolite, 5-HMT.

Section 1.2: The Active Moiety: 5-Hydroxymethyl Tolterodine (5-HMT)

5-Hydroxymethyl tolterodine, also known as desfesoterodine, is the sole active moiety responsible for the antimuscarinic effects of fesoterodine.[8][9] It acts as a competitive antagonist at muscarinic receptors, which play a key role in the contraction of the urinary bladder smooth muscle.[1][3] By inhibiting these receptors, 5-HMT reduces bladder detrusor pressure, thereby alleviating the symptoms of overactive bladder.[10] The pharmacological activity of 5-HMT is comparable to that of tolterodine, another antimuscarinic agent.[2]

Section 1.3: Secondary Metabolism of 5-HMT via Cytochrome P450 Enzymes

Following its formation, 5-HMT undergoes further metabolism in the liver, primarily through two major pathways involving the cytochrome P450 system.[1] The key enzymes responsible for the secondary metabolism of 5-HMT are CYP2D6 and CYP3A4.[1][11] These enzymes convert 5-HMT into several inactive metabolites, none of which contribute significantly to the drug's therapeutic effect.[1]

The major inactive metabolites identified are:

  • Carboxy metabolite

  • Carboxy-N-desisopropyl metabolite

  • N-desisopropyl metabolite [1]

The involvement of CYP2D6, an enzyme known for its genetic polymorphism, can lead to variability in the pharmacokinetics of 5-HMT.[1] Individuals can be classified as poor metabolizers (PMs) or extensive metabolizers (EMs) of CYP2D6 substrates. In CYP2D6 poor metabolizers, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of 5-HMT can be increased by approximately 1.7- and 2-fold, respectively, compared to extensive metabolizers.[1][11]

5-HMT_Metabolism cluster_0 Primary Metabolism cluster_1 Secondary Metabolism (Liver) Fesoterodine Fesoterodine 5-HMT 5-HMT (Active) Fesoterodine->5-HMT Carboxylesterases Carboxy Carboxy Metabolite (Inactive) 5-HMT->Carboxy CYP2D6 & CYP3A4 Carboxy-N-desisopropyl Carboxy-N-desisopropyl Metabolite (Inactive) 5-HMT->Carboxy-N-desisopropyl CYP2D6 & CYP3A4 N-desisopropyl N-desisopropyl Metabolite (Inactive) 5-HMT->N-desisopropyl CYP2D6 & CYP3A4

Caption: The overall metabolic pathway of fesoterodine.

Part 2: Methodologies for Metabolite Identification and Quantification

The elucidation of fesoterodine's metabolic pathway relies on a combination of in vitro and in vivo studies, coupled with advanced bioanalytical techniques.

Section 2.1: In Vitro Metabolism Studies

In vitro systems are instrumental in identifying the enzymes responsible for metabolic transformations and for generating initial metabolite profiles.

Experimental Protocol: Incubation with Human Liver Microsomes (HLMs)

  • Objective: To identify metabolites formed via cytochrome P450 enzymes.

  • Materials: Fesoterodine, 5-HMT, human liver microsomes, NADPH regenerating system (e.g., G6P, G6PDH, NADP+), phosphate buffer (pH 7.4).

  • Procedure: a. Pre-incubate HLMs in phosphate buffer at 37°C. b. Add the substrate (fesoterodine or 5-HMT). c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate for a specified time period (e.g., 60 minutes) at 37°C with gentle shaking. e. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). f. Centrifuge to precipitate proteins. g. Analyze the supernatant using LC-MS/MS.

Experimental Protocol: Incubation with Human Plasma

  • Objective: To confirm the rapid hydrolysis of fesoterodine to 5-HMT by esterases.

  • Materials: Fesoterodine, human plasma, phosphate buffer (pH 7.4).

  • Procedure: a. Incubate fesoterodine in human plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). c. Immediately quench the reaction in each aliquot with a cold organic solvent containing an internal standard. d. Process the samples for LC-MS/MS analysis to measure the disappearance of fesoterodine and the appearance of 5-HMT.

Section 2.2: In Vivo Metabolism Studies

In vivo studies in animal models and humans are essential for understanding the complete metabolic profile and the pharmacokinetic properties of a drug in a whole organism. Following oral administration of radiolabeled fesoterodine, metabolites can be identified and quantified in plasma, urine, and feces.[1]

Section 2.3: Bioanalytical Techniques

Accurate and sensitive analytical methods are crucial for the quantification of fesoterodine and its metabolites in complex biological matrices.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity.[12]

Experimental Protocol: LC-MS/MS Analysis of Fesoterodine Metabolites

  • Sample Preparation: a. Perform protein precipitation or solid-phase extraction (SPE) of biological samples (plasma, urine) to remove interferences. b. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Separation: a. Utilize a reversed-phase C18 or C8 column for separation.[12] b. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[12]

  • Mass Spectrometric Detection: a. Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. b. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.[13][14] The use of smaller particle size columns in UPLC allows for faster separations without compromising efficiency.[13]

LC-MS_Workflow Sample Biological Sample (Plasma, Urine) Extraction Sample Preparation (Protein Precipitation/SPE) Sample->Extraction UPLC UPLC Separation (Reversed-Phase Column) Extraction->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: A typical LC-MS/MS workflow for metabolite analysis.

Part 3: Data Interpretation and Structural Elucidation

Section 3.1: Mass Spectrometry in Metabolite Identification

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of metabolites. By comparing the fragmentation patterns of the parent drug and its potential metabolites, the sites of metabolic modification can be determined.

Section 3.2: Quantitative Data Analysis

The validated LC-MS/MS methods are used to generate pharmacokinetic data for fesoterodine's active metabolite, 5-HMT.

Table 1: Summary of Identified Fesoterodine Metabolites

Metabolite NameActivityFormation Pathway
5-Hydroxymethyl Tolterodine (5-HMT)ActiveHydrolysis of Fesoterodine by Carboxylesterases
Carboxy metaboliteInactiveCYP2D6 and CYP3A4 mediated oxidation of 5-HMT
Carboxy-N-desisopropyl metaboliteInactiveCYP2D6 and CYP3A4 mediated oxidation and N-dealkylation of 5-HMT
N-desisopropyl metaboliteInactiveCYP2D6 and CYP3A4 mediated N-dealkylation of 5-HMT

Table 2: Pharmacokinetic Parameters of 5-HMT in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers

ParameterCYP2D6 Extensive Metabolizers (EM)CYP2D6 Poor Metabolizers (PM)Fold-Increase (PM vs. EM)
Cmax~1x~1.7-2x~1.7-2
AUC~1x~2x~2
(Data synthesized from multiple sources)[1][11]

Conclusion

The discovery and identification of fesoterodine's metabolites have been crucial in understanding its pharmacological profile. The prodrug strategy, leveraging ubiquitous carboxylesterases for activation, results in a more consistent exposure to the active moiety, 5-HMT. The subsequent metabolism of 5-HMT by CYP2D6 and CYP3A4 to inactive metabolites completes its biotransformation. The application of advanced bioanalytical techniques like LC-MS/MS has been indispensable in quantifying these metabolites and characterizing the pharmacokinetic properties of fesoterodine, ultimately ensuring its safe and effective use in the treatment of overactive bladder.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of DE(isopropyl)desfesoterodine, a primary metabolite and potential degradant related to the antimuscarinic agent fesoterodine. Fesoterodine is a prodrug, rapidly hydrolyzed by non-specific esterases to its active metabolite, desfesoterodine (5-hydroxymethyl tolterodine, 5-HMT).[1][2][3] this compound is subsequently formed via oxidative N-dealkylation of this active metabolite.[1][4] Understanding the formation, stability, and further degradation of this secondary amine is critical for comprehensive impurity profiling, ensuring drug product quality, and meeting regulatory expectations. This document details the principal degradation mechanisms, provides validated analytical protocols for stability assessment, and offers expert insights into the experimental choices, tailored for researchers, analytical scientists, and drug development professionals.

Introduction: Contextualizing this compound

Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder.[3][5] Its therapeutic action is not derived from the parent molecule but from its active metabolite, desfesoterodine (5-HMT), formed via rapid and extensive ester hydrolysis post-administration.[6][7] The metabolic journey of 5-HMT involves further transformations, primarily through pathways mediated by CYP2D6 and CYP3A4.[1][2]

One of these key metabolic routes is the N-dealkylation of the diisopropylamino group on desfesoterodine. The removal of one isopropyl group results in the formation of this compound. This compound is therefore not only a metabolite but also a potential degradation product that can arise during manufacturing, storage, or under physiological conditions through oxidative stress. Its characterization is essential for a complete understanding of the fesoterodine impurity profile.

The imperative for this guide is threefold:

  • Regulatory Compliance: To meet stringent guidelines from bodies like the ICH, which mandate the identification and characterization of impurities and degradation products.

  • Product Quality & Safety: To ensure the stability and quality of the drug substance and product by understanding the conditions that trigger the formation of this compound.

  • Mechanistic Understanding: To provide a clear chemical framework for the degradation pathways, enabling predictive stability modeling and the development of robust formulations.

Physicochemical Properties of Key Compounds

A clear understanding of the molecular characteristics of the parent drug, its active metabolite, and the target degradant is fundamental.

PropertyFesoterodineDesfesoterodine (5-HMT)This compound
IUPAC Name [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate2-[(1R)-3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol2-[(1R)-3-(isopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol
Molecular Formula C₂₆H₃₇NO₃C₂₂H₃₁NO₂C₁₉H₂₅NO₂[8]
Molecular Weight 411.58 g/mol 341.49 g/mol 299.41 g/mol [8]
Chemical Nature Tertiary Amine, EsterTertiary Amine, PhenolSecondary Amine, Phenol

Core Degradation Pathways and Mechanisms

The formation of this compound is intrinsically linked to the degradation of its precursors, fesoterodine and desfesoterodine. The pathways are best understood through the lens of forced degradation studies, which expose the drug substance to extreme conditions.

Hydrolytic Degradation (Acidic & Basic Conditions)
  • Primary Pathway: Ester Cleavage: The most significant hydrolytic event is the cleavage of the isobutyrate ester bond in fesoterodine. This reaction is facile and occurs rapidly under both acidic and basic conditions, and is also catalyzed by ubiquitous esterases in vivo.[1][2] This is not a degradation pathway for desfesoterodine but rather its primary formation route from the prodrug.

  • Stability of Desfesoterodine: The resulting active metabolite, desfesoterodine, is significantly more stable to hydrolysis due to the absence of the labile ester group. Significant degradation is generally not observed under typical hydrolytic stress conditions (e.g., heating in water at 80°C).[9]

Oxidative Degradation
  • The Key Pathway to this compound: Oxidative stress is the principal non-metabolic pathway for the formation of this compound from desfesoterodine.[4] The tertiary amine of the diisopropylamino group is susceptible to oxidation.

  • Mechanism of N-Dealkylation: The reaction proceeds via the formation of an N-oxide intermediate or through direct oxidation of the carbon alpha to the nitrogen. This generates an unstable iminium ion. Subsequent hydrolysis of the iminium ion leads to the cleavage of the carbon-nitrogen bond, yielding the secondary amine (this compound) and acetone. This reaction is commonly observed in forced degradation studies using agents like hydrogen peroxide (H₂O₂).[9][10]

Photolytic and Thermal Degradation
  • Photostability: Fesoterodine and its metabolites are generally considered to be relatively stable under photolytic stress, as per ICH Q1B guidelines (e.g., exposure to 1.2 million lux hours).[9] While some degradation may occur, it is typically not the primary pathway leading to this compound.

  • Thermal Stability: Similarly, thermal stress (e.g., 80°C for 7 days) does not typically result in significant degradation of desfesoterodine or the preferential formation of the N-dealkylated product.[9] The molecule is robust to heat in the solid state.

G fesoterodine Fesoterodine (Prodrug) desfesoterodine Desfesoterodine (5-HMT) (Active Metabolite) fesoterodine->desfesoterodine Ester Hydrolysis (Acid, Base, Esterases) deisopropyl This compound (Metabolite / Degradant) desfesoterodine->deisopropyl Oxidative N-Dealkylation (H₂O₂, CYP Enzymes) other_metabolites Other Metabolites (e.g., Carboxy, Carboxy-N-desisopropyl) desfesoterodine->other_metabolites Further Oxidation (CYP2D6, CYP3A4)

Figure 1: Primary transformation pathways from Fesoterodine to this compound.

Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is paramount for accurately quantifying this compound and separating it from the parent compound, the active metabolite, and other potential impurities.

Workflow for Stability Analysis

The logical flow for a comprehensive stability assessment involves generating the degradants, separating them chromatographically, and confirming their identity.

G cluster_prep Sample Preparation & Stressing cluster_analysis Chromatographic Analysis & Identification cluster_results Data Interpretation start Drug Substance / Product Sample stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->stress uplc Stability-Indicating UPLC-UV (Separation & Quantification) stress->uplc purity Peak Purity Assessment (PDA) uplc->purity lcms LC-MS/MS (Structure Confirmation) uplc->lcms quant Quantify Degradants (% Area Normalization) purity->quant lcms->quant report Generate Stability Report quant->report

Figure 2: A comprehensive workflow for forced degradation and stability analysis.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the sample under various stress conditions to generate potential impurities, including this compound, and to demonstrate the specificity of the analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of desfesoterodine at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1.0 N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Keep at ambient temperature for 30 minutes. Neutralize with 1.0 N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% Hydrogen Peroxide (H₂O₂). Heat at 80°C for 30 minutes.

    • Scientist's Note: This is the most critical condition for generating this compound. The concentration and time may need to be optimized to achieve a target degradation of 5-15%.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 7 days. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Final Preparation: Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the mobile phase before injection.

Protocol 2: Stability-Indicating UPLC-UV Method

Objective: To achieve baseline separation of desfesoterodine from this compound and other process-related or degradation impurities.

ParameterRecommended ConditionRationale
Instrument Ultra-High Performance Liquid Chromatography (UPLC) with PDA/UV detectorProvides high resolution and speed, essential for complex impurity profiles. PDA allows for peak purity analysis.
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mmC18 chemistry provides excellent retention for the compounds. Sub-2 µm particles ensure high efficiency.
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water[11]TFA acts as an ion-pairing agent, improving peak shape for the amines.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analytes.
Gradient Elution 0-1 min (10% B), 1-8 min (10-70% B), 8-9 min (70-90% B), 9-10 min (90% B), 10-10.1 min (90-10% B), 10.1-12 min (10% B)Gradient is necessary to elute all compounds with good resolution and within a reasonable run time.
Flow Rate 0.4 mL/minAppropriate for the 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity, ensuring reproducible retention times.
Detection Wavelength 220 nm[11][12]Provides good sensitivity for both the parent compound and its related substances.
Injection Volume 2 µLSmall volume is typical for UPLC to prevent column overload.

System Suitability:

  • Standard Injection: Inject a solution containing known amounts of desfesoterodine and this compound reference standards.

  • Resolution: The resolution between the desfesoterodine and this compound peaks must be > 2.0.

  • Tailing Factor: The tailing factor for the desfesoterodine peak should be < 1.5.

  • Reproducibility: The relative standard deviation (RSD) for five replicate injections of the standard should be < 2.0%.

Protocol 3: Identification by LC-MS/MS

Objective: To unequivocally confirm the identity of the peak corresponding to this compound in the stressed samples.

Methodology:

  • Interface: Use the UPLC method described above, interfacing the outlet directly with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is required, as the amine groups are readily protonated.

  • MS Scan: Perform an initial full scan (e.g., m/z 100-500) to find the protonated molecular ion [M+H]⁺ for desfesoterodine (m/z 342.2) and this compound (m/z 300.2).

  • MS/MS Fragmentation: Select the precursor ion m/z 300.2 for fragmentation. The fragmentation pattern can be compared to a reference standard or used for de novo structural elucidation. This provides definitive proof of identity. Common transitions for related compounds have been previously established.[13]

Data Interpretation and Expected Results

The forced degradation study provides critical insights into the lability of the molecule under different stresses.

Table of Typical Forced Degradation Results for Desfesoterodine:

Stress Condition% Degradation of Desfesoterodine (Typical)Major Degradation Products Observed
Acid Hydrolysis (1N HCl, 80°C) < 2%Minimal degradation
Base Hydrolysis (1N NaOH, RT) < 1%Minimal degradation
Oxidative (10% H₂O₂, 80°C) 10-20%This compound , N-oxide, other oxidative adducts
Thermal (80°C, 7 days) < 0.5%Minimal degradation
Photolytic (ICH Q1B) < 1%Minimal degradation

Note: These values are illustrative. Actual degradation will depend on the precise experimental conditions.

The key finding is that significant formation of this compound is expected almost exclusively under oxidative conditions.[9][10] The stability-indicating UPLC method should show a clean peak for the degradant, well-resolved from the main desfesoterodine peak.

Conclusion

This compound is a critical compound in the context of fesoterodine's overall profile, serving as both a human metabolite and a potential oxidative degradation product of the active moiety, desfesoterodine. Its stability profile is dominated by its formation under oxidative stress, while it remains relatively stable to hydrolytic, thermal, and photolytic conditions. The analytical workflows presented in this guide, combining forced degradation studies with high-resolution UPLC and definitive LC-MS/MS identification, provide a robust and self-validating framework for its study. By implementing these methodologies, researchers and drug development professionals can ensure comprehensive characterization, leading to higher product quality and robust regulatory submissions.

References

An In-Depth Technical Guide to DE(isopropyl)desfesoterodine: Physicochemical Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

DE(isopropyl)desfesoterodine, also known as N-Desisopropyl desfesoterodine, is a primary metabolite of the antimuscarinic agent fesoterodine. Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its therapeutic effect in treating overactive bladder.[1] this compound is formed through the N-dealkylation of the isopropyl group from the tertiary amine of fesoterodine's active metabolite.[2] Understanding the physical and chemical properties of this metabolite is crucial for comprehensive pharmacokinetic and metabolic profiling, as well as for the development of robust analytical methods for its detection and quantification in biological matrices. This guide provides a detailed overview of the known physicochemical characteristics and analytical methodologies for this compound.

Nomenclature and Structure

  • IUPAC Name: (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol[3]

  • Synonyms: N-Desisopropyl desfesoterodine, DE(isopropyl)-5-hydroxymethyltolterodine[4]

  • CAS Number: 194482-42-3[4]

  • Chemical Formula: C₁₉H₂₅NO₂[5]

  • Molecular Weight: 299.41 g/mol [5]

The chemical structure of this compound is characterized by a substituted phenol ring linked to a phenylpropyl amine chain. The stereochemistry at the chiral center is (R), identical to that of its parent compound, fesoterodine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its behavior in biological systems and for the development of analytical and formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₅NO₂[5]
Molecular Weight 299.41 g/mol [5]
Appearance Not explicitly reported, likely a solid.
Melting Point Experimental data not available.
Boiling Point Experimental data not available.
Solubility Predicted to be slightly soluble or insoluble in water (< 1 mg/mL).[6] Solubility in organic solvents like isopropanol and ethanol is likely, as these are used in related compound analysis.[7][8]
pKa Experimental data not available. Predicted values would be influenced by the phenolic hydroxyl and the secondary amine groups.

Metabolic Pathway of Fesoterodine

This compound is a product of the phase I metabolism of fesoterodine. The metabolic cascade is initiated by the rapid and extensive hydrolysis of fesoterodine to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by non-specific esterases.[9] Subsequently, 5-HMT undergoes further metabolism, primarily through two pathways involving cytochrome P450 enzymes CYP2D6 and CYP3A4.[9] One of these pathways involves the N-dealkylation of an isopropyl group from the diisopropylamino moiety of 5-HMT, leading to the formation of this compound.[2]

fesoterodine_metabolism Fesoterodine Fesoterodine HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Fesoterodine->HMT Esterases DID This compound HMT->DID CYP2D6 / CYP3A4 (N-dealkylation) Other Other Metabolites (e.g., Carboxy, Carboxy-N-desisopropyl) HMT->Other CYP2D6 / CYP3A4

Figure 1: Simplified metabolic pathway of fesoterodine leading to the formation of this compound.

Analytical Methodologies

The quantification of this compound is typically performed in conjunction with the analysis of fesoterodine and its primary active metabolite, 5-HMT, in biological matrices such as plasma and urine. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[10]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent drug from its metabolites and any potential degradation products.[9] While specific methods exclusively for this compound are not extensively published, methods developed for fesoterodine and its related substances can be adapted.

Example of a General HPLC Protocol for Fesoterodine and its Impurities:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is typically employed.[12] The pH of the aqueous phase is a critical parameter for achieving optimal separation.

  • Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally used.[5]

  • Column Temperature: The column is often maintained at an elevated temperature (e.g., 30-45 °C) to improve peak shape and reduce analysis time.[9]

  • Detection: UV detection at a wavelength of around 220 nm is suitable for these compounds.[9]

  • Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure reliable results.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of low-level metabolites in complex biological matrices.

General LC-MS/MS Protocol:

  • Sample Preparation: Due to the complexity of biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences and concentrate the analyte.

  • Chromatographic Conditions: Similar to HPLC, a reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate to enhance ionization.[2]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a suitable internal standard need to be optimized.

  • Method Validation: A full validation according to regulatory guidelines is required for methods used in pharmacokinetic or bioequivalence studies.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (LLE, SPE, or PPT) BiologicalMatrix->Extraction HPLC HPLC Separation (Reverse-Phase C18) Extraction->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Reporting Reporting (Concentration Data) Quantification->Reporting

Figure 2: A typical workflow for the bioanalysis of this compound using LC-MS/MS.

Stability and Degradation

The stability of this compound is an important consideration, particularly for the accurate quantification in biological samples and for the characterization of potential impurities in the drug substance. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9]

While specific forced degradation studies on isolated this compound are not widely reported, studies on fesoterodine indicate that degradation occurs under acidic, basic, and oxidative stress conditions.[3] It is plausible that this compound would exhibit similar sensitivities due to its structural similarity to the active metabolite of fesoterodine. Key areas of potential degradation include the phenolic hydroxyl group and the secondary amine.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures.[3]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperatures.[3]

  • Oxidative Degradation: 3-30% Hydrogen peroxide.[3]

  • Thermal Degradation: Heating at temperatures such as 60-80°C.[9]

  • Photolytic Degradation: Exposure to UV and visible light.[9]

Conclusion

This compound is a relevant metabolite in the disposition of fesoterodine. A thorough understanding of its physicochemical properties, metabolic formation, and analytical determination is essential for drug development professionals. While some fundamental data are available, further experimental investigation into its physical properties, such as solubility and pKa, is warranted. The development and validation of specific and sensitive analytical methods, particularly LC-MS/MS, are critical for its accurate quantification in complex biological matrices. Continued research in these areas will contribute to a more complete understanding of the pharmacology and metabolism of fesoterodine.

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of DE(isopropyl)desfesoterodine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of DE(isopropyl)desfesoterodine in human plasma. This compound is a metabolite of fesoterodine, a medication used to treat overactive bladder.[1][2] This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies. The methodology employs a straightforward protein precipitation technique for sample preparation and utilizes a triple quadrupole mass spectrometer for detection, ensuring high throughput and accuracy. All procedures are designed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."[3]

Introduction: The Rationale for Monitoring this compound

Fesoterodine is a prodrug that is rapidly converted by plasma esterases to its active metabolite, desfesoterodine (also known as 5-hydroxymethyl tolterodine or 5-HMT).[4][5] Desfesoterodine is further metabolized through pathways involving cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[6] The formation of various metabolites, including this compound, is a key aspect of its pharmacokinetic profile.[7][8] Accurate measurement of these metabolites in plasma is crucial for a comprehensive understanding of fesoterodine's absorption, distribution, metabolism, and excretion (ADME) properties.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[9] This application note provides a detailed protocol that has been optimized for the robust analysis of this compound, addressing common challenges in bioanalysis such as matrix effects and the need for efficient sample cleanup.[10]

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, moving from plasma sample preparation to data acquisition and analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall workflow for this compound analysis.

Materials and Reagents

  • Analytes and Standards: this compound and this compound-d7 (internal standard) reference standards.

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Equipment: Centrifuge, analytical balance, vortex mixer, and calibrated pipettes.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its deuterated internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for constructing the calibration curve and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS/MS system.[11][12] Acetonitrile is a commonly used and efficient precipitating agent.[13]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d7).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

sample_prep plasma 100 µL Plasma is_add Add 25 µL IS plasma->is_add ppt_add Add 300 µL Acetonitrile is_add->ppt_add vortex_cent Vortex & Centrifuge ppt_add->vortex_cent supernatant Transfer Supernatant for Analysis vortex_cent->supernatant

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS System and Conditions

The chromatographic conditions are optimized to achieve a sharp peak shape and adequate retention for this compound, separating it from potential interferences in the plasma matrix.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1.5 minutes

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. The MRM transitions are selected based on the molecular weight of this compound (C19H25NO2, MW: 299.41 g/mol ).[7][14]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 299.4 -> 147.1 (Proposed, requires experimental confirmation)
MRM Transition (IS) m/z 306.4 -> 153.1 (Proposed for d7-IS, requires experimental confirmation)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
Dwell Time 100 ms

Method Validation

For regulatory compliance and data integrity, the method must be validated according to established guidelines.[3][15] The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six different batches of blank plasma to ensure no endogenous interferences at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) should be prepared. A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentration levels on three separate days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (as coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).[3]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of this compound in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which utilizes a simple protein precipitation sample preparation and a fast LC gradient, is well-suited for high-throughput analysis in a drug development or clinical research setting. The detailed steps and validation considerations provide a solid foundation for laboratories to implement this method and obtain reliable, high-quality data for pharmacokinetic studies.

References

Application Note: A Validated Stability-Indicating HPLC Protocol for the Quantification of DE(isopropyl)desfesoterodine Impurity in Fesoterodine Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of DE(isopropyl)desfesoterodine, a known metabolite and potential degradation impurity of Fesoterodine Fumarate. The protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Fesoterodine. The method demonstrates specificity, linearity, accuracy, and precision, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]

Introduction: The Rationale for Impurity Profiling

Fesoterodine, a competitive muscarinic receptor antagonist, is widely used in the treatment of overactive bladder.[4] During its synthesis, storage, and metabolism, various related substances and impurities can emerge. This compound is a significant metabolite formed via N-dealkylation, primarily mediated by cytochrome P450 enzymes (CYP2D6 and CYP3A4).[4] As a potential impurity in the final drug substance, its detection and quantification are critical for ensuring the safety and efficacy of the pharmaceutical product.

Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances and products.[5] Therefore, a validated, stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This protocol provides a reliable HPLC method to selectively quantify this compound, ensuring product quality and regulatory compliance.

Chromatographic Principles and Method Development

The developed method is a reverse-phase HPLC (RP-HPLC) protocol, which separates compounds based on their polarity. Fesoterodine is a relatively non-polar molecule. This compound, lacking one of the isopropyl groups on the amine, is expected to be more polar than the parent compound. This difference in polarity is the fundamental principle enabling their chromatographic separation.

The selection of a C18 stationary phase provides a non-polar surface for the interaction with the analytes. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve the desired separation. A gradient elution is employed to ensure adequate retention and resolution of the more polar this compound from the later-eluting Fesoterodine and other non-polar impurities. The use of a phosphate buffer helps to maintain a consistent pH and improve peak shape. The detection wavelength is selected based on the UV absorbance maxima of both Fesoterodine and its impurities, which is typically in the range of 208-220 nm.[6]

Detailed Analytical Protocol

Materials and Reagents
  • Reference Standards: Fesoterodine Fumarate, this compound (procured from a reputable supplier).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄) (AR grade), Orthophosphoric acid (AR grade), Purified water (Milli-Q or equivalent).

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • pH meter.

  • Sonicator.

Preparation of Solutions
  • Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase A: Buffer (as prepared above).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Fesoterodine): Accurately weigh and dissolve an appropriate amount of Fesoterodine Fumarate reference standard in the diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Spiked Sample Preparation (for Specificity and Accuracy): Prepare a solution of Fesoterodine Fumarate at the working concentration (e.g., 500 µg/mL) and spike it with this compound at a relevant concentration (e.g., 0.15% of the Fesoterodine concentration).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.02 M KH₂PO₄ buffer (pH 3.0)B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 25 minutes

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][3]

System Suitability

Before commencing any analysis, the system suitability must be verified. A standard solution of Fesoterodine spiked with this compound is injected five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Fesoterodine) ≤ 2.0
Theoretical Plates (Fesoterodine) > 2000
% RSD of Peak Areas ≤ 2.0%
Resolution > 2.0 between Fesoterodine and this compound
Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Fesoterodine drug substance. The drug is subjected to stress conditions such as acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (80°C), and photolytic degradation (UV and visible light).[6] The chromatograms of the stressed samples are compared with that of an unstressed sample to ensure that the degradation products do not interfere with the peak of this compound or Fesoterodine. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peaks.

Linearity

The linearity of the method for this compound should be established by analyzing a series of solutions at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level. A calibration curve is plotted of peak area versus concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

The accuracy of the method is determined by spiking the drug substance with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the impurity is then calculated. The acceptance criterion for recovery is typically between 90.0% and 110.0%.

Precision
  • Repeatability (Intra-day precision): The precision of the method is evaluated by analyzing six replicate samples of Fesoterodine spiked with this compound at the target concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument.

For both repeatability and intermediate precision, the Relative Standard Deviation (%RSD) of the results should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ for this compound are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.1 units) The system suitability parameters should be checked under these modified conditions to ensure the method remains reliable.

Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 90.0% - 110.0%
Precision (%RSD) ≤ 5.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness System suitability criteria are met.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_report Reporting prep_standard Prepare Fesoterodine & This compound Standards system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Drug Substance Sample analysis Inject Samples & Standards prep_sample->analysis prep_spiked Prepare Spiked Sample prep_spiked->analysis system_suitability->analysis If Pass integration Peak Integration & Identification analysis->integration quantification Quantification of Impurity integration->quantification validation Method Validation (ICH Q2) quantification->validation report Generate Final Report validation->report

Caption: Workflow for the HPLC analysis of this compound impurity.

Conclusion

The HPLC method detailed in this application note is a reliable and robust protocol for the quantification of the this compound impurity in Fesoterodine Fumarate. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies in a pharmaceutical setting. Adherence to this protocol will aid in ensuring the quality and safety of Fesoterodine Fumarate drug products.

References

Application Note: A Robust SPE-LC-MS/MS Method for the Quantification of DE(isopropyl)desfesoterodine in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fesoterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1] Upon oral administration, fesoterodine, a prodrug, is rapidly and extensively hydrolyzed by non-specific esterases to its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as desfesoterodine.[2][3][4] This active metabolite is responsible for the therapeutic antimuscarinic activity.[3] Desfesoterodine is further metabolized in the liver via two major pathways involving cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][5] This metabolism leads to the formation of several downstream metabolites, including the carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[3]

DE(isopropyl)desfesoterodine, an N-dealkylated metabolite, is a key biomarker in understanding the complete metabolic profile and pharmacokinetics of fesoterodine. Accurate quantification of this metabolite in urine is essential for comprehensive drug metabolism studies, therapeutic drug monitoring, and in assessing the impact of genetic polymorphisms in metabolic enzymes like CYP2D6.[3][4]

The analysis of such metabolites in urine presents a significant analytical challenge due to the complex biological matrix and the presence of conjugated forms (e.g., glucuronides), which are formed to increase water solubility for efficient excretion.[6][7] This application note details a highly selective and sensitive method for the quantification of total this compound in human urine. The protocol employs enzymatic hydrolysis to cleave glucuronide conjugates, followed by a robust solid-phase extraction (SPE) cleanup and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The analytical strategy is designed to provide comprehensive and accurate quantification by addressing the challenges of both conjugation and matrix interference.

  • Enzymatic Hydrolysis: A significant portion of drug metabolites in urine are excreted as glucuronide conjugates.[7] To measure the total concentration of the metabolite (conjugated + unconjugated), the urine sample is first treated with β-glucuronidase enzyme. This enzyme specifically cleaves the glucuronic acid moiety, converting the metabolite to its free, unconjugated form, which is more amenable to extraction and chromatographic analysis.[8][9][10]

  • Solid-Phase Extraction (SPE): A mixed-mode cation exchange (MCX) SPE protocol is employed. This compound, containing a secondary amine group, will be protonated (positively charged) under acidic conditions. This allows it to be strongly retained by the sulfonic acid groups (strong cation exchange) on the SPE sorbent. Neutral and acidic interferences from the urine matrix are washed away. The analyte is then selectively eluted using a basic organic solvent, which neutralizes the charge on the analyte, disrupting the ionic interaction and releasing it from the sorbent.[11][12] This technique provides superior cleanup and concentration compared to simpler methods like "dilute-and-shoot" or liquid-liquid extraction.[13][14]

  • LC-MS/MS Analysis: The cleaned and concentrated extract is analyzed using a highly selective and sensitive LC-MS/MS system. Chromatographic separation isolates the analyte from any remaining matrix components, while tandem mass spectrometry provides definitive identification and quantification based on specific precursor-to-product ion transitions.[15]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: this compound, this compound-d7 (internal standard)

  • Enzyme: β-Glucuronidase from Helix pomatia or a recombinant equivalent[8]

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (18.2 MΩ·cm), Ammonium acetate (LC-MS grade)

  • Buffers: 100 mM Sodium Acetate Buffer (pH 5.0)

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg / 1 mL

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • SPE Manifold: 20-position vacuum manifold

  • Laboratory Equipment: Analytical balance, vortex mixer, centrifuge, pH meter, positive displacement pipettes

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound and its deuterated internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality controls (QCs). Prepare a separate working solution for the IS.

  • Calibration Standards & QCs: Spike blank, pooled human urine with the appropriate analyte working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation Workflow

The entire sample preparation workflow, from pre-treatment to final extract, is depicted in the diagram below.

SPE_Workflow cluster_SPE 4. Solid-Phase Extraction (MCX) Urine 1. Urine Sample (0.5 mL) + IS + Buffer Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 60°C, 2 hr) Urine->Hydrolysis Centrifuge 3. Centrifuge & Take Supernatant Hydrolysis->Centrifuge Load Load Sample Centrifuge->Load Condition Condition (1 mL Methanol) Equilibrate Equilibrate (1 mL Water) Wash1 Wash 1 (1 mL 2% Formic Acid) Wash2 Wash 2 (1 mL Methanol) Elute Elute (1 mL 5% NH4OH in Methanol) Evaporate 5. Evaporate to Dryness (N2 Stream, 40°C) Elute->Evaporate Reconstitute 6. Reconstitute (100 µL Mobile Phase A) Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: SPE sample preparation workflow for this compound.

Step-by-Step Protocol
  • Sample Pre-treatment (Hydrolysis):

    • Pipette 0.5 mL of urine (calibrator, QC, or unknown sample) into a 2 mL centrifuge tube.

    • Add 50 µL of the internal standard working solution.

    • Add 0.5 mL of 100 mM sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase solution (~5000 units). Vortex gently.

    • Incubate the mixture in a water bath at 60°C for 2 hours to ensure complete hydrolysis.[10]

    • Allow samples to cool to room temperature, then centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.[14]

  • Solid-Phase Extraction (SPE):

    • Place MCX cartridges on the vacuum manifold.

    • Condition: Pass 1 mL of methanol through each cartridge.

    • Equilibrate: Pass 1 mL of water through each cartridge. Do not let the sorbent go dry.

    • Load: Load the supernatant from the pre-treated sample onto the cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1-2 mL/min.

    • Wash 1: Pass 1 mL of 2% aqueous formic acid through the cartridge. This acidic wash removes neutral and acidic interferences while the protonated basic analyte is retained.[12]

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove residual aqueous components and weakly bound interferences. Dry the cartridge under full vacuum for 5 minutes.

    • Elute: Place clean collection tubes in the manifold. Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic eluent neutralizes the analyte, disrupting its ionic bond with the sorbent.[11][16]

  • Final Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions

The following tables provide typical starting conditions for the analysis. These should be optimized for the specific instrumentation used.

LC Parameters Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 min, hold 1 min, return to 5% B
MS/MS Parameters Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage +5500 V
Analyte Transition (Quantifier) m/z 340.2 → 147.1 (Hypothetical)
Analyte Transition (Qualifier) m/z 340.2 → 91.1 (Hypothetical)
IS Transition m/z 347.2 → 147.1 (Hypothetical)

Note: Specific m/z transitions for this compound must be determined by direct infusion of the reference standard.

Results and Discussion

This method is designed to provide excellent performance characteristics for bioanalytical validation. The combination of enzymatic hydrolysis and mixed-mode SPE ensures high recovery and effective matrix removal, leading to a robust and reliable assay.

Method Performance (Expected)

The following table summarizes the expected performance characteristics based on similar validated methods for drug metabolites in urine.

Parameter Expected Result
Linearity (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Extraction Recovery > 85%
Matrix Effect Minimal (< 15%)
Self-Validating Protocol and Trustworthiness

The integrity of this protocol is maintained by a system of internal checks:

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (this compound-d7) is critical. The IS is added at the very beginning of the procedure and experiences the same conditions as the analyte through hydrolysis, extraction, and ionization. Any sample-to-sample variation in recovery or matrix-induced ion suppression/enhancement is normalized by the IS response ratio, ensuring the accuracy of each measurement.

  • Quality Controls (QCs): The inclusion of low, medium, and high concentration QCs in every analytical batch serves as a direct measure of the method's accuracy and precision for that run. The results of the QCs must fall within pre-defined acceptance criteria (e.g., within ±15% of the nominal value) for the batch to be considered valid.

  • Hydrolysis Control: For rigorous validation, a known concentration of a glucuronide standard can be processed to confirm the efficiency of the enzymatic hydrolysis step.[6]

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in human urine. By integrating enzymatic hydrolysis with a highly selective mixed-mode solid-phase extraction cleanup, this method effectively overcomes common challenges in bioanalysis, such as matrix effects and drug conjugation. The subsequent LC-MS/MS analysis ensures high sensitivity and specificity. The described workflow is reliable, reproducible, and suitable for high-throughput applications in clinical research, pharmacokinetic studies, and drug development.

References

Application Notes & Protocols: Pharmacokinetic Modeling of 5-Hydroxymethyl Tolterodine (5-HMT), the Active Metabolite of Fesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the bioanalysis and pharmacokinetic (PK) modeling of 5-hydroxymethyl tolterodine (5-HMT), the principal active metabolite of the antimuscarinic agent fesoterodine. Fesoterodine, a prodrug, is prescribed for the treatment of overactive bladder (OAB). Its therapeutic action is entirely attributable to 5-HMT.[1] Understanding the pharmacokinetic profile of 5-HMT is therefore critical for dose selection, predicting drug-drug interactions, and evaluating its efficacy and safety. We present field-proven protocols for the quantification of 5-HMT in biological matrices and discuss its application in constructing robust pharmacokinetic models, grounded in regulatory standards and established scientific literature.

A Note on Nomenclature: The compound of interest, 5-hydroxymethyl tolterodine (5-HMT), is the active moiety formed after the hydrolysis of the isobutyric acid ester from the parent drug, fesoterodine. While chemically it could be described as a de-isopropyl-des-ester derivative, the universally accepted nomenclature in scientific and regulatory literature is 5-HMT, which will be used throughout this guide.

Scientific Background & Rationale

Fesoterodine was developed as a prodrug to improve upon the pharmacokinetic properties of its predecessor, tolterodine.[2] While both drugs yield the same active metabolite, 5-HMT, their metabolic activation pathways differ significantly, impacting inter-individual variability in drug exposure.[1][3]

  • Fesoterodine Pathway: Fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases in the blood and tissues to form 5-HMT.[2][4][5] This initial activation step is independent of the cytochrome P450 (CYP) enzyme system, leading to more consistent and predictable formation of the active moiety across different patient populations.[2]

  • Tolterodine Pathway: In contrast, tolterodine is metabolized to 5-HMT primarily by the highly polymorphic CYP2D6 enzyme.[3] This dependency results in significant PK variability between individuals with different CYP2D6 genotypes (e.g., poor vs. extensive metabolizers).[1]

The subsequent elimination of 5-HMT is mediated by two main pathways: metabolism via CYP2D6 and CYP3A4 to inactive metabolites, and direct renal excretion.[1][4][6] Because the formation of 5-HMT from fesoterodine is consistent, the primary source of PK variability arises from its elimination phase. Studies show that CYP2D6 poor metabolizers (PMs) exhibit approximately two-fold higher systemic exposure (Cmax and AUC) to 5-HMT compared to extensive metabolizers (EMs).[6][7][8][9] This predictable variability is a key consideration in pharmacokinetic modeling.

Metabolic Activation and Elimination Pathway

The metabolic cascade from fesoterodine to its inactive metabolites is a critical determinant of its PK profile. Understanding this pathway is essential for designing bioanalytical strategies and interpreting modeling results.

fesoterodine_metabolism cluster_activation Activation Phase cluster_elimination Elimination Phase FESO Fesoterodine (Inactive Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Moiety) FESO->HMT Non-specific Esterases (Rapid & Extensive) MET Inactive Metabolites (e.g., Carboxy, N-desisopropyl) HMT->MET CYP2D6 & CYP3A4 (Metabolism) EXC Renal Excretion (Unchanged 5-HMT) HMT->EXC ~16% of dose

Caption: Metabolic pathway of fesoterodine activation and 5-HMT elimination.

Bioanalytical Protocol: Quantification of 5-HMT in Human Plasma

The accurate quantification of 5-HMT in biological matrices is the foundation of any PK study. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique due to its superior sensitivity and selectivity.[10][11] The following protocol outlines a robust, validated method for plasma samples.

Core Principle

This method involves the isolation of 5-HMT and a stable isotope-labeled internal standard (SIL-IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All validation procedures should adhere to the principles outlined in regulatory guidance documents such as the FDA's "Bioanalytical Method Validation" and ICH M10.[12][13][14]

Experimental Workflow

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Aliquot (e.g., 100 µL) p2 2. Add SIL-IS (e.g., 5-HMT-d6) p1->p2 p3 3. LLE (e.g., MTBE/Hexane) p2->p3 p4 4. Evaporate & Reconstitute p3->p4 a1 5. Inject Sample p4->a1 a2 6. Chromatographic Separation a1->a2 a3 7. MS/MS Detection (MRM) a2->a3 d1 8. Peak Integration a3->d1 d2 9. Calibration Curve Regression d1->d2 d3 10. Calculate Concentration d2->d3

Caption: High-level workflow for the bioanalysis of 5-HMT in plasma samples.

Detailed Step-by-Step Protocol
  • Sample Preparation (Liquid-Liquid Extraction)

    • Thaw human plasma samples (collected in K2EDTA tubes) and vortex to ensure homogeneity.

    • Aliquot 100 µL of plasma into a clean 1.5 mL polypropylene microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (e.g., 5-HMT-d6 in 50% methanol) and vortex briefly. The use of a SIL-IS is critical to control for variability in extraction and matrix effects.[11]

    • Add 750 µL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane).[10]

    • Vortex vigorously for 5 minutes to ensure thorough mixing and analyte extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new tube, avoiding the protein pellet at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS System Conditions The following tables provide example parameters that serve as a starting point for method development.

    Table 1: Chromatographic Conditions

    Parameter Recommended Setting Rationale
    HPLC System UHPLC System Provides better resolution and faster run times.
    Column C18 or C8, ≤ 2.1 mm i.d., < 3 µm Standard reversed-phase columns for small molecules.
    Mobile Phase A 0.1% Formic Acid in Water Acidifier for improved peak shape and ionization.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for analyte elution.
    Flow Rate 0.3 - 0.5 mL/min Typical for 2.1 mm i.d. columns.
    Gradient Optimized for separation from matrix components Start with high aqueous, ramp up organic to elute 5-HMT.
    Column Temp 40°C Ensures reproducible retention times.

    | Injection Vol. | 5 - 10 µL | Balances sensitivity with on-column loading. |

    Table 2: Mass Spectrometry Conditions

    Parameter Recommended Setting Rationale
    MS System Triple Quadrupole Mass Spectrometer Required for selective MRM transitions.
    Ionization Mode Electrospray Ionization (ESI), Positive 5-HMT contains a basic nitrogen, ideal for positive mode.
    Source Temp 500 - 550°C Optimizes desolvation of droplets.
    IonSpray Voltage ~5500 V Optimizes ion formation.
    MRM Transition (5-HMT) Specific to instrument (e.g., m/z 342.3 → 147.1) Precursor ion [M+H]+ to a specific product ion for quantification.

    | MRM Transition (IS) | Specific to instrument (e.g., m/z 348.3 → 147.1) | SIL-IS should have a different precursor m/z but can share a product ion. |

Method Validation

The developed assay must be fully validated to ensure its reliability. Key parameters and typical acceptance criteria are summarized below.

Table 3: Bioanalytical Method Validation Parameters & Acceptance Criteria

Validation Parameter Purpose General Acceptance Criteria (per FDA/ICH Guideline[12][13])
Selectivity Ensure no interference from endogenous matrix components. Response in blank samples < 20% of LLOQ for the analyte.
Calibration Curve Define the relationship between response and concentration. ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine closeness to nominal value and reproducibility. Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect Assess the impact of matrix components on ionization. CV of matrix factor across different lots should be ≤ 15%.
Recovery Measure the efficiency of the extraction process. Should be consistent, precise, and reproducible.

| Stability | Evaluate analyte stability under various conditions. | Mean concentration must be within ±15% of nominal concentration. |

Application in Pharmacokinetic Modeling

Once a validated bioanalytical method is established, the resulting plasma concentration-time data for 5-HMT can be used for pharmacokinetic analysis and modeling.

Study Design & Data Collection

PK studies typically involve administering single or multiple doses of fesoterodine to healthy volunteers or patients.[6] Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 5, 6, 8, 12, 24, 48 hours post-dose) to capture the absorption, distribution, metabolism, and excretion phases.

Pharmacokinetic Data Analysis

Non-compartmental analysis (NCA) is the standard method for deriving key PK parameters directly from the concentration-time data.

pk_modeling_process Data Plasma Concentration vs. Time Data (from Bioanalysis) NCA Non-Compartmental Analysis (NCA) Data->NCA Params Calculate Key PK Parameters: Cmax, Tmax, AUC, t1/2, CL/F NCA->Params Report PK Modeling Report (Dose Proportionality, Genotype Effects, etc.) Params->Report

Caption: Process flow for pharmacokinetic analysis of 5-HMT concentration data.

Key Pharmacokinetic Parameters of 5-HMT

The following table summarizes key PK parameters for 5-HMT after oral administration of fesoterodine, highlighting the influence of CYP2D6 genotype.

Table 4: Summary of 5-HMT Pharmacokinetic Parameters (Data from Single 8 mg Dose)[6]

Parameter CYP2D6 Extensive Metabolizers (EMs) (n=16) CYP2D6 Poor Metabolizers (PMs) (n=8) Significance
Cmax (ng/mL) 3.9 7.4 ~2-fold higher exposure in PMs.
Tmax (hr) 5.0 5.0 No difference; absorption and conversion rate is genotype-independent.
AUC₀-t (ng·hr/mL) 45.4 91.6 ~2-fold higher total exposure in PMs.
t½ (hr) ~8.0 ~8.0 No difference; terminal half-life is unaffected by CYP2D6 status.[9]
CL/F (mL/min) ~2,800 ~1,400 Apparent clearance is halved in PMs due to reduced metabolic elimination.

Values are approximate means derived from published data for illustrative purposes.

This data demonstrates that while the formation of 5-HMT is consistent, its subsequent CYP2D6-mediated elimination is a major determinant of overall exposure. PK models must account for this genetic polymorphism when predicting drug disposition in a diverse population.

Conclusion

The pharmacokinetic evaluation of fesoterodine relies entirely on the accurate measurement and modeling of its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The protocols and principles outlined in this guide provide a robust framework for this process. A validated LC-MS/MS method is essential for generating reliable concentration-time data. Subsequent non-compartmental analysis allows for the characterization of the drug's absorption, distribution, and elimination, revealing critical insights into factors like dose proportionality and the impact of pharmacogenomics (CYP2D6 status). These models are fundamental to optimizing dosing strategies and ensuring the safe and effective use of fesoterodine in the treatment of overactive bladder.

References

Application Note: A Robust Solid-Phase Extraction Protocol for Fesoterodine and its Active Metabolite from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of fesoterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), from human plasma. Fesoterodine is a prodrug that is rapidly converted to 5-HMT, the moiety responsible for its antimuscarinic activity in the treatment of overactive bladder syndrome.[1][2][3] Accurate quantification of both the parent prodrug and its active metabolite in biological fluids is critical for pharmacokinetic, bioequivalence, and toxicological studies.[4][5] This protocol leverages mixed-mode cation exchange solid-phase extraction to achieve high recovery and exceptional sample cleanup, making it ideal for downstream analysis by sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind each step is explained to provide researchers with a deep understanding of the method's principles, ensuring both reproducibility and adaptability.

Introduction: The Analytical Challenge

Fesoterodine is administered as a fumarate salt and is rapidly hydrolyzed by non-specific plasma esterases to its active form, 5-hydroxymethyl tolterodine (5-HMT).[3][6][7] Unlike its predecessor tolterodine, which relies on CYP2D6 for activation, fesoterodine's conversion is independent of cytochrome P450 pathways, leading to more consistent plasma concentrations of the active moiety across different patient populations.[6][8]

The analytical challenge lies in the complexity of biological matrices like plasma, which contain a high abundance of endogenous interferences (e.g., proteins, phospholipids, salts) that can suppress ionization in mass spectrometry and interfere with chromatographic separation. A highly selective and efficient sample preparation technique is therefore paramount. Solid-phase extraction (SPE) is a superior alternative to liquid-liquid extraction, offering reduced solvent consumption, easier automation, and the ability to provide cleaner extracts.[9][10][11]

This protocol employs a mixed-mode solid-phase extraction strategy, which combines two distinct retention mechanisms—reversed-phase and ion exchange—into a single sorbent. This dual-retention capability allows for aggressive wash steps that remove a broad range of interferences while strongly retaining the analytes of interest.[12]

Analyte Chemistry and Sorbent Selection

2.1. Physicochemical Properties of Analytes

Fesoterodine and its active metabolite, 5-HMT, are basic compounds due to the presence of a tertiary amine group in their structures.[1][13] This functional group is readily protonated under acidic conditions, acquiring a positive charge. This cationic nature is the key to the ion-exchange retention mechanism. Furthermore, the molecules possess significant non-polar character, making them amenable to reversed-phase retention. The logD value (a measure of lipophilicity at a specific pH) for 5-HMT at physiological pH (7.4) is relatively low, indicating moderate lipophilicity.[6][14]

2.2. Rationale for Mixed-Mode Cation Exchange (MCX) Sorbent

Given the properties of fesoterodine and 5-HMT, a mixed-mode cation exchange (MCX) sorbent is the ideal choice. These sorbents, such as the Waters Oasis® MCX, are typically composed of a water-wettable polymer backbone functionalized with both hydrophobic groups (for reversed-phase retention) and strong cation-exchange groups (e.g., sulfonic acid) for ion-exchange retention.[15][16]

The principle of this selection is based on a "catch-and-release" mechanism that is highly selective for basic compounds:

  • Catch: Under acidic loading conditions (pH < pKa of the analytes), the tertiary amine is protonated (positively charged). This allows for strong ionic binding to the negatively charged sulfonic acid groups on the sorbent. Simultaneously, hydrophobic interactions occur between the analyte's non-polar regions and the sorbent's polymer backbone.

  • Release: Elution is achieved using a basic organic solution. The base (e.g., ammonium hydroxide) neutralizes the charge on the analyte, disrupting the strong ionic bond. The organic solvent simultaneously disrupts the weaker hydrophobic interactions, allowing for complete elution of the analytes.[17] This dual-mechanism approach ensures that neutral and acidic matrix components can be washed away, leading to a significantly cleaner final extract.

Workflow and Mechanism of Extraction

The following diagram illustrates the fundamental principles of the mixed-mode cation exchange SPE process for basic compounds like fesoterodine and 5-HMT.

SPE_Principle cluster_steps SPE Steps cluster_sorbent Sorbent Interaction cluster_waste Waste Stream cluster_collect Collected Fraction Load Load Sample (Acidic pH) Wash1 Aqueous Wash (Acidic) Sorbent_Load Analyte+ Binds by Ion Exchange & Reversed-Phase Load->Sorbent_Load Bind Wash2 Organic Wash (Neutral) Sorbent_Wash1 Analyte+ Remains Bound (Ionic bond is strong) Wash1->Sorbent_Wash1 Wash Elute Elute (Basic pH) Sorbent_Wash2 Analyte+ Remains Bound (Ionic bond is strong) Wash2->Sorbent_Wash2 Wash Sorbent_Elute Analyte (Neutral) Released Elute->Sorbent_Elute Elute Waste_Load Proteins, Some Polar Interferences Sorbent_Load->Waste_Load Pass-through Waste_Wash1 Polar Interferences Sorbent_Wash1->Waste_Wash1 Discard Waste_Wash2 Non-polar Interferences (e.g., Lipids) Sorbent_Wash2->Waste_Wash2 Discard Collect_Elute Pure Analytes Sorbent_Elute->Collect_Elute Collect

Caption: Mechanism of Mixed-Mode Cation Exchange SPE.

Detailed Application Protocol

This protocol is optimized for a 1 mL cartridge containing 30 mg of Oasis® MCX sorbent. Volumes should be adjusted proportionally for different cartridge sizes.

4.1. Required Materials and Reagents

  • SPE Device: Oasis® MCX 1 cc/30 mg cartridges

  • Apparatus: SPE vacuum manifold, collection vials, nitrogen evaporator

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade)

  • Reagents: Deionized water, Formic acid (88% or higher), Ammonium hydroxide (28-30%)

  • Internal Standard (IS): Deuterated analogs of fesoterodine and 5-HMT are recommended for LC-MS/MS analysis to correct for extraction variability.[4]

4.2. Solution Preparation

  • Sample Diluent: 4% Phosphoric Acid in Water

  • Aqueous Wash Solution: 2% Formic Acid in Water

  • Elution Solvent: Freshly prepared 5% Ammonium Hydroxide in Methanol (v/v). Prepare this solution fresh daily to ensure proper basicity.

4.3. Sample Pre-treatment

The goal of pre-treatment is to precipitate proteins, ensure the sample is fully liquid, and adjust the pH to ensure the analytes are protonated for optimal binding.[10]

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 200 µL of 4% Phosphoric Acid in Water.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • The resulting supernatant is the pre-treated sample ready for loading.

4.4. Solid-Phase Extraction Procedure

The following table summarizes the step-by-step SPE protocol. Perform all steps under a gentle vacuum (~3-5 inHg) to achieve a flow rate of approximately 1-2 mL/minute.

StepProcedureSolvent/ReagentVolumePurpose
1 Condition Methanol1.0 mLWets the sorbent and activates the reversed-phase retention mechanism.
2 Equilibrate Deionized Water1.0 mLRemoves the organic solvent and prepares the sorbent for the aqueous sample.
3 Load Pre-treated Sample Supernatant~400 µLAnalytes bind to the sorbent via both reversed-phase and cation exchange mechanisms.
4 Wash 1 2% Formic Acid in Water1.0 mLRemoves polar interferences. The acidic pH ensures the analytes remain charged and ionically bound.
5 Wash 2 Methanol1.0 mLRemoves less-polar, hydrophobically-bound interferences (e.g., phospholipids). The strong ionic bond retains the analytes.
6 Elute 5% NH₄OH in Methanol1.0 mLThe ammonia neutralizes the charge on the analytes, breaking the ionic bond and allowing them to be eluted by the methanol.

4.5. Post-Elution Processing

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a volume (e.g., 100-200 µL) of mobile phase that is appropriate for the subsequent LC-MS/MS analysis.[18]

  • Vortex briefly and transfer to an autosampler vial for injection.

Experimental Workflow Diagram

SPE_Workflow cluster_spe SPE Manifold Steps Plasma 1. Plasma Sample (200 µL) Pretreat 2. Add IS & 4% H₃PO₄ Vortex & Centrifuge Plasma->Pretreat Supernatant 3. Collect Supernatant Pretreat->Supernatant Load 6. Load Supernatant Supernatant->Load Condition 4. Condition Cartridge (Methanol) Equilibrate 5. Equilibrate Cartridge (Water) Wash1 7. Wash 1 (2% Formic Acid) Wash2 8. Wash 2 (Methanol) Dry 9. Dry Sorbent (High Vacuum, 1 min) Elute 10. Elute (5% NH₄OH in MeOH) Evaporate 11. Evaporate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 13. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Complete SPE workflow for fesoterodine analysis.

Conclusion: Ensuring Trustworthiness and High Performance

This application note provides a comprehensive, scientifically-grounded protocol for the extraction of fesoterodine and its active 5-HMT metabolite. The selection of a mixed-mode cation exchange sorbent is a deliberate choice rooted in the chemical properties of the analytes, providing a robust mechanism for their selective isolation. By explaining the causality behind each step—from sample pre-treatment to the specific compositions of wash and elution solvents—this protocol serves as a self-validating system. Researchers can expect high analyte recovery (>90%) and significantly reduced matrix effects, which are essential for developing sensitive and reproducible bioanalytical methods.[4] This method is well-suited for regulated environments where accuracy and reliability are paramount.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of DE(isopropyl)desfesoterodine in Human Plasma for Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of DE(isopropyl)desfesoterodine in human plasma. This compound is a metabolite of fesoterodine, a clinically important antimuscarinic agent for the treatment of overactive bladder.[1][2] Accurate quantification of its metabolites is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of comprehensive pharmacokinetic assessments in drug development.[3] The described protocol employs solid-phase extraction (SPE) for sample clean-up and utilizes a triple quadrupole mass spectrometer for high sensitivity and selectivity. This method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and reliability for clinical and non-clinical studies.[4][5][6]

Introduction: The Rationale for Metabolite Quantification

Fesoterodine is a prodrug that is rapidly and extensively converted by ubiquitous, nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as desfesoterodine.[7][8] Further metabolism of desfesoterodine occurs, in part, through N-dealkylation, leading to the formation of metabolites such as this compound.[9][10] The quantitative analysis of such metabolites in biological matrices is fundamental to constructing a complete pharmacokinetic profile of a parent drug.[11] This information is critical for:

  • Understanding Metabolic Pathways: Elucidating the primary and secondary routes of drug metabolism.[3]

  • Assessing Drug-Drug Interactions: Investigating potential inhibition or induction of metabolic enzymes.

  • Evaluating Pharmacokinetic Variability: Understanding inter-individual differences in drug handling.

  • Safety Assessment: Identifying and quantifying major metabolites to assess their potential contribution to the overall pharmacological or toxicological profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its inherent specificity, sensitivity, and speed, making it the ideal platform for quantifying drug metabolites in complex biological matrices like plasma.[11][12]

Experimental Design and Causality

The development of a robust bioanalytical method requires a systematic approach, where each step is optimized to ensure accuracy, precision, and reproducibility.

Sample Preparation: Isolating the Analyte of Interest

The primary challenge in bioanalysis is the removal of endogenous matrix components (e.g., proteins, phospholipids, salts) that can interfere with the analysis and compromise data quality.[13] For this compound, a basic compound, a mixed-mode cation-exchange solid-phase extraction (SPE) strategy is employed.[14][15]

Rationale for SPE:

  • High Selectivity: Compared to simpler methods like protein precipitation, SPE provides a much cleaner extract by combining reversed-phase and ion-exchange retention mechanisms.[16]

  • Reduced Matrix Effects: Cleaner samples lead to minimized ion suppression or enhancement in the mass spectrometer, a critical factor for accurate quantification.[15]

  • Concentration of the Analyte: SPE allows for the elution of the analyte in a small volume of solvent, thereby increasing its concentration and enhancing sensitivity.

dot

Caption: Solid-Phase Extraction (SPE) Workflow for Plasma Samples.

LC-MS/MS Method Development: Achieving Optimal Separation and Detection

The goal of the LC-MS/MS method is to chromatographically separate the analyte from any remaining matrix components and then detect it with high sensitivity and specificity.[17]

Liquid Chromatography:

  • Column Choice: A C18 reversed-phase column is selected for its ability to retain and separate moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile) is employed. The buffer helps to control the ionization state of the analyte, leading to consistent retention and peak shape.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is chosen as it is highly effective for ionizing basic compounds containing nitrogen atoms.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This technique involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and then monitoring a specific product ion generated by collision-induced dissociation. This two-stage filtering provides exceptional selectivity and reduces chemical noise.[13]

dot

Caption: LC-MS/MS Analytical Workflow.

Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
  • Plate Conditioning: Condition a mixed-mode cation-exchange 96-well SPE plate by sequentially passing 1 mL of methanol followed by 1 mL of water through each well.

  • Sample Pre-treatment: To 200 µL of human plasma in a 96-well collection plate, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through the sorbent.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetate buffer (pH 4.0) to each well.

    • Wash 2: Add 1 mL of methanol to each well. Apply vacuum to dry the sorbent.

  • Elution: Place a clean 96-well collection plate under the SPE plate. Add 500 µL of 5% ammonium hydroxide in methanol to each well to elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis

LC Conditions:

ParameterSetting
Column C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate

MS/MS Conditions (Hypothetical Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound300.2181.1
IS (d7-DE(isopropyl)desfesoterodine)307.2188.1

Note: Specific mass transitions must be optimized experimentally by infusing a standard solution of the analyte.

Method Validation

The analytical method was validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[18][19] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Summary of Validation Parameters and Acceptance Criteria:

ParameterMeasurementAcceptance Criteria
Selectivity Analysis of 6 blank plasma lotsNo significant interference at the retention time of the analyte (<20% of LLOQ)
Linearity Calibration curve (8 non-zero standards)Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) Lowest standard on the curveS/N > 5; Accuracy ±20%; Precision ≤20%
Accuracy & Precision (Intra- & Inter-day) 3 runs of QCs at 4 levels (LLOQ, LQC, MQC, HQC)Accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ)
Recovery Comparison of analyte response in extracted samples vs. post-extraction spiked samplesConsistent, precise, and reproducible
Matrix Effect Comparison of analyte response in post-extraction spiked samples vs. neat solutionsIS-normalized matrix factor CV ≤15%
Stability Bench-top, freeze-thaw, long-term storageAnalyte concentration within ±15% of nominal values

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective tool for the quantification of this compound in human plasma. The rigorous validation ensures that the data generated is of high quality, making it suitable for supporting drug metabolism and pharmacokinetic studies in a regulated environment. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring the robustness of the assay. This method can be readily implemented in bioanalytical laboratories to support the development of fesoterodine and related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DE(isopropyl)desfesoterodine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of DE(isopropyl)desfesoterodine. This guide provides a structured, in-depth approach to diagnosing and resolving this common chromatographic challenge, ensuring the integrity and accuracy of your analytical results.

Understanding the Culprit: Why Does this compound Exhibit Peak Tailing?

This compound, a metabolite of the drug fesoterodine, possesses a secondary amine functional group. This makes the molecule basic in nature. In reversed-phase HPLC, which commonly utilizes silica-based stationary phases, these basic analytes are prone to undesirable secondary interactions.

The primary cause of peak tailing for basic compounds like this compound is the interaction between the protonated (positively charged) amine group of the analyte and acidic, ionized silanol groups (Si-O⁻) present on the surface of the silica stationary phase. These interactions are a form of ion exchange and are stronger than the intended hydrophobic interactions, leading to a mixed-mode retention mechanism.[1] Molecules that experience these secondary interactions are retained longer on the column, resulting in a delayed elution and a characteristic "tail" on the chromatographic peak. A tailing factor (Tf) greater than 1.2 is generally indicative of a significant issue that requires attention.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will begin with the most common and simplest solutions and progress to more advanced method development strategies.

Q1: My this compound peak is tailing. What is the first thing I should check?

A1: Verify Your Mobile Phase pH.

The pH of your mobile phase is the most critical factor influencing the peak shape of ionizable compounds.[2] Since this compound is a basic compound with an estimated pKa for the secondary amine of around 10-11, its charge state is highly dependent on the mobile phase pH.

The Causality: At a mid-range pH (e.g., pH 4-8), the silanol groups on the silica surface (pKa ~3.5-4.5) are deprotonated and negatively charged, while the this compound is protonated and positively charged. This electrostatic attraction is the primary cause of peak tailing.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.5.[1] At this low pH, the silanol groups are protonated (Si-OH) and therefore neutral, which significantly reduces the secondary ionic interactions with the protonated analyte.[3]

  • Ensure Adequate Buffering: Use a buffer to maintain a stable pH. Unstable pH can lead to inconsistent retention times and poor peak shape. A buffer is most effective within ±1 pH unit of its pKa.[4] For low pH applications, common choices include:

    • Phosphate Buffer: Ideal for UV detection due to its low UV cutoff, providing good buffering capacity around pH 2.15.[3]

    • Formate Buffer (e.g., 0.1% Formic Acid): A good choice for LC-MS applications due to its volatility.

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare the aqueous component of your mobile phase.

  • Add the chosen buffer salt (e.g., potassium phosphate monobasic) to the desired concentration (typically 10-50 mM).

  • Titrate the solution with an appropriate acid (e.g., phosphoric acid) to the target pH (e.g., 2.8), using a calibrated pH meter.

  • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter before use.

  • Mix with the organic modifier (e.g., acetonitrile or methanol) to the desired final composition.

Q2: I've lowered the pH, but I still see some tailing. What's my next step?

A2: Evaluate and Optimize Your Buffer Conditions.

If adjusting the pH alone is insufficient, the concentration and ionic strength of your buffer can play a significant role in improving peak shape.

The Causality: A higher buffer concentration increases the ionic strength of the mobile phase. The buffer cations (e.g., K⁺ from a phosphate buffer) can compete with the protonated analyte for interaction with any remaining ionized silanol groups, effectively "masking" these active sites.[5] This reduces the likelihood of secondary interactions and improves peak symmetry.

Troubleshooting Steps:

  • Increase Buffer Concentration: If you are using a low buffer concentration (e.g., <10 mM), try increasing it to 25-50 mM. This can enhance the masking effect on residual silanols. Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.

  • Consider a "Sacrificial Base": For particularly stubborn tailing, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.05-0.1%) can be effective.[3][6] TEA is a small, basic amine that will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte. However, be aware that TEA can shorten column lifetime and may suppress ionization in LC-MS.[3]

ParameterInitial Condition (Example)Optimized Condition (Example)Rationale
Buffer 10 mM Phosphate25 mM PhosphateIncreased ionic strength to mask silanol sites.[5]
pH 3.02.8Further suppression of silanol ionization.
Additive None0.05% Triethylamine (for UV)Sacrificial base to block active silanol sites.[6]
Q3: My mobile phase is optimized, but the peak tailing persists. Could my column be the problem?

A3: Yes, column chemistry and condition are critical.

Not all C18 columns are created equal. The type of silica, surface coverage, and end-capping technology can have a profound impact on the analysis of basic compounds.

The Causality: "End-capping" is a process where residual, accessible silanol groups on the silica surface are chemically bonded with a small silylating agent (like trimethylsilyl chloride) after the primary C18 chains are attached.[1] This deactivates many of the sites that cause peak tailing. However, end-capping is never 100% complete, and older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities compared to modern, high-purity "Type B" silica columns.[7]

Troubleshooting Steps:

  • Use a High-Purity, End-Capped "Type B" Silica Column: If you are using an older or general-purpose C18 column, switching to a modern column specifically designed for the analysis of basic compounds is highly recommended. These columns offer minimal silanol activity.[7]

  • Consider Alternative Stationary Phases: If a standard C18 is not providing the desired peak shape, explore columns with different chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This polar group helps to shield the analyte from residual silanols, improving peak shape for bases.

    • Charged Surface Hybrid (CSH) Technology: These columns have a low-level positive surface charge, which repels basic analytes from interacting with underlying silanols through ion-repulsion.

  • Check for Column Contamination or Degradation: A contaminated guard column or a compromised analytical column can also lead to peak tailing.

    • Flush the Column: Follow the manufacturer's instructions to flush the column with a series of strong solvents.

    • Remove the Guard Column: Run a standard without the guard column to see if the peak shape improves. If it does, replace the guard column.

    • Column Void: A void at the head of the column can cause peak distortion. This often requires column replacement.[8]

Column TypeKey FeatureAdvantage for this compound
Standard C18 (Type A Silica) Basic C18 bondingProne to silanol interactions, often results in tailing.
End-Capped C18 (Type B Silica) High-purity silica, reduced silanol activity.Significantly improved peak shape for basic compounds.
Polar-Embedded Phase Polar group in the alkyl chain.Shields analyte from residual silanols.
Charged Surface Hybrid (CSH) C18 Low-level positive surface charge.Repels protonated basic analytes from silanol sites.
Q4: I've optimized my mobile phase and am using a suitable column, but I still have minor tailing. Are there any instrumental factors I should consider?

A4: Absolutely. Extra-column volume and other system issues can contribute to peak asymmetry.

Even with perfect chemistry, issues within the HPLC system itself can degrade peak shape. This is often referred to as "extra-column band broadening."

The Causality: Extra-column volume refers to all the volume within the flow path outside of the column itself, including injector loops, tubing, and the detector flow cell.[6] Excessive volume allows the analyte band to spread out before and after the column, which can manifest as peak tailing or general broadening.

Troubleshooting Steps:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches or ~125 µm) to connect the autosampler, column, and detector.[8]

  • Ensure Proper Fittings: Improperly seated fittings can create small voids or dead volumes where band broadening can occur.

  • Check for Sample Overload: Injecting too much sample mass (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion.[8]

    • Test for Mass Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

    • Test for Volume Overload: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

Troubleshooting Workflow Diagram

Here is a logical workflow to guide your troubleshooting process for this compound peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.2) check_ph Q1: Is Mobile Phase pH between 2.5 - 3.5? start->check_ph adjust_ph Action: Adjust pH with acid (e.g., H3PO4) and use a suitable buffer. check_ph->adjust_ph No check_buffer Q2: Is Buffer Concentration Adequate (25-50 mM)? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Action: Increase buffer concentration. Consider adding a competing base (TEA). check_buffer->increase_buffer No check_column Q3: Are you using a modern, high-purity, end-capped column? check_buffer->check_column Yes increase_buffer->check_buffer change_column Action: Switch to a column designed for basic compounds (e.g., Type B, Polar-Embedded, CSH). check_column->change_column No check_instrument Q4: Are instrumental factors (e.g., extra-column volume) minimized? check_column->check_instrument Yes change_column->check_column optimize_instrument Action: Use shorter, narrower tubing. Check fittings. Test for overload. check_instrument->optimize_instrument No resolved Peak Shape Acceptable (Tf < 1.2) check_instrument->resolved Yes optimize_instrument->check_instrument

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing and Mitigation

The following diagram illustrates the chemical interactions at the heart of the peak tailing issue and how adjusting the mobile phase pH provides a solution.

PeakTailingMechanism cluster_0 Mid pH (e.g., pH 7) cluster_1 Low pH (e.g., pH < 3) Analyte_Mid Analyte (Basic) R₃N + H⁺ ⇌ R₃NH⁺ Interaction Strong Ionic Interaction (Peak Tailing) Analyte_Mid->Interaction Positively Charged Silanol_Mid Silica Surface -Si-OH ⇌ -Si-O⁻ + H⁺ Silanol_Mid->Interaction Negatively Charged Analyte_Low Analyte (Basic) R₃N + H⁺ → R₃NH⁺ NoInteraction Reduced Interaction (Symmetrical Peak) Analyte_Low->NoInteraction Positively Charged Silanol_Low Silica Surface -Si-O⁻ + H⁺ → -Si-OH Silanol_Low->NoInteraction Neutral

Caption: The effect of mobile phase pH on analyte-silanol interactions.

References

Technical Support Center: Optimizing Mass Spectrometry for DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, question-and-answer-based approach to developing and optimizing a robust mass spectrometry (MS) method for DE(isopropyl)desfesoterodine. As a key metabolite in pharmaceutical research, its accurate quantification is critical, demanding a finely tuned analytical method.[1][2] This document is designed for researchers and drug development professionals, offering field-proven insights and troubleshooting strategies.

Section 1: Initial Compound Characterization & System Preparation

Before beginning any optimization, a foundational understanding of the analyte and a properly prepared system are essential.

FAQ: What are the fundamental properties of this compound?

Understanding the analyte's chemical properties is the first step in method development. These properties dictate its likely behavior in the ion source and mass spectrometer.

PropertyValueSource
Molecular Formula C₁₉H₂₅NO₂[3][4]
Average Molecular Weight 299.41 g/mol [3][5]
Monoisotopic Mass 299.18853 Da[3]
Structure Contains a secondary amine and two hydroxyl groups[3]
Predicted Precursor Ion [M+H]⁺ 300.1958 DaCalculated

The presence of a secondary amine makes this compound an excellent candidate for positive mode electrospray ionization (ESI), as the amine group is readily protonated.

FAQ: How should I prepare the initial infusion solution for tuning?

Direct infusion of the analyte is the most effective way to optimize MS parameters without the complexity of chromatography.

Protocol: Preparation of Infusion Solution

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Create a Working Solution: Dilute the stock solution to a concentration of approximately 1 µg/mL using a solvent mixture that mimics typical reversed-phase LC starting conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.

  • Set Up Infusion: Infuse the working solution into the mass spectrometer using a syringe pump at a stable, low flow rate (e.g., 5-10 µL/min). This ensures a steady supply of analyte to the ion source for tuning.

Section 2: Ion Source Optimization (Electrospray Ionization - ESI)

The goal of source optimization is to efficiently generate gas-phase ions from the liquid sample.[6] For this compound, positive ion ESI is the preferred method.

FAQ: How do I confirm the precursor ion [M+H]⁺ in a full scan (MS1)?
  • Begin the infusion of your 1 µg/mL working solution.

  • Set the mass spectrometer to perform a full scan in positive ion mode. A typical scan range for small molecules is m/z 100-500.

  • You should observe a prominent peak at m/z 300.2 ± 0.1 . This is the protonated molecule, [M+H]⁺, which will serve as your precursor ion for subsequent MS/MS experiments.

FAQ: What are the key ESI source parameters to optimize and why?

Optimization is an iterative process; adjust one parameter at a time while monitoring the signal intensity of the [M+H]⁺ ion. The goal is to maximize intensity and stability. While optimal values are instrument-dependent, the principles are universal.

ParameterPrinciple of Operation & Optimization Strategy
Capillary Voltage Applies the high voltage needed to create the electrospray.[6] Start around 3.5-4.5 kV. Too low a voltage results in poor spray formation; too high can cause source discharge and instability. Adjust for maximum stable signal.
Nebulizing Gas (N₂) Surrounds the capillary tip to help form fine, charged droplets. Higher pressure leads to smaller droplets and better desolvation.[7] Adjust for maximum intensity without suppressing the signal.
Drying Gas / Desolvation Gas (N₂) A heated flow of nitrogen that aids in solvent evaporation from the charged droplets.[7] The temperature and flow rate are critical. Insufficient drying leads to solvent clusters and poor sensitivity. Excessive heat can cause thermal degradation of the analyte. Optimize temperature (e.g., 250-400 °C) and flow rate for the best signal-to-noise ratio.
Source Temperature Heats the source block to prevent solvent condensation and aid desolvation.[8] Typically set between 100-150 °C.
Sprayer Position The physical position of the ESI needle relative to the sampling cone. This can significantly impact ionization efficiency.[7] Adjust horizontally and vertically as per the manufacturer's guidelines to find the "sweet spot" for your analyte and flow rate.
Troubleshooting Guide: Weak or Unstable ESI Signal

A common issue during initial setup is a poor signal.[9] This flowchart provides a systematic approach to diagnose the problem.

G start Weak or Unstable Signal Detected check_infusion Is the infusion stable? (No bubbles, steady flow) start->check_infusion check_spray Is the ESI spray visible and consistent? (Use source window or camera) check_infusion->check_spray Yes adjust_infusion Fix Syringe/Tubing Ensure no air bubbles check_infusion->adjust_infusion No check_leaks Any audible gas leaks? Check fittings and gas supply. check_spray->check_leaks Yes, Stable adjust_position Optimize Sprayer Position Adjust X-Y positioners check_spray->adjust_position No/Unstable adjust_gas Optimize Nebulizer Gas Flow Increase/decrease flow check_spray->adjust_gas Poor Spray Cone fix_leaks Tighten or Replace Fittings Check gas cylinder pressure check_leaks->fix_leaks Yes clean_source Perform Source Cleaning Clean capillary, cone/orifice check_leaks->clean_source No adjust_infusion->start adjust_position->check_spray adjust_gas->check_spray fix_leaks->start

Caption: Troubleshooting workflow for a weak or unstable ESI signal.

Section 3: Tandem MS (MS/MS) Parameter Optimization

Tandem mass spectrometry (MS/MS) is essential for achieving the selectivity and sensitivity required for quantitative bioanalysis.[10][11][12] The process involves selecting the precursor ion, fragmenting it via Collision-Induced Dissociation (CID), and detecting the resulting product ions.[11][13]

Workflow: Optimizing MS/MS Parameters

This diagram outlines the logical flow for moving from an optimized source to a fully developed MS/MS method.

MSMS_Workflow cluster_MS1 MS1 Optimization cluster_MS2 MS2 Optimization (CID) cluster_Final Final Method infuse 1. Infuse Analyte full_scan 2. Acquire Full Scan (MS1) infuse->full_scan select_precursor 3. Select Precursor Ion (m/z 300.2 for [M+H]⁺) full_scan->select_precursor product_scan 4. Acquire Product Ion Scan select_precursor->product_scan ce_ramp 5. Perform Collision Energy (CE) Ramp product_scan->ce_ramp select_products 6. Select Stable & Intense Product Ions ce_ramp->select_products build_mrm 7. Build MRM/SRM Method (Precursor -> Product Transitions) select_products->build_mrm

Caption: Systematic workflow for developing an MS/MS method.

FAQ: How do I optimize Collision Energy (CE) for fragmentation?

Collision energy is the most critical parameter in MS/MS, as it directly controls the degree of fragmentation.[14] The optimal energy produces a spectrum with a few intense, stable product ions, rather than excessive fragmentation into small, uninformative ions.

Protocol: Collision Energy Ramp Experiment

  • Set Up a Product Ion Scan: With the instrument continuously infusing the analyte, set up a product ion scan method. Define the precursor ion as m/z 300.2.

  • Ramp the Collision Energy: Acquire spectra while ramping the collision energy. For a small molecule like this, a range of 5 to 50 eV (or volts, depending on instrument vendor terminology) is a good starting point.

  • Analyze the Results: Plot the intensity of the precursor ion and major product ions as a function of collision energy.

    • The precursor ion ([M+H]⁺) intensity will decrease as CE increases.

    • Product ion intensities will rise to a maximum and then may decrease as they undergo secondary fragmentation.

  • Select the Optimal CE: The ideal CE value is the one that produces the maximum intensity for your desired product ions. If you are monitoring multiple product ions, you may need to choose a compromise value or set a specific CE for each transition.

Example: Collision Energy Optimization Data

Collision Energy (eV)Precursor Ion (m/z 300.2) IntensityProduct Ion A (e.g., m/z 205.1) IntensityProduct Ion B (e.g., m/z 131.1) Intensity
59.8e61.2e55.0e4
107.2e68.5e53.1e5
154.1e62.2e69.8e5
20 1.5e63.8e6 1.5e6
255.0e53.1e61.9e6
301.2e51.9e61.6e6
35<1.0e48.0e59.5e5

In this example, a CE of 20 eV would be optimal for Product Ion A, while 25 eV is best for Product Ion B. A value of 22-23 eV could be a good compromise for a final method.

FAQ: Which product ions should I choose for my quantitative (MRM/SRM) assay?

The choice of product ions for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is crucial for method selectivity and robustness.[11]

Key Criteria for Product Ion Selection:

  • High Intensity: Choose the most abundant product ions to maximize sensitivity.

  • High Mass-to-Charge (m/z): Avoid very low m/z fragments (e.g., < 100 Da), as they are more likely to have interferences from the sample matrix.

  • Specificity: The fragmentation should be structurally significant to the parent molecule.

  • Stability: The chosen ions should have a broad optimal collision energy range, making the method more robust to minor instrument fluctuations.

For a typical quantitative assay, one transition is used for quantification (the "quantifier") and a second is used for confirmation (the "qualifier").

Section 4: Common Problems & Advanced Troubleshooting

Even with a well-optimized method, issues can arise.[15][16] Here are answers to common problems encountered during analysis.

FAQ: I'm observing in-source fragmentation. How can I minimize it?

In-source fragmentation (or source-induced dissociation) occurs when molecules fragment in the ion source before they are selected by the mass analyzer.[17][18] This can complicate analysis by reducing the intensity of the intended precursor ion.

  • Symptom: You see product ions in your MS1 full scan spectrum, and the intensity of your [M+H]⁺ ion is lower than expected.

  • Solution: This phenomenon is caused by excessive energy in the source region.[17] Systematically reduce the voltages in the ion transfer region (e.g., cone voltage, fragmentor voltage, skimmer voltage - terminology varies by manufacturer). Lower these voltages until the in-source fragments disappear, leaving only the [M+H]⁺ ion, without excessively compromising overall signal intensity.

FAQ: My mass accuracy is off. How do I fix it?

Poor mass accuracy makes it difficult to confirm the identity of your analyte.[9]

  • Symptom: Your observed m/z for the precursor is consistently off from the theoretical m/z 300.1958 by more than the instrument's specified tolerance (e.g., > 5 ppm for a high-resolution MS).

  • Solution:

    • Perform Mass Calibration: The most common cause is a drifted calibration.[9][19] Recalibrate the instrument according to the manufacturer's protocol using the recommended calibration solution.

    • Enable Reference Mass: For high-resolution instruments, using a reference mass or "lock mass" can provide real-time correction for drift during an analytical run.[19]

    • Check for Contamination: A contaminated source can sometimes interfere with mass assignment. If calibration doesn't help, a source cleaning may be required.[20]

FAQ: My baseline is very noisy. What are the common causes?

A high baseline noise level reduces the signal-to-noise ratio, harming the limit of detection.[9]

  • Symptom: The baseline in your chromatogram or infusion signal is high and/or shows many small, random peaks.

  • Causes & Solutions:

    • Chemical Noise: Contaminated solvents, mobile phase additives, or tubing can introduce chemical noise. Use high-purity, LC-MS grade solvents and additives.

    • Electronic Noise: Improper grounding or electronic interference can be a cause. Ensure all components are properly grounded.

    • Source Contamination: A dirty ion source is a frequent culprit.[20] Perform a source cleaning.

    • Detector Issues: The detector gain may be set too high. Reduce the detector voltage or gain setting to see if the noise level drops.[9]

References

Technical Support Center: Improving Sensitivity for Low-Level Detection of DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the sensitivity of your bioanalytical methods for the low-level detection of DE(isopropyl)desfesoterodine.

Introduction

This compound is a metabolite of fesoterodine, a medication used to treat overactive bladder.[1] Fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is structurally the same as this compound.[1] Accurate and sensitive quantification of this metabolite in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3] This guide will address common challenges and provide solutions for achieving reliable low-level detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound, also known as 5-hydroxymethyl tolterodine (5-HMT), is the primary active metabolite of fesoterodine.[1] Sensitive detection is critical for accurately characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to understanding its efficacy and safety.[4] Low-level detection is particularly important for studies involving low doses, assessing residual drug levels, and in toxicokinetic evaluations.[5]

Q2: What are the primary challenges in achieving low-level detection of this metabolite?

The main challenges include:

  • Low Endogenous Concentrations: Metabolites are often present at much lower concentrations than the parent drug.[6]

  • Matrix Effects: Components in biological samples (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[7][8] This can significantly impact accuracy and sensitivity.[9][10]

  • Sample Preparation: Inefficient extraction and sample cleanup can result in low recovery of the analyte and a higher matrix effect.[11]

  • Instrumental Limitations: The sensitivity of the LC-MS/MS system can be a limiting factor.[3]

Q3: What is the recommended analytical technique for this type of analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[3][6] Its high sensitivity and selectivity make it ideal for detecting analytes at very low concentrations.[12] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer further enhances selectivity and reduces background noise.[13]

Q4: What are the key validation parameters to consider for a bioanalytical method?

According to regulatory guidelines from the FDA and EMA, a bioanalytical method must be validated for the following parameters:[14][15][16]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

  • Lower Limit of Quantification (LLOQ)

Troubleshooting Guide

This section provides solutions to common problems encountered during the low-level detection of this compound.

Problem Potential Causes Troubleshooting Solutions & Rationale
Low Signal-to-Noise (S/N) Ratio 1. Inefficient ionization in the MS source. 2. Suboptimal sample preparation leading to low analyte concentration. 3. High background noise from the matrix or system.1. Optimize MS Source Parameters: Systematically tune parameters like capillary voltage, gas flows (nebulizer, auxiliary), and temperature to maximize the analyte signal. This ensures efficient desolvation and ionization.[13] 2. Improve Sample Preparation: Employ a more effective extraction technique like solid-phase extraction (SPE) over simpler methods like protein precipitation to concentrate the analyte and remove interfering components.[17] 3. Enhance Chromatographic Separation: Optimize the LC gradient to separate the analyte from co-eluting matrix components that contribute to background noise.[3]
Poor Peak Shape (Tailing or Fronting) 1. Column overload or contamination. 2. Inappropriate mobile phase pH. 3. Issues with the injection solvent.1. Column Maintenance: Ensure the column is not overloaded by injecting a smaller sample volume. If contamination is suspected, flush the column or replace it.[18] 2. Mobile Phase pH Adjustment: For basic compounds like this compound, using a mobile phase with a slightly acidic pH can improve peak shape by ensuring the analyte is in a single ionic form.[11] 3. Injection Solvent Compatibility: The injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column.[19]
High Background Noise 1. Contamination in the LC-MS system (solvents, tubing, autosampler). 2. Insufficient sample cleanup. 3. Electronic noise.1. System Cleaning: Use high-purity (LC-MS grade) solvents and additives.[18] Flush the system thoroughly to remove any contaminants. 2. Advanced Sample Preparation: Implement a more rigorous sample cleanup method, such as SPE, to remove a greater portion of the matrix components before injection.[17] 3. Instrument Check: Consult with a service engineer to diagnose and resolve any electronic noise issues.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of endogenous matrix components (e.g., phospholipids). 2. Inadequate chromatographic separation. 3. Inefficient sample preparation.1. Phospholipid Removal: Use specialized sample preparation plates or cartridges designed to remove phospholipids, which are a common cause of ion suppression in plasma samples.[9] 2. Chromatographic Optimization: Adjust the LC gradient or try a different column chemistry (e.g., a phenyl-hexyl column) to achieve better separation of the analyte from interfering matrix components.[20][21] 3. Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by ion suppression or enhancement.[17][22]
Low or Inconsistent Recovery 1. Suboptimal extraction solvent or pH. 2. Incomplete reconstitution of the dried extract. 3. Analyte adsorption to surfaces.1. Optimize Extraction Conditions: For liquid-liquid extraction (LLE), test different organic solvents and adjust the pH of the aqueous phase to maximize the partitioning of the analyte into the organic phase.[17] 2. Ensure Complete Reconstitution: After evaporating the extraction solvent, ensure the residue is fully redissolved by vortexing or sonicating in the reconstitution solvent.[17] 3. Minimize Adsorption: Use low-adsorption vials and pipette tips. Sometimes, adding a small amount of organic solvent to the sample matrix can help reduce non-specific binding.

Experimental Protocols & Workflows

Metabolic Pathway of Fesoterodine

Fesoterodine is a prodrug that is rapidly converted to its active metabolite, this compound (5-HMT).

fesoterodine_metabolism Fesoterodine Fesoterodine Metabolite This compound (5-Hydroxymethyl Tolterodine) Fesoterodine->Metabolite Nonspecific Esterases spe_workflow start Start: Plasma Sample pretreatment Pre-treatment (e.g., add internal standard, dilute) start->pretreatment loading Load Sample pretreatment->loading conditioning SPE Cartridge Conditioning (e.g., with Methanol) equilibration Equilibration (e.g., with Water) conditioning->equilibration equilibration->loading washing Wash (to remove interferences) loading->washing elution Elute Analyte (with stronger solvent) washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis troubleshooting_tree start Low Sensitivity Issue check_ms Check MS Performance (tuning, calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Evaluate Chromatography (peak shape, retention) ms_ok->check_lc Yes optimize_ms Optimize MS Parameters ms_ok->optimize_ms No lc_ok LC OK? check_lc->lc_ok check_sample_prep Investigate Sample Prep (recovery, matrix effects) lc_ok->check_sample_prep Yes optimize_lc Optimize LC Method lc_ok->optimize_lc No optimize_sample_prep Optimize Sample Prep check_sample_prep->optimize_sample_prep

References

Technical Support Center: Enhancing Ionization Efficiency of DE(isopropyl)desfesoterodine in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of DE(isopropyl)desfesoterodine. As Senior Application Scientists, we have designed this guide to provide in-depth, field-proven insights into optimizing the electrospray ionization (ESI) of this molecule. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments, moving from foundational concepts to advanced troubleshooting and optimization strategies.

Section 1: Foundational Knowledge - Understanding Your Analyte and System

This section addresses the fundamental properties of this compound and the ESI process, which are crucial for effective method development.

Q1: What is this compound, and what are its key chemical features relevant to ESI-MS analysis?

A1: this compound, also known as N-Desisopropyl desfesoterodine, is a metabolite of Fesoterodine, an antimuscarinic drug.[1][2] Understanding its structure is the first step in developing a robust MS method.

The key functional groups for ESI-MS are:

  • A Secondary Amine: This is a basic site that is readily protonated in an acidic mobile phase, making the molecule highly suitable for positive mode electrospray ionization (ESI+).

  • A Phenolic Hydroxyl Group: This is an acidic site that can be deprotonated in a basic mobile phase, offering a potential for negative mode ionization (ESI-).

  • A Primary Alcohol: This group contributes to the overall polarity of the molecule.

Based on these features, the primary ionization pathway is the formation of a protonated molecule, [M+H]⁺, in positive ion mode.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₉H₂₅NO₂ [3][4]
Molecular Weight 299.41 g/mol [3]
Key Functional Groups Secondary Amine, Phenolic Hydroxyl, Primary Alcohol [4][5]

| Predicted Ionization Mode | Primarily Positive Ion Mode ([M+H]⁺) | N/A |

Q2: Can you explain the fundamental mechanism of Electrospray Ionization (ESI) for a molecule like this compound?

A2: Certainly. Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase.[6] For this compound in positive mode, the process is as follows:

  • Solution Preparation: The analyte is dissolved in a suitable mobile phase, typically a mixture of water and an organic solvent (like acetonitrile or methanol) containing an acidifier (e.g., formic acid). The acid ensures the secondary amine on the analyte is protonated in solution.

  • Droplet Formation: The solution is pumped through a heated capillary held at a high positive potential (e.g., +3 to +5 kV).[7] This high voltage disperses the liquid into a fine spray of positively charged droplets.

  • Droplet Shrinkage (Desolvation): A drying gas (typically nitrogen) flows past the droplets, causing the solvent to evaporate. As the droplets shrink, the charge density on their surface increases.[8]

  • Ion Ejection: Eventually, the electrostatic repulsion between the positive charges on the droplet surface becomes so great that it overcomes the surface tension of the liquid. This leads to a "Coulombic explosion," where the droplet ejects gas-phase protonated analyte ions ([M+H]⁺).[9]

  • Ion Sampling: These gas-phase ions are then guided by electric fields from the atmospheric pressure region of the source into the high-vacuum region of the mass analyzer.

This entire process is designed to generate intact molecular ions with minimal fragmentation, which is ideal for quantification.

ESI_Process cluster_solution In Solution cluster_source ESI Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (Vacuum) Analyte Analyte in Acidic Mobile Phase (Analyte-H+) Capillary High Voltage Capillary (+kV) Analyte->Capillary LC Flow Droplet Charged Droplet (Solvent + Analyte-H+) Capillary->Droplet Taylor Cone Formation Shrinking Droplet Shrinks (Solvent Evaporation) Droplet->Shrinking Drying Gas (N2) GasPhase Gas-Phase Ion [M+H]+ Shrinking->GasPhase Coulombic Fission MS Mass Analyzer GasPhase->MS Ion Optics

A simplified workflow of the Electrospray Ionization (ESI) process.
Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common issues that lead to poor ionization efficiency.

Q3: I am seeing a very low or no signal for this compound. Where should I start troubleshooting?

A3: A low or absent signal is a common issue that can almost always be resolved with a systematic approach.[10] Follow this logical progression from the simplest to the most complex potential causes.

Troubleshooting_Flow Start Low or No Signal Check_Sample 1. Verify Sample - Is concentration adequate? - Is it degraded? - Correct solvent? Start->Check_Sample Check_System 2. Check System Basics - Is the spray visible? - Is the source clean? - Any leaks? Check_Sample->Check_System Sample OK Optimize_Mobile_Phase 3. Optimize Mobile Phase - Add 0.1% Formic Acid. - Ensure sufficient organic solvent. Check_System->Optimize_Mobile_Phase System OK Optimize_Source 4. Tune Source Parameters - Capillary Voltage - Gas Flow & Temperature Optimize_Mobile_Phase->Optimize_Source No Improvement Solution Signal Improved Optimize_Mobile_Phase->Solution Improvement Advanced 5. Consider Advanced Issues - Severe ion suppression? - Need for derivatization? Optimize_Source->Advanced Still Low Signal Optimize_Source->Solution Improvement Advanced->Solution Improvement

A decision tree for troubleshooting low signal intensity.
  • Step 1: Verify the Sample: Before tuning the instrument, confirm your analyte is present and stable. Is the concentration sufficient? (Typically >1 ng/mL for initial tests). Is the sample properly dissolved? Was it prepared fresh?

  • Step 2: Check System Basics: Look at the ESI source. Can you see a stable spray when the LC is flowing? A sputtering or absent spray indicates a clog, leak, or gas supply issue. Ensure the source components (capillary, cone/orifice) are clean.

  • Step 3: Optimize the Mobile Phase: This is the most common area for improvement. For this compound, the secondary amine needs to be protonated.

    • Causality: In ESI+, signal intensity is highly dependent on the analyte's ability to accept a proton. By lowering the mobile phase pH well below the pKa of the secondary amine, you ensure it exists predominantly in its protonated, easily ionizable form.[11]

    • Action: Ensure your mobile phase contains a volatile acid. The standard starting point is 0.1% formic acid in both the aqueous and organic phases.[12] This provides a proton source and ensures a low pH.

  • Step 4: Tune Source Parameters: If the mobile phase is correct, optimize the instrument settings. Refer to the protocols in Section 3 for a detailed guide.

  • Step 5: Investigate Ion Suppression: If you see a good signal for a neat standard but not for a sample extracted from a matrix (e.g., plasma), you are likely experiencing ion suppression.[13] This occurs when co-eluting matrix components compete with your analyte for ionization. Better sample cleanup or chromatographic separation is needed.

Q4: My signal is unstable and fluctuating. What are the common causes?

A4: An unstable signal is often due to an inconsistent electrospray. Check the following:

  • Unstable Spray: This can be caused by an incorrect sprayer voltage. Too high a voltage can lead to corona discharge, which is an unstable electrical discharge that disrupts the ESI process.[8] Try reducing the voltage in 500V increments.

  • Inconsistent Gas Flow: Ensure your nebulizer and drying gas pressures are stable and within the recommended range for your flow rate.

  • Blocked Capillary: A partial blockage can cause the spray to sputter. Clean or replace the ESI capillary.

  • Air Bubbles in the Line: Degas your mobile phases and ensure all LC connections are secure to prevent air from entering the system.

Q5: I see multiple adducts, like [M+Na]⁺ or [M+K]⁺, which are diminishing my target [M+H]⁺ ion. How can I minimize this?

A5: Adduct formation is common and occurs when your analyte associates with alkali metal ions instead of a proton.[6] These ions are ubiquitous in glassware, solvents, and reagents.

  • Causality: Sodium and potassium ions are pre-formed in solution and can outcompete protons for binding to your analyte, especially if the mobile phase is not sufficiently acidic. This splits your total analyte signal across multiple ions, reducing the sensitivity for your target [M+H]⁺ ion.[14]

  • Solutions:

    • Use High-Purity Reagents: Use LC-MS grade solvents, water, and additives to minimize sodium and potassium contamination.

    • Avoid Glassware: Whenever possible, use polypropylene vials and containers for sample and mobile phase preparation.

    • Increase Acid Concentration: A higher concentration of formic acid (up to 0.2%) can provide more protons to drive the equilibrium towards [M+H]⁺ formation.

    • Add Ammonium: Sometimes, adding a small amount of ammonium formate or ammonium acetate (5-10 mM) can help. The ammonium ions can form [M+NH₄]⁺ adducts but also act as a proton source, often favoring the desired [M+H]⁺ ion over sodium/potassium adducts.[15]

Section 3: Optimization Protocols

Follow these step-by-step protocols to systematically optimize your method for maximum sensitivity.

Protocol 1: Systematic Mobile Phase Optimization

The goal is to find the additive that provides the best signal for this compound.

  • Prepare Stock Solutions: Create a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.

  • Prepare Mobile Phases: Prepare four sets of mobile phases (A: Water, B: Acetonitrile) with the following additives:

    • Set 1: 0.1% Formic Acid

    • Set 2: 0.1% Acetic Acid

    • Set 3: 5 mM Ammonium Formate

    • Set 4: 5 mM Ammonium Acetate

  • Infusion Analysis: Using a syringe pump and a T-junction, infuse the analyte stock solution at 10 µL/min while delivering a constant LC flow of 400 µL/min of a 50:50 A:B mobile phase.

  • Data Acquisition: For each mobile phase set, acquire data in positive ESI mode for 1-2 minutes. Monitor the intensity of the [M+H]⁺ ion (m/z 300.2).

  • Evaluation: Compare the absolute signal intensity and signal-to-noise ratio for each condition. For basic amines like this compound, formic acid or ammonium formate typically yields the highest signal.[14]

Table 2: Comparison of Common Mobile Phase Additives for ESI+

Additive Typical Conc. Pros Cons
Formic Acid 0.05 - 0.2% Strong proton source, excellent for basic analytes, highly volatile.[16] Can suppress signal for some compounds in negative mode.[17][18]
Acetic Acid 0.05 - 0.2% Good proton source, less aggressive than formic acid. Higher pKa than formic acid, so less effective at lowering pH.
Ammonium Formate 2 - 10 mM Acts as a buffer, provides protons, can reduce unwanted Na/K adducts.[14][15] Can form [M+NH₄]⁺ adducts, slightly less volatile than acids.

| Ammonium Acetate | 2 - 10 mM | Good buffering capacity, useful for analytes stable in a narrow pH range. | Generally provides lower sensitivity for basic compounds than formate-based additives.[15][17] |

Protocol 2: ESI Source Parameter Tuning

Once the mobile phase is selected, fine-tune the instrument source for optimal ion generation and transmission. Use the mobile phase condition that gave the best signal from Protocol 1.

  • Set Initial Parameters: Begin with the instrument manufacturer's recommended default settings.

  • Optimize Capillary Voltage: While infusing the analyte, monitor the [M+H]⁺ signal as you increase the capillary voltage in 0.5 kV steps. Plot the intensity versus voltage. The signal will increase to a plateau and may then decrease or become unstable at very high voltages.[19] Set the voltage at the beginning of the stable plateau for robust performance.

  • Optimize Gas Temperature: Increase the drying gas temperature in 25°C increments. The signal should increase as desolvation becomes more efficient. If the signal begins to drop, it may indicate thermal degradation of the analyte. Set the temperature just below this point.

  • Optimize Gas Flow: Increase the nebulizer gas flow until the signal is maximized and stable. Then, optimize the drying gas flow rate in a similar manner. These parameters are often interdependent with temperature.[20]

  • Final Check: Re-optimize the capillary voltage slightly, as the optimal setting may have shifted after adjusting gas flows and temperatures.

Table 3: Typical ESI Source Parameters and Optimization Rationale

Parameter Typical Range (Positive Mode) Rationale for Optimization
Capillary Voltage +3.0 to +5.0 kV Drives the electrochemical process of ionization. The goal is maximum signal without electrical discharge.[7]
Drying Gas Temp. 250 - 400 °C Controls the rate of solvent evaporation. Higher temperatures improve desolvation but can cause analyte degradation.
Drying Gas Flow 8 - 15 L/min Assists in droplet desolvation. Too low results in poor sensitivity; too high can scatter ions away from the inlet.
Nebulizer Pressure 30 - 60 psi Controls the formation of the initial aerosol. Higher pressure creates finer droplets, aiding desolvation.

| Skimmer/Cone Voltage | 30 - 80 V | A potential difference that helps guide ions into the mass analyzer and can induce in-source fragmentation if set too high.[21] |

Section 4: Advanced Strategies
Q6: I've optimized my mobile phase and source parameters, but my sensitivity is still insufficient for my application. What is the next step?

A6: If standard optimization is not enough, you can consider chemical derivatization. This is a powerful technique to significantly enhance ESI-MS sensitivity, often by orders of magnitude.[22][23]

  • Causality: Derivatization involves chemically modifying your analyte to attach a moiety that is either permanently charged or has a very high proton affinity. This makes the molecule extremely easy to ionize, overcoming its inherent ionization efficiency limitations.[24][25]

  • Strategy for this compound: The primary alcohol or the secondary amine are potential sites for derivatization. A common strategy for amines is to introduce a quaternary ammonium group, which carries a permanent positive charge.

  • Example Reagent: Reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide could be used to tag the secondary amine, introducing a permanently charged "cationic tag."[26] This makes ionization independent of mobile phase pH and dramatically increases the ESI response.

Note: Chemical derivatization adds an extra step to sample preparation and requires careful method development to ensure the reaction is complete and reproducible. It is typically reserved for applications requiring the utmost sensitivity.

References

Addressing high backpressure issues in DE(isopropyl)desfesoterodine HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Diagnosing and Resolving High Backpressure

Introduction: The robust and reproducible analysis of DE(isopropyl)desfesoterodine via High-Performance Liquid Chromatography (HPLC) is critical for researchers and drug development professionals. A common and disruptive issue encountered during this analysis is the development of abnormally high system backpressure. High backpressure is not merely an inconvenience; it is a primary indicator of systemic issues that can compromise data integrity, damage expensive columns, and cause instrument downtime.[1][2]

This guide provides a structured, in-depth approach to troubleshooting and resolving high backpressure issues. It is designed to empower you, the scientist, to systematically identify the root cause of the pressure problem, implement effective solutions, and establish preventative measures for future analyses.

Part 1: Systematic Troubleshooting Guide

High backpressure is a symptom, not the root problem. The first critical step is to determine the location of the restriction in the fluidic path. This is achieved by systematically isolating components.

Q1: My HPLC system pressure is suddenly much higher than normal. Where do I start?

An abrupt and significant pressure increase almost always points to a blockage caused by particulate matter. The most effective initial action is to determine if the blockage is within the HPLC system (pre-column) or the column itself.

dot

Troubleshooting_Workflow Start High Backpressure Observed Isolate_Column Step 1: Replace Column with Zero-Volume Union Start->Isolate_Column Pressure_Check Is pressure still high? Isolate_Column->Pressure_Check System_Issue Problem is in the System (Pre-Column) Pressure_Check->System_Issue  Yes   Column_Issue Problem is in the Column (or Post-Column) Pressure_Check->Column_Issue  No   System_Troubleshoot System Troubleshooting Path System_Issue->System_Troubleshoot Column_Troubleshoot Column Troubleshooting Path Column_Issue->Column_Troubleshoot

Caption: Initial workflow for isolating high backpressure source.

Protocol 1: Isolating the Source of High Backpressure
  • Establish a Baseline: Record the normal operating pressure for your specific this compound method with the column installed. It's also best practice to know the system's baseline pressure without a column.[3][4]

  • Stop the Pump: Halt the mobile phase flow.

  • Disconnect the Column: Carefully disconnect the analytical column from the injector and the detector.

  • Install a Union: In place of the column, connect the injector outlet tubing directly to the detector inlet tubing using a zero-dead-volume union.

  • Restart the Pump: Begin pumping the mobile phase at your method's flow rate.

  • Evaluate the Pressure:

    • If the pressure returns to the low, column-free baseline: The blockage is located within your analytical column or its inlet frit. Proceed to the Column-Related Issues section.

    • If the pressure remains high: The blockage is located in the system upstream of the column (e.g., injector, tubing, or inline filters). Proceed to the System-Related Issues section.[1][5]

Part 2: Troubleshooting Specific Scenarios

Scenario A: The Problem is in the System (Pre-Column)
Q2: The pressure is high even without the column. What components should I check?

A pre-column blockage requires a systematic check of components, working backward from the union toward the pump.

dot

System_Troubleshooting Start High System Pressure Confirmed Check_Filter Check/Replace In-Line Filter Start->Check_Filter Check_Injector Inspect Injector Rotor Seal & Sample Loop Check_Filter->Check_Injector Issue Persists Resolved Pressure Normalized Check_Filter->Resolved Resolved Check_Tubing Inspect All Tubing for Kinks or Blockages Check_Injector->Check_Tubing Issue Persists Check_Injector->Resolved Resolved Check_Pump Inspect Pump Components (Check Valves, Seals) Check_Tubing->Check_Pump Issue Persists Check_Tubing->Resolved Resolved Check_Pump->Resolved Resolved

Caption: Logical path for diagnosing system-related blockages.

  • In-Line Filters/Pre-filters: These are designed to trap particulates and are the most common source of system clogs.[6][7] Replace the filter frit or the entire cartridge.

  • Injector Rotor Seal: Sample matrix components or precipitated buffer salts can score or clog the narrow passages of the injector's rotor seal. This often occurs from repeated injections of insufficiently cleaned samples.[8]

  • Tubing: Though less common, PEEK or stainless steel tubing can become blocked by particulates or be accidentally crimped.[3]

Scenario B: The Problem is in the Column
Q3: My system pressure is normal, but it spikes when I install the column. What's wrong with my column?

This definitively points to a blockage at the column inlet frit or within the column's packed bed.

  • Particulate Buildup: The primary cause is the accumulation of fine particles from the sample or mobile phase on the inlet frit.[9][10] This is especially common if samples are not filtered before injection.

  • Buffer Precipitation: Many reversed-phase methods for fesoterodine and related compounds use buffers like ammonium acetate or phosphate.[11][12][13] If the mobile phase gradient rapidly shifts to a high percentage of organic solvent (e.g., acetonitrile), these buffers can precipitate out of solution, creating a blockage.[3] This is a critical consideration for gradient methods.

  • Sample Matrix Adsorption: The sample matrix itself, if not fully soluble in the mobile phase, can precipitate at the head of the column where it first encounters the mobile phase.

Q4: How can I fix a clogged column?

Attempting to salvage a column is often successful if the blockage is on the inlet frit.

  • Back-flushing (Recommended First Step):

    • Disconnect the column from the system.

    • Reverse its orientation, connecting the column outlet to the injector and directing the column inlet to a waste container.

    • Pump a strong, compatible solvent (one that dissolves the suspected contaminant) at a low flow rate (e.g., 0.2-0.5 mL/min).[5][14]

    • Causality: Back-flushing is effective because it pushes particulates off the surface of the inlet frit, which has a larger pore size than the outlet frit, allowing the debris to be flushed out easily.[5]

  • Aggressive Solvent Washing:

    • If back-flushing fails, a series of solvent washes may be necessary. For a C18 column used in reversed-phase analysis of this compound, a typical sequence would be:

      • Water (to remove buffers)

      • Methanol or Acetonitrile

      • Isopropanol

      • Hexane (for very non-polar contaminants)

      • Isopropanol (as an intermediate solvent)

      • Methanol or Acetonitrile

      • Re-equilibration with the initial mobile phase

    • Trustworthiness: Always consult the column manufacturer's guidelines for recommended washing procedures and solvent compatibility to avoid damaging the stationary phase.[14]

Part 3: Frequently Asked Questions (FAQs)

Q5: Can my mobile phase composition cause high backpressure even without a blockage?

Yes. The physical properties of the mobile phase directly influence backpressure.

  • Viscosity: Pressure is directly proportional to the viscosity of the mobile phase. Switching from a less viscous organic solvent like acetonitrile to a more viscous one like methanol will inherently increase system pressure.[1][8] Similarly, water is more viscous than both. In gradient analysis, you will observe a pressure change as the mobile phase composition shifts.[3]

  • Temperature: Increasing the column temperature (e.g., from 25°C to 40°C) decreases the viscosity of the mobile phase, which in turn lowers the backpressure.[8][14] This can be a useful method development parameter to optimize both separation and pressure.

Solvent (at 20°C)Viscosity (cP)Relative Pressure Impact
Acetonitrile0.37Low
Water1.00High
Methanol0.60Medium
Isopropanol2.30Very High

Table summarizes the relationship between solvent viscosity and its typical effect on HPLC system backpressure.

Q6: What are the most critical preventative measures I can take?

Prevention is always more effective than remediation. Adopting these habits will significantly reduce the frequency of high-backpressure events.

  • Filter All Samples and Mobile Phases: Use a 0.22 µm or 0.45 µm syringe filter for all samples before injection.[8] Filter aqueous mobile phase buffers to remove any particulates and prevent microbial growth.[3][7]

  • Use Guard Columns: A guard column is a small, disposable column installed between the injector and the analytical column. It is designed to trap particulates and strongly retained matrix components, sacrificing itself to protect the expensive analytical column.[1][15]

  • Ensure Buffer Solubility: When developing gradient methods, always check the solubility of your buffer salts in the highest concentration of organic solvent used in your method to prevent precipitation.[3]

  • Perform Routine Maintenance: Regularly replace pump seals and injector rotor seals as part of a preventative maintenance schedule. Worn seals can shed particulate matter into the flow path.[7][14]

  • Prepare Fresh Aqueous Mobile Phase: Do not store aqueous buffers for extended periods at room temperature, as this can lead to microbial growth. These microbes can clog column frits.[1][8]

By understanding the fundamental causes of high backpressure and adopting a systematic, logical approach to troubleshooting, you can maintain the performance and longevity of your HPLC system for the reliable analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for the validation of a stability-indicating method for DE(isopropyl)desfesoterodine, a critical related substance of Fesoterodine. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory expectations with practical, field-proven insights to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Imperative for this compound

Fesoterodine is a potent antimuscarinic agent used for the treatment of overactive bladder.[1][2] During its synthesis and storage, various related substances or impurities can form. This compound is one such process-related impurity. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over such impurities to ensure the safety and efficacy of the final drug product.[3][4]

Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement; it is a fundamental component of the drug development process. It ensures that this compound can be accurately and precisely quantified, demonstrating control over the manufacturing process and ensuring the stability of the active pharmaceutical ingredient (API) and drug product over its shelf life.

Comparison of Core Analytical Technologies

The choice of analytical technology is a critical decision driven by the specific requirements for sensitivity, selectivity, and throughput. For a small molecule like this compound, liquid chromatography is the undisputed technique of choice. The primary decision lies between High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)LC-MS/MS (Liquid Chromatography-Tandem MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger (3-5 µm) particles.[5]An evolution of HPLC using sub-2 µm particles, requiring much higher operating pressures (up to 15,000 psi).[6][7]Combines the separation power of LC with the mass analysis capability of mass spectrometry for highly specific detection.[8]
Speed Standard run times, typically 15-20 minutes per sample.[6]Significantly faster run times, often reducing analysis time by up to ninefold compared to HPLC.[9][10]Run times are dictated by the chromatography but can be very fast using UPLC front-ends.
Resolution Good, reliable separation for most applications.Superior peak resolution and efficiency due to smaller particle size, leading to sharper, narrower peaks.[7][10]Chromatographic resolution is combined with mass resolution, providing unparalleled specificity.[11]
Sensitivity Adequate for many QC applications.Higher sensitivity due to narrower peaks, improving signal-to-noise ratios.[5][10]The gold standard for sensitivity, capable of detecting trace-level impurities that may be missed by UV detectors.[8][11]
Solvent Use Higher consumption due to longer run times and larger column dimensions.Significantly lower solvent consumption, reducing costs and environmental impact.[5][10]Solvent use is dependent on the LC system (UPLC is lower).
Best For Robust, routine quality control with established protocols.[5][7]High-throughput screening, method development, and when higher resolution is needed.[6][9]Impurity identification, structural elucidation, and quantification at very low levels.[8][12][13]

Expert Insight: While HPLC remains a workhorse in many QC labs due to its robustness, UPLC offers a clear advantage in efficiency and sensitivity for method development and routine analysis .[6] For the initial identification and characterization of unknown degradation products or impurities like this compound, LC-MS/MS is indispensable .[12][14] For the purpose of this guide, we will focus on validating a UPLC-UV method, which represents the modern standard for quality control.

A Framework for Method Validation: The ICH Q2(R1) Blueprint

The validation process demonstrates scientifically that an analytical method is suitable for its intended purpose.[3] The ICH Q2(R1) guideline provides the definitive framework, outlining the necessary validation characteristics.[4][15]

G

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For impurity methods, this is most effectively demonstrated through forced degradation studies .[16]

Causality: The goal of forced degradation is to intentionally stress the Fesoterodine API to generate potential degradation products.[17] By analyzing these stressed samples, we prove that the peak for this compound is well-resolved from the main Fesoterodine peak and any newly formed degradants, thus confirming the method is "stability-indicating."[18][19]

Experimental Protocol: Forced Degradation

  • Prepare Solutions: Prepare solutions of Fesoterodine API in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to a range of conditions designed to achieve 5-20% degradation of the main peak.[20][21]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid API to 80°C for 48 hours.[21]

    • Photolytic Degradation: Expose solution to UV/Vis light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[21]

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze all samples by the proposed UPLC method, alongside an unstressed control sample.

  • Assessment: Use a photodiode array (PDA) detector to assess peak purity for both the Fesoterodine and this compound peaks. The resolution between this compound and any adjacent peak should be >2.0.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[19] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol: Linearity

  • Prepare Stock Solution: Prepare a stock solution of this compound reference standard of known concentration.

  • Create Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.15%, the range could be LOQ, 0.075%, 0.15%, 0.18%, and 0.225%).

  • Analysis: Inject each concentration level in triplicate.

  • Assessment: Plot a graph of mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[3] It is typically determined by spike/recovery studies.

Experimental Protocol: Accuracy

  • Prepare Spiked Samples: Spike a solution of the Fesoterodine API with known amounts of this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Analysis: Prepare each level in triplicate and analyze.

  • Assessment: Calculate the percentage recovery for each sample. The recovery is calculated as (Measured Amount / Spiked Amount) * 100.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day/Inter-analyst): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Prepare Samples: Prepare six independent samples of Fesoterodine API spiked with this compound at 100% of the specification limit.

  • Analysis (Repeatability): A single analyst injects all six samples on the same day.

  • Analysis (Intermediate Precision): A second analyst repeats the analysis on a different day using a different UPLC system if available.

  • Assessment: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD & LOQ These can be determined based on:

  • Signal-to-Noise Ratio: By comparing the signal from samples with known low concentrations to that of blank samples. An S/N ratio of 3:1 is common for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical chromatographic parameters to vary, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5°C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analysis: Analyze a system suitability solution or a spiked sample under each of the modified conditions.

  • Assessment: Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantified amount of this compound.

Summary of Acceptance Criteria

The following table provides typical acceptance criteria for the validation of an impurity method.

Validation ParameterAcceptance Criteria
Specificity Peak is pure (by PDA) and resolution from adjacent peaks is >2.0.
Linearity Correlation Coefficient (r²) ≥ 0.999.
Accuracy Recovery between 90.0% and 110.0% at each level.
Precision (Repeatability) %RSD for six preparations ≤ 10.0%.
Precision (Intermediate) %RSD for twelve preparations (combined) ≤ 15.0%.
LOQ Precision %RSD for six preparations at the LOQ concentration ≤ 20.0%.
Robustness System suitability parameters meet their criteria at all varied conditions.

References

A Comparative Guide to the Metabolic Rates of Desfesoterodine and DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the metabolic stability of desfesoterodine, the active metabolite of the drug fesoterodine, and its downstream metabolite, DE(isopropyl)desfesoterodine. Designed for researchers, scientists, and drug development professionals, this document elucidates the experimental rationale, presents detailed protocols for metabolic assessment, and interprets the resulting data within the context of pharmacokinetic principles.

Introduction: The Metabolic Cascade of Fesoterodine

Fesoterodine (marketed as Toviaz®) is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder (OAB).[1][2] It is administered as a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body.[3] Upon oral administration, fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific carboxylesterases to form its active metabolite, desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT).[4][5][6] This initial bioactivation step is critical as it is independent of the often-variable Cytochrome P450 (CYP) enzyme system.[6]

The pharmacological activity of the drug is entirely attributable to desfesoterodine.[1] The duration and intensity of this activity are dictated by the rate at which desfesoterodine is subsequently metabolized and cleared from the body. This clearance occurs primarily in the liver through two major pathways mediated by CYP2D6 and CYP3A4.[1][4][7] This process generates several inactive metabolites, including the N-desisopropyl metabolite, which is further processed to this compound (carboxy-N-desisopropyl metabolite).[1]

Understanding the metabolic rate of the active compound (desfesoterodine) versus its inactive byproduct (this compound) is fundamental to characterizing the drug's pharmacokinetic profile, predicting its half-life, and assessing risks of drug-drug interactions.

Section 1: Overview of the Metabolic Pathways

The metabolism of fesoterodine is a sequential, multi-step process involving distinct enzyme families.

  • Phase I Hydrolysis (Activation): Fesoterodine is rapidly converted to the active desfesoterodine by carboxylesterases found throughout the body.[8][9] This ester hydrolysis is highly efficient, and as a result, the parent compound, fesoterodine, is not detectable in plasma.[4]

  • Phase I Oxidation (Inactivation): The active desfesoterodine is then metabolized by hepatic CYP2D6 and CYP3A4 enzymes.[1][6] This step involves oxidation and N-dealkylation, converting the active molecule into various inactive, more polar metabolites that can be readily excreted.[1][10] Key products of this inactivation include a carboxy metabolite, a carboxy-N-desisopropyl metabolite [this compound], and an N-desisopropyl metabolite.[1]

  • Excretion: These inactive metabolites are primarily eliminated via renal excretion.[1]

The following diagram illustrates this metabolic cascade.

G Fesoterodine Fesoterodine (Prodrug) Desfesoterodine Desfesoterodine (Active Metabolite, 5-HMT) Fesoterodine->Desfesoterodine Carboxylesterases (Activation) Metabolites Inactive Metabolites: - this compound - Carboxy metabolite - N-desisopropyl metabolite Desfesoterodine->Metabolites CYP2D6 & CYP3A4 (Inactivation) Excretion Renal Excretion Metabolites->Excretion

Caption: Metabolic pathway of fesoterodine from inactive prodrug to active metabolite and subsequent inactivation.

Section 2: Experimental Rationale and Design

To compare the metabolic rates of desfesoterodine and this compound, an in vitro metabolic stability assay is the method of choice. This approach allows for a direct assessment of a compound's susceptibility to enzymatic degradation under controlled conditions.

Causality Behind Experimental Choices:

  • System Selection (Human Liver Microsomes): We select Human Liver Microsomes (HLMs) as the primary enzymatic system. HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly CYP enzymes like CYP2D6 and CYP3A4.[11][12] This makes them the ideal system for studying the specific inactivation pathway of desfesoterodine.

  • Cofactor Requirement (NADPH): CYP enzymes require a specific cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[13][14] The experimental design must include an NADPH-regenerating system to ensure the enzymes remain active throughout the incubation period. Assays run in parallel without NADPH serve as a negative control to account for non-enzymatic degradation.

  • Analytical Method (LC-MS/MS): Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of a parent drug and the formation of metabolites.[13] Its high sensitivity and specificity are essential for generating reliable kinetic data.

The following diagram outlines the workflow for the comparative stability assay.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A1 Prepare Desfesoterodine Stock Solution D1 Incubate Desfesoterodine + HLM + NADPH D2 Incubate this compound + HLM + NADPH A2 Prepare this compound Stock Solution B Prepare Human Liver Microsomes (HLM) C Prepare NADPH Regenerating System E Aliquots taken at 0, 5, 15, 30, 60 min D1->E D2->E F Quench Reaction (e.g., Acetonitrile) E->F G Analyze by LC-MS/MS F->G H Calculate t½ and Intrinsic Clearance (CLint) G->H

Caption: Experimental workflow for comparing in vitro metabolic stability.

Section 3: Detailed Experimental Protocol

This protocol describes a self-validating system for assessing metabolic stability. Including positive and negative controls ensures the integrity of the results.

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of desfesoterodine and this compound in Human Liver Microsomes.

Materials:

  • Desfesoterodine and this compound (analytical grade)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Positive Control Compound (e.g., a compound with known high clearance like Verapamil or Terfenadine)

  • Negative Control Compound (e.g., a compound with known low clearance like Warfarin)

  • 96-well incubation plates, thermal cycler or water bath at 37°C

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1 mM stock solutions of test compounds (desfesoterodine, this compound) and control compounds in DMSO.

    • Thaw HLM on ice. Dilute the HLM suspension in cold phosphate buffer to a final protein concentration of 0.5 mg/mL for the incubation.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • Pre-warm the diluted HLM suspension and the NADPH system to 37°C for approximately 10 minutes.

    • In separate wells of the incubation plate, add the HLM suspension.

    • Add the test or control compound to the wells to achieve a final substrate concentration of 1 µM. Gently mix.

    • Self-Validation: For each compound, prepare a parallel incubation without the NADPH system to serve as a negative control for enzymatic activity.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the appropriate wells. The final volume should be uniform across all wells (e.g., 200 µL).

    • The time of NADPH addition is considered Time Zero (T=0).

  • Time-Point Sampling:

    • Immediately after initiating the reaction, remove an aliquot from each well for the T=0 time point and transfer it to a quench plate containing cold acetonitrile with an internal standard.

    • Continue incubating the plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove identical aliquots and quench them in the same manner.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

Section 4: Data Presentation and Interpretation

The data from the LC-MS/MS analysis is used to plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line is used to calculate the elimination rate constant (k), which then allows for the determination of the half-life (t½).

Calculations:

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Expected Comparative Data:

The following table summarizes the expected quantitative results from this experiment.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
Desfesoterodine 2555.4Moderate Clearance
This compound > 120 (No significant decline)< 5.8High Stability / Low Clearance
Verapamil (Positive Control) < 10> 138.6High Clearance
Warfarin (Negative Control) > 120< 5.8Low Clearance

Interpretation of Results:

The data clearly demonstrates a significant difference in the metabolic rates of the two compounds.

  • Desfesoterodine: Exhibits moderate clearance. Its measurable half-life in HLM indicates that it is a substrate for CYP enzymes, consistent with its known role as the active moiety that is cleared via hepatic metabolism.[1][15] This metabolic turnover is what terminates the drug's effect and contributes to its apparent in vivo half-life of approximately 7 hours.[1]

  • This compound: Shows high metabolic stability with negligible decline over the incubation period. This result is expected for a downstream metabolite. Having already undergone metabolism by CYPs, it is a more polar and less lipophilic molecule, making it a poor substrate for further CYP-mediated oxidation. Its primary clearance route is expected to be direct renal excretion, not further metabolism.[1]

Conclusion and Field Insights

The metabolic stability of a drug and its metabolites are not uniform; they are distinct properties reflecting their specific roles in the pharmacokinetic profile. This guide demonstrates that desfesoterodine , the active principle of fesoterodine treatment, is designed to be cleared by hepatic CYP enzymes at a moderate rate. This controlled metabolism defines its therapeutic window and duration of action. Genetic factors, such as being a poor metabolizer for CYP2D6, can decrease this metabolic rate, leading to a roughly two-fold increase in drug exposure.[6][16]

In stark contrast, This compound is a product of this metabolic clearance. As an inactive and more polar metabolite, it exhibits high metabolic stability in CYP-rich environments. This stability ensures it does not undergo significant further metabolism that could potentially lead to reactive intermediates, and it is efficiently eliminated from the body, primarily through the kidneys.[1]

For drug development professionals, this comparison underscores a critical principle: the metabolic journey of a molecule from prodrug to active drug to inactive metabolite involves a programmed change in metabolic liability. An ideal profile, as seen here, involves an active metabolite with a predictable clearance rate and inactive metabolites that are stable and readily excretable.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the journey of a drug from discovery to market is paved with rigorous testing and validation. For a compound like DE(isopropyl)desfesoterodine, a metabolite of the antimuscarinic agent fesoterodine, precise and reliable quantification is paramount for pharmacokinetic, toxicokinetic, and quality control studies. The choice of analytical methodology is a critical decision point, often boiling down to a selection between the workhorse of many labs, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and the gold standard for sensitivity and specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth comparison of these two powerful techniques for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for cross-validation, ensuring the integrity and consistency of analytical data across different platforms and laboratories. This is not merely a procedural document; it is a synthesis of technical expertise and field-proven insights designed to empower researchers, scientists, and drug development professionals in making informed decisions.

The Rationale for Method Selection: A Tale of Two Techniques

The selection of an analytical method is fundamentally driven by its intended purpose. For the analysis of a drug metabolite like this compound, the context of the measurement dictates the required performance characteristics.

HPLC-UV is a robust, cost-effective, and widely accessible technique.[1] Its principle of operation relies on the separation of compounds based on their physicochemical interactions with a stationary phase, followed by detection based on their ability to absorb ultraviolet light.[1] This makes it an excellent choice for applications where the analyte concentration is relatively high and the sample matrix is simple, such as in the analysis of bulk drug substances or pharmaceutical formulations.[2] However, when it comes to complex biological matrices like plasma or urine, the selectivity of UV detection can be a limiting factor, as endogenous components may interfere with the analyte of interest.[3]

LC-MS/MS , on the other hand, combines the powerful separation capabilities of liquid chromatography with the exquisite sensitivity and specificity of tandem mass spectrometry.[3][4] After chromatographic separation, the analyte is ionized and fragmented, and specific parent-daughter ion transitions are monitored.[4] This process acts as a unique "fingerprint" for the molecule, allowing for its unambiguous identification and quantification even at very low concentrations in complex biological fluids.[3] Consequently, LC-MS/MS is the preferred method for bioanalytical studies, such as determining the pharmacokinetic profile of a drug and its metabolites.[5][6]

The necessity for cross-validation arises when data from these different analytical methods need to be compared or when a method is transferred between laboratories.[7] It is a critical process to ensure that the results are reliable and reproducible, regardless of the analytical platform or testing site.[7][8] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation and cross-validation to ensure data integrity.[9][10]

Visualizing the Cross-Validation Workflow

A well-defined workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages involved in comparing two analytical methods.

Cross-Validation Workflow Workflow for Analytical Method Cross-Validation cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation cluster_reporting Reporting & Conclusion define_scope Define Scope & Acceptance Criteria write_protocol Write Cross-Validation Protocol define_scope->write_protocol prepare_samples Prepare Identical Sample Sets (QCs & Incurred Samples) write_protocol->prepare_samples analyze_hplc Analyze on HPLC-UV Method prepare_samples->analyze_hplc analyze_lcms Analyze on LC-MS/MS Method prepare_samples->analyze_lcms compile_data Compile Results from Both Methods analyze_hplc->compile_data analyze_lcms->compile_data stat_analysis Perform Statistical Comparison compile_data->stat_analysis compare_criteria Compare Results Against Acceptance Criteria stat_analysis->compare_criteria investigate_discrepancy Investigate Discrepancies (if any) compare_criteria->investigate_discrepancy Criteria Not Met final_report Generate Final Cross-Validation Report compare_criteria->final_report Criteria Met investigate_discrepancy->final_report

Caption: A typical workflow for the cross-validation of two analytical methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the quantification of this compound by HPLC-UV and LC-MS/MS. These values are based on published methods for the parent drug, fesoterodine, and represent a realistic comparison for the purpose of this guide.[2][11][12]

ParameterHPLC-UVLC-MS/MSRationale for Difference
Selectivity ModerateHighUV detection is less selective and prone to interference from matrix components. MS/MS provides specificity through unique mass transitions.
Lower Limit of Quantification (LLOQ) ~1 µg/mL~0.01-0.1 ng/mLMass spectrometers are inherently more sensitive detectors than UV detectors.[3]
Linearity Range 0.5 - 100 µg/mL0.1 - 100 ng/mLThe dynamic range is tailored to the expected concentrations in the samples being analyzed (formulations vs. biological fluids).
Accuracy (% Bias) Within ±15%Within ±15%Both methods can be validated to meet regulatory requirements for accuracy.[13][14]
Precision (%RSD) ≤15%≤15%Both methods can achieve high precision, although LC-MS/MS often shows better precision at lower concentrations.[13][14]
Matrix Effect Not applicable (for drug substance)Potential for ion suppression or enhancementThe presence of co-eluting endogenous compounds in biological matrices can affect the ionization efficiency of the analyte in LC-MS/MS.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain, and require less specialized training to operate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS.

HPLC-UV Method for Quantification in a Pharmaceutical Formulation

This method is adapted from a stability-indicating method for fesoterodine and is suitable for quality control applications.[2][11]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol (42:58 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 210 nm[2]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the pharmaceutical formulation in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm filter prior to injection.

3. Validation Parameters to Assess:

  • Specificity: Analyze a placebo formulation to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of peak area versus concentration.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

LC-MS/MS Method for Bioanalysis in Human Plasma

This method is based on established bioanalytical methods for fesoterodine and its metabolites and is suitable for pharmacokinetic studies.[12]

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: C8, 3.0 x 50 mm, 3 µm particle size[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: To be determined by direct infusion of the analyte (e.g., for fesoterodine: 412.2 → 223.0)[12]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions in methanol.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to create a calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex to mix and centrifuge to precipitate proteins. Transfer the supernatant for analysis.

3. Validation Parameters to Assess (in accordance with FDA/EMA guidelines):

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no interference.

  • Linearity, Accuracy, and Precision: As described for the HPLC-UV method, but with tighter acceptance criteria for bioanalytical methods.

  • Matrix Effect: Assess the impact of different lots of plasma on the ionization of the analyte.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions.

Visualizing the Sample Analysis Workflow

The following diagram contrasts the typical sample analysis workflows for HPLC-UV and LC-MS/MS.

Sample_Analysis_Workflow Comparative Sample Analysis Workflow cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow hplc_start Start hplc_prep Sample Prep (Dilution/Filtration) hplc_start->hplc_prep hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quant Quantification (Peak Area) hplc_detect->hplc_quant hplc_end End hplc_quant->hplc_end lcms_start Start lcms_prep Sample Prep (Extraction/Protein Precipitate) lcms_start->lcms_prep lcms_inject Inject into LC lcms_prep->lcms_inject lcms_separate Chromatographic Separation lcms_inject->lcms_separate lcms_ionize Ionization (ESI) lcms_separate->lcms_ionize lcms_select Mass Selection (Q1) lcms_ionize->lcms_select lcms_fragment Fragmentation (Q2) lcms_select->lcms_fragment lcms_detect Fragment Detection (Q3) lcms_fragment->lcms_detect lcms_quant Quantification (MRM Signal) lcms_detect->lcms_quant lcms_end End lcms_quant->lcms_end

References

A Comparative Analysis of Fesoterodine Metabolite Profiles in Preclinical Species and Humans

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Introduction: The Significance of Fesoterodine and Its Metabolism

Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] It functions as a prodrug, designed to overcome certain pharmacokinetic limitations of its predecessor, tolterodine.[3] A thorough understanding of its metabolic fate is critical for drug development, as interspecies differences in metabolism can significantly impact the translation of preclinical safety and efficacy data to human clinical outcomes.

Fesoterodine is rapidly and completely hydrolyzed by non-specific esterases in the blood to its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][4][5][6] This initial activation step is crucial as it is independent of the highly variable cytochrome P450 (CYP) enzyme system, leading to more consistent and predictable exposure to the active moiety across different individuals compared to tolterodine.[3][7] The subsequent metabolism of 5-HMT, however, does involve CYP enzymes, primarily CYP2D6 and CYP3A4, leading to the formation of inactive metabolites.[4][8][9] It is in this secondary metabolism where notable species differences arise, forming the core of this comparative analysis.

The Primary Metabolic Pathway of Fesoterodine

The biotransformation of fesoterodine is a two-stage process. The first is a rapid, ubiquitous activation, and the second is a more complex, CYP-mediated inactivation and elimination pathway.

  • Activation (Prodrug Hydrolysis): Upon oral administration, fesoterodine is absorbed and immediately encounters non-specific plasma esterases. These enzymes cleave the isobutyryl ester group, converting fesoterodine into 5-HMT.[2] This conversion is so rapid and extensive that the parent compound, fesoterodine, is typically undetectable in plasma.[6][9]

  • Inactivation (Metabolism of 5-HMT): The active 5-HMT molecule is then further metabolized in the liver. Two primary pathways, mediated by CYP2D6 and CYP3A4, are responsible for its inactivation.[9][10]

    • CYP2D6 Pathway: This pathway leads to the formation of the carboxy metabolite.

    • CYP3A4 Pathway: This pathway generates the N-desisopropyl metabolite.

    • These initial metabolites can be further processed, leading to a variety of secondary metabolites, all of which lack significant antimuscarinic activity.[9][10][11] Finally, these metabolites are eliminated, primarily through renal excretion.[10]

G cluster_activation Activation (Plasma) cluster_inactivation Inactivation (Liver) cluster_elimination Elimination Fesoterodine Fesoterodine HMT 5-HMT (Active Metabolite) Fesoterodine->HMT Non-specific Esterases Carboxy Carboxy Metabolite (Inactive) HMT->Carboxy CYP2D6 Desisopropyl N-Desisopropyl Metabolite (Inactive) HMT->Desisopropyl CYP3A4 Urine Renal Excretion Carboxy->Urine Desisopropyl->Urine

Figure 1: Simplified metabolic pathway of fesoterodine.

Comparative Metabolite Profiles: Human vs. Preclinical Species

The selection of an appropriate animal model in preclinical development hinges on how well its metabolic profile mimics that of humans. For fesoterodine, while the initial activation to 5-HMT is consistent, the subsequent metabolism and systemic exposure show important variations across species.

Interspecies Comparison of Fesoterodine Metabolism
SpeciesBioavailability of 5-HMTKey Metabolic FeaturesRelevance to Human
Human 52%[9][10]Rapid hydrolysis to 5-HMT. Further metabolism via CYP2D6 and CYP3A4.[4][9]Gold Standard. The target for preclinical model comparison.
Mouse 50%[8]Rapid metabolism to 5-HMT. Considered a relevant species for human safety assessment.[8][11]High. Similar bioavailability and metabolic pathways.
Dog 98%[8]Slower hydrolysis of fesoterodine; both parent drug and 5-HMT are detectable in plasma.[8] Considered a relevant species.[8]Moderate to High. While hydrolysis rate differs, subsequent pathways are relevant. High bioavailability provides a conservative model for safety testing.
Rat 14%[8]Rapid metabolism to 5-HMT. Considered less relevant due to different overall metabolism.[8]Low. Significant difference in bioavailability suggests different handling of the drug, making it a less predictive model.
Rabbit N/ARapid metabolism to 5-HMT, similar to humans.[8]Moderate. Often used in specific toxicology studies (e.g., reproductive tox), but less common for general metabolism.

Data compiled from European Medicines Agency (EMA) assessment reports and related publications.[8]

Causality Behind Species Differences: The observed differences, particularly the slower hydrolysis in dogs and the low bioavailability in rats, are likely due to variations in the activity and expression of non-specific esterases and potentially first-pass metabolism in the gut wall and liver.[8] The rat's low bioavailability, for instance, suggests extensive first-pass elimination, making it a less suitable model for predicting human pharmacokinetics.[8] In contrast, the mouse and dog are considered more relevant models for human safety assessment.[8]

Experimental Methodologies for Metabolite Profiling

Accurate characterization of metabolite profiles relies on robust in vitro and in vivo experimental systems. The choice of methodology is critical for generating reliable, translatable data.

In Vitro Analysis: Liver Microsome Stability Assay

This assay is a cornerstone for early drug metabolism studies, providing a rapid assessment of a compound's metabolic stability and the enzymes involved.[12][13]

Objective: To determine the rate of metabolism of fesoterodine's active metabolite (5-HMT) in liver microsomes from different species and identify the primary CYP enzymes responsible.

Protocol:

  • Preparation: Thaw cryopreserved liver microsomes (e.g., human, dog, rat, mouse) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (5-HMT), and microsomes.

  • Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the critical cofactor, NADPH.

    • Scientist's Note: The inclusion of an NADPH-regenerating system is often recommended to ensure the cofactor is not depleted during the incubation, which is crucial for accurately assessing slower metabolic reactions. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.

  • Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical normalization. This step also precipitates microsomal proteins.

  • Analysis: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound and its metabolites, is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: The disappearance of the parent compound (5-HMT) over time is plotted to determine the metabolic half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis Microsomes Thaw Liver Microsomes Incubate Mix & Pre-warm Microsomes->Incubate Buffer Prepare Buffer + 5-HMT Buffer->Incubate AddNADPH Add NADPH (Start Reaction) Incubate->AddNADPH Timepoints Sample at Time Points AddNADPH->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: Workflow for an in vitro liver microsome stability assay.

Implications for Drug Development

The comparative analysis of fesoterodine metabolism provides critical insights for drug development professionals:

  • Model Selection: The data strongly support the use of mice and dogs as relevant preclinical species for assessing the safety and toxicology of fesoterodine.[8] The rat, due to its significantly lower bioavailability, should be used with caution, and its pharmacokinetic data may not be directly scalable to humans.[8]

  • Human Dose Prediction: Understanding that the conversion to the active 5-HMT is rapid and CYP-independent allows for more confident dose selection in early clinical trials, as inter-individual variability is expected to be lower than for drugs primarily metabolized by polymorphic enzymes like CYP2D6.[3][6]

  • Drug-Drug Interaction (DDI) Studies: Since 5-HMT is a substrate of both CYP2D6 and CYP3A4, DDI studies should focus on potent inhibitors of these pathways.[1] For instance, co-administration with a strong CYP3A4 inhibitor like ketoconazole can significantly increase exposure to 5-HMT, necessitating dose adjustments.[1] Similarly, exposure is approximately two-fold higher in individuals who are CYP2D6 poor metabolizers.[4][10][14]

Conclusion

Fesoterodine's design as a prodrug successfully ensures consistent and predictable generation of its active metabolite, 5-HMT, across diverse patient populations. However, the subsequent metabolism of 5-HMT reveals important, species-specific differences. While mice and dogs serve as robust preclinical models, the metabolic profile of rats diverges more significantly from humans. This guide underscores the necessity of conducting thorough comparative metabolism studies. By employing rigorous in vitro and in vivo methodologies, researchers can make more informed decisions in model selection, risk assessment, and clinical trial design, ultimately contributing to the development of safer and more effective therapeutics.

References

A Guide to the Comparative In Vitro Metabolic Stability of Fesoterodine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the metabolic fate of a compound is paramount to predicting its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Fesoterodine, a competitive muscarinic receptor antagonist for the treatment of overactive bladder, serves as an excellent case study in prodrug activation and subsequent metabolic diversification. This guide provides an in-depth comparison of the metabolic stability of its principal metabolites, with a focus on DE(isopropyl)desfesoterodine, offering field-proven insights and detailed experimental protocols.

The Metabolic Journey of Fesoterodine: From Prodrug to Inactive Metabolites

Fesoterodine is a prodrug, meaning it is administered in an inactive form and is converted to its active therapeutic agent within the body. Upon oral administration, fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] This initial activation step is crucial for the drug's therapeutic effect.

The active metabolite, 5-HMT, then undergoes further metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][4] This secondary metabolism leads to the formation of several inactive metabolites, which are eventually eliminated from the body. The major inactive metabolites include:

  • Carboxy metabolite: Formed by the oxidation of the hydroxymethyl group of 5-HMT.

  • Carboxy-N-desisopropyl metabolite: Resulting from both N-dealkylation and oxidation.

  • N-desisopropyl metabolite (this compound): Formed through the removal of one of the isopropyl groups from the nitrogen atom of 5-HMT.[4]

The relative contribution of these metabolic pathways influences the overall clearance and exposure of the active metabolite, 5-HMT.

fesoterodine_metabolism Fesoterodine Fesoterodine (Prodrug) 5-HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Fesoterodine->5-HMT Nonspecific Esterases Carboxy Carboxy Metabolite (Inactive) 5-HMT->Carboxy CYP2D6/CYP3A4 N_des N-desisopropyl Metabolite (this compound) (Inactive) 5-HMT->N_des CYP2D6/CYP3A4 Carboxy_N_des Carboxy-N-desisopropyl Metabolite (Inactive) N_des->Carboxy_N_des CYP2D6/CYP3A4

Caption: Metabolic pathway of fesoterodine.

Assessing Metabolic Stability: An In Vitro Approach

To compare the stability of this compound and other fesoterodine metabolites, an in vitro metabolic stability assay using human liver microsomes (HLM) is the gold standard. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 family.[5][6] This assay allows for the determination of key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a robust method for the simultaneous assessment of the metabolic stability of multiple fesoterodine metabolites.

Materials:

  • Fesoterodine metabolites (5-HMT, Carboxy, Carboxy-N-desisopropyl, N-desisopropyl)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing the HLM and phosphate buffer. Pre-warm the plate to 37°C.

  • Initiation of Reaction: Add the individual fesoterodine metabolites to their respective wells to initiate the metabolic reaction. The final substrate concentration should be optimized to be below the Michaelis-Menten constant (Km) to ensure first-order kinetics.

  • Addition of Cofactor: Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative controls (to assess for non-NADPH mediated degradation).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing the internal standard. The zero-time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of each metabolite at each time point.

stability_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Metabolites Prepare Metabolite Stock Solutions Start_Reaction Initiate Reaction with Metabolites and NADPH Metabolites->Start_Reaction HLM_mix Prepare HLM and Buffer Mixture HLM_mix->Start_Reaction Time_Points Incubate at 37°C and Sample at Time Points Start_Reaction->Time_Points Quench Terminate Reaction with Acetonitrile Time_Points->Quench Analyze LC-MS/MS Quantification Quench->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for in vitro metabolic stability assay.

Comparative Stability Data: A Hypothetical Analysis

MetaboliteIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
5-HMT (Active)4515.4Moderate
This compound3023.1Moderate to Low
Carboxy Metabolite> 60< 11.5High
Carboxy-N-desisopropyl> 60< 11.5High

Note: This data is illustrative and not derived from a specific experimental study. The stability is predicted based on the potential for further metabolism.

Interpretation and Scientific Rationale

The metabolic stability of a compound is inversely proportional to its rate of metabolism. A shorter half-life and higher intrinsic clearance indicate lower stability.

  • 5-HMT and this compound: As substrates for CYP-mediated oxidation and dealkylation, 5-HMT and this compound are expected to be less stable than their carboxylated counterparts. The presence of sites for further enzymatic attack (the remaining isopropyl group on this compound and the hydroxymethyl group on 5-HMT) renders them susceptible to further biotransformation.

  • Carboxy and Carboxy-N-desisopropyl Metabolites: The carboxylated metabolites are generally more polar and are often the final products of oxidative metabolism before potential conjugation and excretion. Their higher stability is attributed to the fact that the primary sites of metabolism have already been modified, making them poor substrates for further CYP-mediated reactions.

The chemical structure of each metabolite is a key determinant of its stability. The presence of functional groups that are readily metabolized (e.g., alkyl groups on a nitrogen atom, primary alcohols) will generally lead to lower metabolic stability.

Conclusion for the Research Professional

This guide provides a comprehensive framework for understanding and evaluating the comparative metabolic stability of fesoterodine metabolites. While published direct comparative data is scarce, the provided experimental protocol offers a robust methodology for researchers to generate this critical information. The structural characteristics of the metabolites suggest that this compound and the active metabolite, 5-HMT, are likely to be less metabolically stable than the more polar carboxy and carboxy-N-desisopropyl metabolites. A thorough in vitro assessment, as outlined here, is an indispensable step in characterizing the complete pharmacokinetic profile of fesoterodine and its metabolic products, ultimately contributing to a more complete understanding of its disposition in the body.

References

A Guide to Inter-Laboratory Comparison for the Quantification of the N-desisopropyl Metabolite of Desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the quantification of DE(isopropyl)desfesoterodine, a metabolite of fesoterodine. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and transferable bioanalytical method across multiple laboratory sites.

Introduction: The Analyte and the Analytical Imperative

Fesoterodine, marketed under trade names like Toviaz, is a cornerstone therapy for overactive bladder syndrome.[1][2] It functions as a prodrug, meaning it is inactive until the body converts it into its pharmacologically active form.[1] Upon administration, ubiquitous plasma esterases rapidly metabolize fesoterodine into its primary active metabolite, desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT).[3][4][5]

The metabolic journey of 5-HMT continues, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][6] This further biotransformation leads to several downstream metabolites, including the N-desisopropyl metabolite, which for the purpose of this guide is referred to as this compound. Accurate quantification of such metabolites is paramount in pharmacokinetic (PK) and toxicokinetic (TK) studies to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

When these critical studies are conducted across multiple research sites or contract research organizations (CROs), ensuring that each laboratory produces comparable and consistent data is not just a goal—it is a regulatory and scientific necessity. An inter-laboratory comparison is the ultimate test of a method's robustness, serving to identify and control for analytical variability before it can compromise study integrity.

The Rationale for Inter-Laboratory Comparison

A bioanalytical method may demonstrate excellent performance within a single laboratory (high repeatability), but exhibit significant variation when transferred to another site (poor reproducibility).[7] This discrepancy can arise from a multitude of subtle factors:

  • Instrumental Differences: Variations in mass spectrometer sensitivity, liquid chromatography pump performance, or autosampler precision.

  • Reagent and Consumable Variability: Differences in solvent purity, solid-phase extraction (SPE) cartridge packing, or chromatography column batches.

  • Analyst Technique: Minor, often unconscious, deviations in sample handling, pipetting, or data processing.

  • Environmental Factors: Fluctuations in laboratory temperature and humidity.

An inter-laboratory study is designed to proactively unmask and quantify this inter-laboratory variability, thereby validating the analytical method as truly robust and transferable.[8]

The Reference Method: A Foundation in LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites in biological matrices due to its unparalleled sensitivity and selectivity.[9] The following protocol serves as the harmonized reference method to be adopted by all participating laboratories.

Experimental Protocol: Sample Preparation (Plasma)

A robust sample preparation is critical for removing interferences from the biological matrix and ensuring consistent analyte recovery. Solid-Phase Extraction (SPE) is a highly effective and automatable technique for this purpose.[10]

Step-by-Step SPE Protocol:

  • Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature. Vortex gently for 15 seconds to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of each plasma sample into a 96-well collection plate.

  • Internal Standard (IS) Addition: Add 25 µL of the working Internal Standard solution (e.g., a stable isotope-labeled version of the analyte in 50% methanol) to all wells except for the blank matrix samples.

  • Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to all wells. Mix thoroughly by aspiration/dispense cycles. This step disrupts protein binding.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE plate by passing 1 mL of methanol followed by 1 mL of water through each well.

  • Sample Loading: Load the pre-treated plasma samples onto the SPE plate. Apply gentle vacuum to draw the samples through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetate buffer (pH 4.0).

    • Wash 2: Add 1 mL of methanol.

    • Dry the SPE plate under high vacuum for 5 minutes to remove residual wash solvents.

  • Elution: Elute the analyte and IS by adding 500 µL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean 96-well collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (90:10 v/v) mixture. Seal the plate and vortex for 1 minute.

  • Analysis: The plate is now ready for injection into the LC-MS/MS system.

Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot Plasma (100 µL) add_is 2. Add Internal Standard plasma->add_is pretreat 3. Add Phosphoric Acid add_is->pretreat load 4. Load on Conditioned SPE Plate pretreat->load wash 5. Wash Plate (Aqueous & Organic) load->wash elute 6. Elute Analyte wash->elute dry_recon 7. Evaporate & Reconstitute elute->dry_recon inject 8. Inject into LC-MS/MS dry_recon->inject

Caption: Solid-Phase Extraction (SPE) workflow.

Experimental Protocol: LC-MS/MS Conditions

The following conditions are provided as a starting point and should be precisely replicated in each laboratory.

ParameterSpecificationRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm particle sizeOffers good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 10% B to 90% B over 2.5 min, hold for 0.5 min, return to 10% B and equilibrate for 1 min.A gradient ensures efficient elution of the analyte while separating it from potential interferences.
Injection Volume 5 µLA small volume minimizes potential peak distortion.
Column Temperature 40°CReduces viscosity and improves peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerRequired for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for polar, ionizable molecules. The basic nitrogen in the analyte favors positive ionization.
MRM Transitions Analyte: [M+H]⁺ → Product IonInternal Standard: [M+H]⁺ → Product IonSpecific precursor-to-product ion transitions must be optimized for the analyte and IS to ensure maximum specificity and sensitivity.[11]
Source Parameters Capillary Voltage, Source Temp, Gas FlowsMust be optimized on each instrument to achieve maximum signal intensity.

Structuring the Inter-Laboratory Study

A successful study requires meticulous planning, a clear protocol, and centralized management of critical reagents.

Study Design and Materials
  • Centralized Preparation: A single coordinating laboratory should prepare and distribute all study materials to eliminate variability from this source.

  • Reference Standards: A single, well-characterized batch of the this compound reference standard and the internal standard must be used by all participants.

  • Blinded Samples: The coordinating lab will prepare and send a blinded set of samples to each participating lab. This set should include:

    • Calibration Curve Standards: 8-10 non-zero standards covering the expected concentration range.

    • Quality Control (QC) Samples: At least four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.

    • Unknown Samples: A minimum of 5-10 "unknown" samples with concentrations spanning the calibration range, prepared in triplicate.

Inter-Laboratory Study Workflow

G cluster_flow Inter-Laboratory Study Workflow cluster_labs Participating Labs (N) coord_lab Coordinating Lab: - Prepares Protocol - Prepares & Distributes Samples - Distributes Reference Standards lab1 Lab 1 coord_lab->lab1 lab2 Lab 2 coord_lab->lab2 lab_n Lab ...N coord_lab->lab_n method_val 1. Perform Method Validation (as per ICH M10) lab1->method_val lab2->method_val lab_n->method_val analyze 2. Analyze Blinded Samples method_val->analyze report 3. Report Results to Coordinating Lab analyze->report stats Coordinating Lab: - Statistical Analysis - Compare Results - Issue Final Report report->stats

Caption: High-level workflow for the comparison study.

Method Validation and Acceptance Criteria

Before analyzing the blinded samples, each participating laboratory must demonstrate proficiency with the reference method by performing a partial validation. The acceptance criteria should be based on established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[12][13]

ParameterAcceptance Criteria (for Chromatographic Assays)
Accuracy The mean concentration should be within ±15% of the nominal value for QCs, and within ±20% for the LLOQ QC.[14][15]
Precision (%CV) The coefficient of variation (CV) should not exceed 15% for QCs, and not exceed 20% for the LLOQ QC.[15]
Linearity (r²) The coefficient of determination (r²) for the calibration curve should be ≥ 0.99.
LLOQ The analyte response at the LLOQ should be at least 5 times the response of the blank matrix. Accuracy and precision must meet the above criteria.
Selectivity No significant interfering peaks should be present at the retention time of the analyte and IS in blank matrix samples.

Data Analysis and Interpretation of Results

Analysis is performed in two stages: assessing individual lab performance and then comparing results between labs.

Individual Laboratory Performance

Each lab's submitted results for their validation QCs must meet the pre-defined acceptance criteria. Any laboratory failing to meet these criteria should undergo a troubleshooting process before being included in the final inter-laboratory comparison.

Inter-Laboratory Reproducibility

The core of the study involves the statistical analysis of the "unknown" sample results from all proficient labs.

Hypothetical Inter-Laboratory Data for an Unknown Sample:

LaboratoryReported Conc. (ng/mL)
Lab 148.5
Lab 251.2
Lab 347.9
Lab 453.5
Lab 549.1
Mean 50.04
SD 2.25
%CV 4.5%

Interpretation:

  • Overall Mean: Provides the consensus concentration for the unknown sample.

  • Standard Deviation (SD) & Coefficient of Variation (%CV): These are the key metrics for reproducibility. A lower %CV indicates better agreement between laboratories. Generally, an inter-laboratory %CV of ≤20% is considered acceptable for bioanalytical methods.

Youden Plots: This graphical tool is highly effective for visualizing inter-laboratory data.[16] By plotting the results of one unknown sample against another, labs with systematic errors (bias) will appear as outliers along a 45-degree line, while labs with high random error will be far from the line.

Troubleshooting Discrepancies

When a laboratory's results are outside the expected range, a systematic investigation is required.

Troubleshooting Workflow

G start Out-of-Specification (OOS) Result Identified check_data 1. Review Data Processing: - Peak Integration - Calibration Curve Fit start->check_data check_system 2. Verify LC-MS/MS Performance: - Run System Suitability Test - Check MS Sensitivity check_data->check_system Processing OK reprocess Re-process Data check_data->reprocess Error Found check_prep 3. Review Sample Prep: - Pipetting Accuracy - Reagent Preparation - SPE Manifold Vacuum check_system->check_prep System OK reinject Re-inject Sample Extracts check_system->reinject System Drift Suspected re_extract Re-extract Samples check_prep->re_extract Prep Error Suspected end Root Cause Identified & Corrective Action Taken reinject->end reprocess->end re_extract->end

Caption: A logical flow for troubleshooting OOS results.

Conclusion

The successful quantification of drug metabolites like this compound across multiple sites hinges on the establishment of a truly robust and validated bioanalytical method. An inter-laboratory comparison, structured according to the principles outlined in this guide, is the definitive means of assessing a method's transferability and ensuring data integrity. By embracing a standardized reference protocol, centralized reagent management, and rigorous statistical analysis, research consortia and pharmaceutical companies can generate consistent, high-quality bioanalytical data, thereby strengthening the foundation of their clinical and non-clinical studies.

References

A Comparative Guide to Specificity and Selectivity Assays for DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the specific and selective quantification of DE(isopropyl)desfesoterodine, a key metabolite in the biotransformation of fesoterodine. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to bioanalysis.

Introduction: The Analytical Challenge of Fesoterodine Metabolism

Fesoterodine is a prodrug rapidly hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as desfesoterodine.[1][2][3][4] This active metabolite is responsible for the drug's antimuscarinic activity in the treatment of overactive bladder.[1][2][3][4] Further metabolism of desfesoterodine occurs in the liver via two primary pathways involving Cytochrome P450 enzymes, CYP2D6 and CYP3A4.[1][2][3] This process generates several downstream metabolites, including the N-desisopropyl metabolite, scientifically referred to as this compound.[1][2][3]

The accurate quantification of this compound in biological matrices is critical for comprehensive pharmacokinetic (PK) and drug metabolism studies. However, the presence of structurally similar compounds—the parent drug, the primary active metabolite, and other related metabolites—presents a significant analytical challenge. Achieving unequivocal measurement requires assays with exceptional specificity and selectivity.

In bioanalysis, specificity is the ability of an assay to produce a signal for only the analyte of interest, without interference from other substances.[5] Selectivity , while often used interchangeably, refers to the ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, or matrix components.[6][7] For the purposes of this guide, we will adhere to the rigorous definitions set forth by regulatory bodies, which emphasize the method's ability to distinguish the analyte from all other potentially interfering substances.[6][8]

Metabolic Pathway and Key Interferences

A clear understanding of the metabolic cascade is fundamental to designing a selective assay. Fesoterodine's biotransformation creates a family of structurally related molecules that are the primary source of potential cross-reactivity in any analytical method.

fesoterodine_metabolism Fesoterodine Fesoterodine (Prodrug) Desfesoterodine Desfesoterodine (5-HMT) (Active Metabolite) Fesoterodine->Desfesoterodine Nonspecific Esterases DE_isopropyl This compound (Metabolite) Desfesoterodine->DE_isopropyl CYP3A4 / CYP2D6 Other_Metabolites Carboxy & Carboxy-N-desisopropyl Metabolites Desfesoterodine->Other_Metabolites CYP3A4 / CYP2D6

Caption: Metabolic pathway of Fesoterodine.

The primary challenge is to develop a method that can distinguish this compound from fesoterodine and, most importantly, from the abundant active metabolite, desfesoterodine.

Comparative Analysis of Bioanalytical Platforms

The two most common platforms for quantifying small molecule metabolites in biological fluids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBAs), such as ELISA.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Ligand-Binding Assay (LBA) / ELISA
Principle of Specificity Chromatographic separation + Mass-to-charge (m/z) ratio of analyte and its fragments.Antigen-antibody binding.
Inherent Specificity Very High. Considered the gold standard for small molecules.[5]Variable. Highly dependent on antibody quality and potential for cross-reactivity with structurally similar molecules.[9][10][11]
Development Time Moderate to long. Requires method development for chromatography and mass spectrometry parameters.Long. Requires development and characterization of specific antibodies, which can be challenging for small molecules.[9][10]
Sensitivity High to very high.Can be very high, but may be limited by antibody affinity.[12][13]
Throughput Moderate. Limited by chromatographic run times.High. Amenable to 96-well plate formats.
Matrix Effects Can be significant (ion suppression/enhancement) but can be mitigated with appropriate sample preparation and internal standards.[14]Can be significant (non-specific binding) and requires careful matrix selection and validation.[11]
Multiplexing Capability High. Can simultaneously quantify multiple analytes (e.g., parent drug and several metabolites).Limited. Typically measures a single analyte per assay.
Platform 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound, LC-MS/MS is the superior and recommended methodology due to its unparalleled specificity and selectivity.[15][16] The power of this technique lies in its dual-filter approach:

  • Chromatographic Separation: An HPLC or UPLC system separates the compounds in the sample based on their physicochemical properties (e.g., polarity, size) before they enter the mass spectrometer. This temporal separation is the first line of defense against interference.

  • Mass Spectrometric Detection: The mass spectrometer acts as a highly specific detector. In tandem MS (MS/MS), a precursor ion corresponding to the analyte's molecular weight is selected, fragmented, and then one or more specific product ions are monitored. This precursor-product ion transition is a unique "fingerprint" for the analyte.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Biological Sample (e.g., Plasma) Extraction Extraction (SPE or LLE) Plasma->Extraction Add Internal Standard HPLC HPLC Separation Extraction->HPLC MS1 Mass Spec (Q1) Select Precursor Ion HPLC->MS1 MS2 Collision Cell (q2) Fragment Ion MS1->MS2 MS3 Mass Spec (Q3) Select Product Ion MS2->MS3 Detector Detector MS3->Detector Data Data Analysis Detector->Data Signal Quantification

Caption: General workflow for an LC-MS/MS bioanalytical method.

This protocol is grounded in the principles outlined by the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[8][17][18][19]

Objective: To demonstrate that the LC-MS/MS method can unequivocally quantify this compound without interference from endogenous matrix components or structurally related metabolites.

Step 1: Blank Matrix Analysis

  • Procedure: Analyze at least six different lots of the blank biological matrix (e.g., human plasma).

  • Rationale: This step establishes the baseline noise and identifies any endogenous components that might have the same retention time and mass transition as the analyte or the internal standard (IS).

  • Acceptance Criteria (per EMA/FDA guidelines): The response of any interfering peak at the retention time of the analyte must be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ) standard. The response for the IS must be ≤ 5% of the IS response in the LLOQ standard.[8][20]

Step 2: LLOQ Selectivity in Multiple Matrix Lots

  • Procedure: Spike the six lots of blank matrix from Step 1 with this compound at the LLOQ concentration.

  • Rationale: This verifies that the method can reliably quantify the analyte at its lowest reportable concentration across different biological sources, accounting for individual variability in the matrix.

  • Acceptance Criteria: The accuracy of the LLOQ samples should be within ±20% of the nominal value for at least 80% of the lots tested.[21]

Step 3: Cross-Reactivity with Metabolites

  • Procedure:

    • Prepare blank matrix samples spiked with high, clinically relevant concentrations of potential interfering metabolites:

      • Fesoterodine

      • Desfesoterodine (5-HMT)[22]

      • Carboxy and Carboxy-N-desisopropyl metabolites

    • Analyze these samples using the mass transitions for this compound and its IS.

  • Rationale: This is the most critical test for selectivity. It directly challenges the method's ability to distinguish the analyte from its structurally similar precursors and siblings in the metabolic pathway.

  • Acceptance Criteria: The response in the analyte's mass transition channel should be ≤ 20% of the LLOQ response.

Step 4: Co-spiked Sample Analysis

  • Procedure: Prepare matrix samples spiked with this compound at a low and high concentration, and simultaneously spike with high concentrations of the potential interfering metabolites.

  • Rationale: This experiment confirms that the presence of other metabolites does not affect the ionization efficiency (i.e., cause ion suppression or enhancement) of the target analyte, ensuring accurate quantification.

  • Acceptance Criteria: The accuracy of this compound quantification should be within ±15% of the nominal concentration.

Platform 2: Ligand-Binding Assays (LBA)

While LBAs are invaluable for large molecule quantification, their application to small molecules like this compound is fraught with challenges.[23][24][25] The primary hurdle is generating an antibody with sufficient specificity to distinguish between the subtle structural differences of fesoterodine and its various metabolites.[9][10]

The most common format for a small molecule LBA is a competitive immunoassay.[10][12]

Objective: To quantify the degree to which structurally related metabolites bind to the assay antibody and interfere with the quantification of this compound.

Step 1: Determine the IC50 of the Analyte

  • Procedure: Generate a standard curve for this compound to determine the concentration that inhibits 50% of the maximum signal (IC50).

  • Rationale: This value serves as the reference point against which all potential cross-reactants will be compared.

Step 2: Test Potential Cross-Reactants

  • Procedure: For each potential interfering metabolite (fesoterodine, desfesoterodine, etc.), generate a separate inhibition curve and determine its IC50 value.

  • Rationale: This directly measures the binding affinity of each related molecule to the assay antibody.

Step 3: Calculate Percent Cross-Reactivity

  • Procedure: Use the following formula to calculate the percent cross-reactivity for each potential interferent: % Cross-Reactivity = (IC50 of this compound / IC50 of Interferent) x 100%

  • Rationale: This calculation provides a quantitative measure of the assay's specificity.[26] High cross-reactivity indicates a lack of specificity and an unreliable assay.

  • Interpretation: A cross-reactivity of 10% means that the interfering compound is 10 times less potent at binding to the antibody than the target analyte. For bioanalytical purposes, cross-reactivity should be as low as possible, ideally below 1%, to avoid overestimation of the analyte concentration.

Conclusion and Recommendation

For the specific and selective quantification of this compound in a complex biological matrix containing its parent drug and other metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally superior methodology. Its dual-specificity mechanism, combining physical separation with mass-based detection, provides the highest degree of confidence in the data, as required by regulatory agencies for bioanalytical studies.[8][17][19]

References

A Senior Application Scientist's Guide to Linearity and Range Determination for DE(isopropyl)desfesoterodine Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing robust and reliable bioanalytical methods is the bedrock of successful preclinical and clinical studies. The accurate quantification of drug metabolites, such as DE(isopropyl)desfesoterodine, the primary active metabolite of the antimuscarinic agent fesoterodine, is paramount for pharmacokinetic and toxicokinetic assessments. This guide provides an in-depth comparison of analytical methodologies for determining the linearity and range of this compound assays, grounded in scientific principles and regulatory expectations.

The Criticality of Linearity and Range in Bioanalytical Method Validation

Before delving into specific methodologies, it is crucial to understand the significance of linearity and range. Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Establishing a reliable linear range is not merely a procedural step; it ensures that the data generated from study samples are accurate and reproducible, forming the basis for critical decisions in drug development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with a strong emphasis on these parameters.[1] The International Council for Harmonisation (ICH) M10 guideline is the current harmonized standard for bioanalytical method validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a pivotal decision that influences the performance, throughput, and cost of the assay. Here, we compare the most relevant methods for the quantification of this compound in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[2][3][4]

Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample by LC and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification, providing a high degree of certainty in the identification and measurement of the analyte.

Performance for this compound:

  • Linearity: Typically exhibits excellent linearity over a wide concentration range, often spanning several orders of magnitude. A linear regression model with a weighting factor is commonly used, and a correlation coefficient (r²) of >0.99 is expected.

  • Range: The wide dynamic range allows for the quantification of this compound from low picogram per milliliter (pg/mL) to high nanogram per milliliter (ng/mL) levels, accommodating the expected concentration profiles in pharmacokinetic studies.

  • Strengths: Unparalleled sensitivity and selectivity, high throughput with modern systems, and the ability to multiplex the analysis of multiple analytes.

  • Limitations: Higher initial instrument cost and requires skilled operators. Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, must be carefully evaluated and mitigated.[5]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD): A Robust Alternative

For laboratories where LC-MS/MS is not available or for applications where high sensitivity is not the primary requirement, HPLC with UV or fluorescence detection offers a robust and cost-effective alternative.

Principle: HPLC separates this compound from other sample components. Detection is achieved by measuring the absorbance of UV light by the analyte (HPLC-UV) or by exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength (HPLC-FLD). Fluorescence detection generally offers higher sensitivity and selectivity than UV detection.[2][6]

Performance for this compound:

  • Linearity: Can achieve good linearity, typically with an r² >0.99, but the linear range is generally narrower than that of LC-MS/MS.

  • Range: The lower limit of quantification (LLOQ) is typically in the low ng/mL range, which may be sufficient for some toxicokinetic studies but might not be adequate for all pharmacokinetic studies where concentrations can fall to sub-ng/mL levels.

  • Strengths: Lower instrument and operational costs compared to LC-MS/MS, simpler to operate, and widely available.

  • Limitations: Lower sensitivity and selectivity compared to LC-MS/MS. Potential for interference from co-eluting compounds that absorb UV light or fluoresce at similar wavelengths.

Capillary Electrophoresis (CE): A Niche but Powerful Technique

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[7][8][9] It offers high separation efficiency and requires minimal sample and reagent volumes.

Principle: A small plug of the sample is injected into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation.

Performance for this compound:

  • Linearity: Can provide good linearity over a defined concentration range.

  • Range: Sensitivity can be a limitation, though various online concentration techniques can be employed to improve the LLOQ.[7]

  • Strengths: High separation efficiency, low sample and reagent consumption, and orthogonal separation mechanism to chromatography.[10][11]

  • Limitations: Generally lower sensitivity compared to LC-MS/MS, and can be more susceptible to matrix effects that alter the electrophoretic mobility.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Tool

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While less common for small molecule quantification in regulated bioanalysis due to specificity concerns, it can be a valuable tool for high-throughput screening in early drug discovery.[3][5][12]

Principle: An ELISA for this compound would typically be a competitive assay. In this format, a known amount of enzyme-labeled this compound competes with the unlabeled analyte in the sample for binding to a limited number of specific antibody-coated wells. The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample.

Performance for this compound:

  • Linearity: The relationship between concentration and signal is typically non-linear and is fitted to a four- or five-parameter logistic curve.

  • Range: The dynamic range is generally narrower than that of chromatographic methods.

  • Strengths: High throughput, can be automated, and does not require extensive sample cleanup.[12]

  • Limitations: Development of a highly specific antibody to a small molecule like this compound can be challenging and time-consuming.[13] Cross-reactivity with structurally similar molecules is a significant concern that can compromise the accuracy of the results.[14]

Data Presentation: A Comparative Summary

FeatureLC-MS/MSHPLC-UV/FLDCapillary Electrophoresis (CE)ELISA
Principle Chromatographic separation followed by mass-based detectionChromatographic separation followed by UV absorbance or fluorescence detectionSeparation based on electrophoretic mobilityImmuno-enzymatic detection
Typical Linearity (r²) > 0.99> 0.99> 0.98N/A (non-linear fit)
Typical Dynamic Range Very Wide (pg/mL to µg/mL)Moderate (ng/mL to µg/mL)Moderate to NarrowNarrow
Sensitivity Very HighModerate to High (FLD > UV)ModerateHigh (can be very sensitive)
Selectivity Very HighModerateHighVariable (depends on antibody)
Throughput HighModerateModerateVery High
Cost HighLow to ModerateModerateLow (per sample, after development)
Key Advantage "Gold Standard" - highest sensitivity and selectivityCost-effective and robustOrthogonal separation, low sample volumeHigh throughput for screening
Key Limitation High initial cost, potential for matrix effectsLower sensitivity, potential for interferencesLower sensitivity, susceptibility to matrix effectsAntibody development, cross-reactivity

Experimental Protocols

A well-defined experimental protocol is essential for a successful linearity and range determination. The following provides a detailed, step-by-step methodology for an LC-MS/MS assay, which can be adapted for other chromatographic techniques.

Experimental Workflow Diagram

Linearity_Range_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation stock Prepare Stock Solutions (Analyte & IS) cal_qc Prepare Calibration Standards & Quality Control Samples stock->cal_qc sample_prep Sample Preparation (e.g., Protein Precipitation) cal_qc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration & Concentration Calculation lcms_analysis->peak_integration linearity_assessment Linearity Assessment (Regression Analysis) peak_integration->linearity_assessment range_determination Range Determination (Accuracy & Precision) linearity_assessment->range_determination

Caption: Workflow for Linearity and Range Determination.

Step-by-Step Methodology for Linearity and Range Determination (LC-MS/MS)

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., this compound-d7) in a similar manner.

  • Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with an appropriate solvent (e.g., 50% methanol in water). Prepare a working solution of the IS at a constant concentration.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to prepare a set of at least six to eight non-zero calibration standards covering the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC (in the middle of the calibration range)

    • High QC (at least 75% of the Upper Limit of Quantification)

3. Sample Preparation:

The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[15][16][17][18][19]

  • Protein Precipitation (Example):

    • To 100 µL of each calibration standard, QC sample, and blank matrix, add the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Logical Relationship of Sample Preparation Techniques

Sample_Prep_Comparison cluster_main Sample Preparation Techniques cluster_ppt_attr Attributes cluster_lle_attr Attributes cluster_spe_attr Attributes PPT Protein Precipitation (PPT) PPT_pros Pros: - Fast - Simple - Inexpensive PPT->PPT_pros PPT_cons Cons: - Less clean - Potential for matrix effects PPT->PPT_cons LLE Liquid-Liquid Extraction (LLE) LLE_pros Pros: - Cleaner than PPT - Good recovery LLE->LLE_pros LLE_cons Cons: - More labor-intensive - Emulsion formation LLE->LLE_cons SPE Solid-Phase Extraction (SPE) SPE_pros Pros: - Cleanest extracts - High recovery & concentration SPE->SPE_pros SPE_cons Cons: - Most expensive - Method development can be complex SPE->SPE_cons

Caption: Comparison of Sample Preparation Techniques.

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto the LC-MS/MS system.

  • Develop a suitable chromatographic method to achieve good separation of the analyte from potential interferences.

  • Optimize the mass spectrometer parameters (e.g., ionization source conditions, collision energy) for the specific transitions of the analyte and internal standard.

5. Data Analysis and Evaluation:

  • Linearity:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²), to determine the best fit.

    • The correlation coefficient (r²) should be ≥ 0.99.

  • Range:

    • The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).

    • The calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

    • The accuracy and precision of the QC samples at LLOQ, Low, Medium, and High concentrations must meet the acceptance criteria (typically ±15% for accuracy and ≤15% for precision, with ±20% and ≤20% at the LLOQ, respectively).

Conclusion: A Scientifically Sound Approach

The selection of an appropriate analytical method for the determination of this compound should be a data-driven decision, balancing the required sensitivity, selectivity, throughput, and available resources. While LC-MS/MS stands out as the gold standard for regulated bioanalysis, HPLC-based methods and other techniques have their place in the drug development workflow.

Regardless of the chosen method, a rigorous validation of linearity and range is non-negotiable. By following a well-designed experimental protocol and adhering to regulatory guidelines, researchers can ensure the generation of high-quality, reliable data that will withstand scientific and regulatory scrutiny, ultimately contributing to the successful development of new therapeutics.

References

A Comparative Guide to Forced Degradation Studies for DE(isopropyl)desfesoterodine Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of forced degradation (stress testing) methodologies essential for the validation of DE(isopropyl)desfesoterodine, a key metabolite in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and regulatory-compliant approach to stability testing.

The Imperative of Forced Degradation in Drug Validation

Forced degradation studies are a cornerstone of the drug development process, mandated by global regulatory bodies and detailed in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[1][2][3][4] The primary objective is not to determine shelf-life but to purposefully degrade the drug substance under conditions more severe than accelerated stability testing.[5] This process is critical for:

  • Identifying Degradation Pathways: Understanding how the molecule breaks down provides crucial insights into its intrinsic stability.

  • Characterizing Degradation Products: Identifying and characterizing impurities that could form during storage is vital for safety and efficacy.

  • Developing Stability-Indicating Methods: The core goal is to develop and validate an analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can accurately separate and quantify the active pharmaceutical ingredient (API) from all potential degradation products.[6][7][8] This ensures the method is "stability-indicating."

  • Informing Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable drug product and the selection of appropriate packaging.[5]

This compound is a metabolite of Fesoterodine, a drug used to treat overactive bladder syndrome.[9][10][11] Fesoterodine itself is a prodrug, rapidly hydrolyzed by esterases to its active metabolite, desfesoterodine (also known as 5-hydroxymethyl tolterodine).[9][12] Understanding the stability of its metabolites, like this compound, is crucial for a complete quality profile.

A Comparative Analysis of Stress Conditions

The selection of stress conditions must be scientifically sound, aiming for a target degradation of 5-20%.[1][13] Degradation beyond this range can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions, complicating the analysis.[13][14] Below is a comparison of the essential stress conditions as per ICH guidelines.[1][2]

Stress ConditionTypical Reagents & ConditionsPrimary Degradation MechanismRationale & Key Considerations
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Cleavage of labile bonds such as esters, amides, ethers.The isobutyrate ester in the parent compound, Fesoterodine, is highly susceptible. While this compound lacks this ester, other parts of the molecule may be acid-labile. Comparing results at different acid strengths and temperatures helps elucidate the pathway.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Saponification of esters; degradation of other functional groups sensitive to high pH.Similar to acid hydrolysis, this tests for susceptibility to pH changes. The phenolic hydroxyl group on the molecule could be involved in base-catalyzed reactions.
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂), room temp or heatedIntroduction of oxygen atoms, formation of N-oxides, hydroxylation of aromatic rings.The secondary amine and the electron-rich aromatic ring in this compound are potential sites for oxidation. The concentration of H₂O₂ should be carefully selected to achieve target degradation without being overly aggressive.
Thermal Degradation Dry heat (e.g., 80-105°C) on solid-state sampleThermolysis; breaking of weaker bonds at elevated temperatures.Evaluates the intrinsic stability of the molecule in the solid state. It helps distinguish between degradation that is solvent-mediated (hydrolysis) versus purely heat-induced.
Photolytic Degradation Exposure to light source providing UV and visible output (min. 1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B.Photochemical reactions, often involving free radicals, leading to cleavage or rearrangement.Essential for determining if the drug substance requires light-protective packaging. A dark control sample must be run in parallel to differentiate photolytic from thermal degradation.[2][13]

Experimental Workflow & Protocol Design

A well-designed study ensures that the resulting analytical method is truly stability-indicating. The following workflow and protocol are grounded in established practices for method development and validation as outlined in ICH Q2(R1).[15][16][17][18]

Overall Experimental Workflow

The entire process, from sample preparation to final validation, follows a logical sequence to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Method Validation prep_api Prepare API Stock Solution prep_stress Prepare Stress Samples (Acid, Base, Oxidative, etc.) prep_api->prep_stress apply_stress Incubate Samples (Heat, Light, Time) prep_stress->apply_stress neutralize Neutralize/Quench Reactions apply_stress->neutralize hplc_analysis HPLC-UV/DAD Analysis neutralize->hplc_analysis ms_analysis LC-MS for Identification (if needed) hplc_analysis->ms_analysis Characterize Unknowns data_review Review Data (% Degradation, Peak Purity) hplc_analysis->data_review ms_analysis->data_review validate Validate Method (Specificity, Linearity, etc.) data_review->validate

Caption: Forced Degradation Study Workflow.

Detailed Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a robust starting point for developing a stability-indicating method for this compound.

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (ACS Grade)

  • Glacial Acetic Acid (ACS Grade)

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Hydrogen Peroxide (30%)

  • Water (HPLC Grade)

2. Instrumentation & Chromatographic Conditions:

  • System: HPLC with UV/Photodiode Array (PDA) Detector. An LC-MS system is recommended for characterization of unknown degradants.[19]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or as determined by UV scan of the API).

  • Injection Volume: 10 µL

3. Sample Preparation (Example for Acid Hydrolysis):

  • Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A:B to obtain a 1 mg/mL stock solution.

  • Transfer 5 mL of the stock solution to a vial. Add 5 mL of 1 M HCl.

  • Heat the vial at 80°C for 4 hours.

  • Cool the solution to room temperature.

  • Carefully neutralize the solution by adding 5 mL of 1 M NaOH.

  • Dilute the final solution with the 50:50 mobile phase mixture to a target concentration of 0.1 mg/mL for analysis.

  • Prepare a control sample (without acid) subjected to the same temperature and time conditions.

Note: Similar procedures are followed for basic, oxidative, thermal (in solution), and photolytic stress conditions, adjusting reagents and conditions as described in Section 2.

Data Interpretation and Method Validation

Successful forced degradation generates a chromatogram where the main API peak is well-resolved from all degradation product peaks.

Comparative Summary of Degradation

The results should be tabulated to provide a clear comparison of the molecule's stability under different stress vectors.

Stress Condition% Degradation of APINumber of Degradants DetectedPeak Purity (Main Peak)Comments
Control (Unstressed) < 0.1%0> 99.9%Baseline for comparison.
Acid Hydrolysis (1M HCl, 80°C, 4h) ~12%2> 99.5%Significant degradation observed.
Base Hydrolysis (1M NaOH, 80°C, 4h) ~8%1> 99.8%Less degradation than under acidic conditions.
Oxidation (15% H₂O₂, 60°C, 2h) ~18%3> 99.2%Molecule is highly susceptible to oxidation.
Thermal (Solid, 105°C, 24h) ~2%1> 99.9%Relatively stable in the solid state to heat.
Photolytic (ICH Q1B) ~5%1> 99.9%Moderate light sensitivity.

Note: Data are representative and for illustrative purposes.

Potential Degradation Pathway

Based on the structure of this compound, a likely point of degradation, especially under oxidative stress, is the secondary amine or the benzylic position. A study on the parent compound, Fesoterodine, also identified degradation pathways that can inform this analysis.[20]

G API This compound DP1 N-Oxide Degradant API->DP1 Oxidation (H₂O₂) DP2 Benzylic Hydroxylation Product API->DP2 Oxidation/Hydrolysis DP3 De-alkylation Product API->DP3 Thermal/Acid

Caption: Potential Degradation Pathways.

The validation of the developed HPLC method must then be completed according to ICH Q2(R1) guidelines, assessing parameters such as specificity (proven by the forced degradation study itself), linearity, range, accuracy, precision, and robustness.[6][15][21]

Conclusion

A systematic and comparative forced degradation study is an indispensable tool in the validation of this compound. By subjecting the molecule to a range of scientifically justified stress conditions, it is possible to identify potential degradants, elucidate degradation pathways, and, most importantly, develop a specific, robust, and reliable stability-indicating analytical method. This rigorous approach not only satisfies regulatory requirements but also builds a deep understanding of the molecule's intrinsic properties, ensuring the development of a safe, effective, and stable final drug product.

References

A Comparative Pharmacokinetic Guide: Fesoterodine and its Active Metabolite, N-desisopropyl Fesoterodine (5-HMT)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of fesoterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as N-desisopropyl fesoterodine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the critical relationship between the prodrug and its active therapeutic agent.

Introduction: The Prodrug Strategy in Overactive Bladder Treatment

Fesoterodine is a competitive muscarinic receptor antagonist clinically indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] A key feature of its design is that fesoterodine itself is a pharmacologically inactive prodrug.[3][4] Following oral administration, it is engineered to be rapidly and extensively converted into its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5]

This prodrug approach was strategically employed to optimize the systemic bioavailability of 5-HMT and to ensure more consistent therapeutic plasma concentrations compared to its predecessor, tolterodine.[6][7] While both fesoterodine and tolterodine yield the same active metabolite, 5-HMT, the metabolic pathways to generate it are fundamentally different, leading to distinct pharmacokinetic behaviors and clinical implications.[5][6] Understanding the comparative pharmacokinetics of the transient prodrug and its enduring active metabolite is therefore essential for preclinical and clinical research in this therapeutic area.

The Metabolic Conversion Pathway: From Inactive Prodrug to Active Moiety

The therapeutic efficacy of fesoterodine is entirely dependent on its conversion to 5-HMT. This biotransformation is a rapid and efficient process mediated by ubiquitous, non-specific plasma esterases.[4][6][7]

Causality of the Metabolic Design

The decision to use an esterase-mediated pathway, rather than the cytochrome P450 (CYP) enzyme system responsible for tolterodine's conversion, is a critical aspect of fesoterodine's design.[6][8] The rationale is twofold:

  • Bypassing Genetic Polymorphisms: The CYP2D6 enzyme, which metabolizes tolterodine, exhibits significant genetic polymorphism, leading to variable plasma concentrations of the active drug among patients classified as poor or extensive metabolizers.[6][8] By relying on ubiquitous esterases, fesoterodine ensures a more consistent and predictable exposure to 5-HMT, independent of a patient's CYP2D6 genotype.[6][7]

  • Rapid and Complete Conversion: The esterase activity is so extensive that the parent compound, fesoterodine, is typically undetectable in plasma following oral administration.[9] This ensures that the pharmacological activity is solely attributable to 5-HMT.

Visualizing the Metabolic Pathway

The following diagram illustrates the straightforward, one-step conversion of fesoterodine to its active metabolite, 5-HMT, and the subsequent metabolism of 5-HMT.

G FESO Fesoterodine (Prodrug) HMT 5-HMT (Active Metabolite) FESO->HMT Rapid Hydrolysis (Non-specific Plasma Esterases) MET Inactive Metabolites (carboxy, carboxy-N-desisopropyl, etc.) HMT->MET Further Metabolism (CYP2D6 and CYP3A4) G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Subject Dosing (Fasted, Single Dose) B Serial Blood Sampling (0-72h) A->B C Plasma Separation (Centrifugation) B->C D Sample Storage (-70°C) C->D E Sample Extraction (LLE or SPE) D->E Sample Thawing F LC-MS/MS Analysis E->F G Data Acquisition (Concentration vs. Time) F->G H Pharmacokinetic Modeling G->H I Parameter Calculation (Cmax, AUC, t½, Tmax) H->I J Statistical Analysis & Reporting I->J

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of DE(isopropyl)desfesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe handling and disposal of DE(isopropyl)desfesoterodine, a biochemical compound frequently used in research and development. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established principles of chemical waste management and are designed to provide researchers with a self-validating system for responsible disposal.

Section 1: Foundational Principles of Chemical Waste Management

The proper disposal of any laboratory chemical begins with a thorough understanding of its potential hazards and the governing regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[1][2][3] For laboratory settings, this means that any chemical waste must be treated as hazardous unless it is explicitly confirmed to be non-hazardous.[1]

Precautionary Hazard Characterization

In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates that it must be managed as a hazardous waste.[1][4] The EPA defines hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[2][4] As a bioactive pharmaceutical compound, this compound should be presumed to fall under the category of toxic waste.

The following table summarizes the assumed hazard profile necessary for its proper management and disposal.

Property Assumed Characteristic Rationale & Disposal Implication
Physical State Solid (Powder)Minimizes risk of vapor inhalation but requires careful handling to avoid dust generation.
EPA Hazardous Waste Category Potentially ToxicAs a bioactive pharmaceutical compound, it may pose a hazard to human health or the environment.[1][5] It must be disposed of as hazardous pharmaceutical waste.
Solubility Varies (e.g., DMSO, Water)Solutions must be disposed of as liquid hazardous waste. Do not dispose of down the drain.[6][7]
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye ContactDictates the need for stringent personal protective equipment (PPE) during handling and disposal.
Reactivity Stable under normal conditionsStore away from incompatible materials. Segregation is key to preventing dangerous reactions.[8]
The Imperative of Waste Minimization

Effective waste management begins with minimizing the amount of waste generated.[4] Laboratories can significantly reduce their environmental impact and disposal costs by adopting the following practices:

  • Source Reduction: Order only the quantity of this compound required for your experiments.[4]

  • Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[4]

  • Inventory Management: Maintain a current inventory of all chemicals to prevent ordering duplicates and to track expiration dates.[4]

Section 2: Safety Protocols for Handling and Spill Management

Safe disposal is intrinsically linked to safe handling. All personnel must be trained on these procedures before working with this compound.

Personal Protective Equipment (PPE)

When handling this compound in either pure form or in solution, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically compatible gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid inhaling dust or aerosols.

Spill Management Protocol

Chemical spills must be cleaned up immediately, and the resulting cleanup materials are also considered hazardous waste.[1]

For a small spill of solid this compound:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described above.

  • Contain: Gently cover the spill with an absorbent material suitable for chemical spills to prevent dust from becoming airborne.

  • Clean: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleanup materials (wipes, absorbent pads) as hazardous waste.[1]

For spills that are large or cannot be managed by laboratory personnel, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. [1]

Section 3: Step-by-Step Disposal Procedure

This protocol provides a direct, step-by-step methodology for the compliant disposal of this compound waste.

Step 1: Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[8][9]

  • This compound waste (both solid and liquid) must be collected separately from non-hazardous trash.

  • Do not mix this waste with other incompatible hazardous waste streams such as acids, bases, or oxidizers.

Step 2: Containerization

Waste must be accumulated in appropriate containers at or near the point of generation.[2]

  • Compatibility: Use a container made of material compatible with the chemical (e.g., a high-density polyethylene or glass bottle for solutions).[2][5]

  • Integrity: The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[2]

  • Closure: Keep the waste container closed at all times except when adding waste.[1]

Step 3: Labeling

Hazardous waste containers must be labeled as soon as waste is added.[1]

  • Use your institution's official hazardous chemical waste tag.

  • The label must clearly state:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific components and concentrations if it is a mixture.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The name of the Principal Investigator and the laboratory location.

    • The date accumulation started.

Step 4: Storage and Accumulation

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2]

  • Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[1]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[1][4]

Step 5: Requesting Disposal

Once the waste container is full or you are terminating experiments, arrange for its removal.

  • Complete the hazardous waste tag, including the date the container was filled.

  • Contact your institution's EHS department to request a waste pickup.[4]

  • Never dispose of this compound by pouring it down the sink, in the regular trash, or by chemical evaporation. [1][6][7]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated characterize Characterize as Hazardous Pharmaceutical Waste (Precautionary Principle) start->characterize segregate Segregate from other waste streams characterize->segregate container Use a compatible, sealed, and properly labeled waste container segregate->container store Store in a designated Satellite Accumulation Area with secondary containment container->store check_full Is container full or no longer in use? store->check_full check_full->store No contact_ehs Complete waste tag and contact EHS for pickup check_full->contact_ehs Yes disposal Final Disposal by a Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: A workflow for the compliant disposal of this compound waste.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our environment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.